Penthiopyrad
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIDZXUXFLSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058005 | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183675-82-3 | |
| Record name | Penthiopyrad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penthiopyrad [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTHIOPYRAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Penthiopyrad's Mode of Action in Fungal Respiration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penthiopyrad is a potent, broad-spectrum fungicide belonging to the chemical class of pyrazole-carboxamides. Its mode of action is the specific inhibition of succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound effectively blocks the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain halts the production of adenosine (B11128) triphosphate (ATP), leading to the cessation of fungal cellular respiration and ultimately, cell death. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound, detailed experimental protocols for its evaluation, comparative efficacy data, and a summary of its interaction with the target enzyme.
Introduction
Succinate dehydrogenase inhibitors (SDHIs) represent a critical class of fungicides for the management of a wide range of plant pathogenic fungi. This compound has demonstrated high efficacy against numerous fungal species, including those resistant to other fungicide classes. Its specific mode of action at a crucial point in fungal metabolism makes it a valuable tool in disease control and resistance management strategies. Understanding the precise molecular interactions and the downstream cellular effects of this compound is paramount for its effective and sustainable use, as well as for the development of novel SDHI fungicides.
Mechanism of Action: Inhibition of Fungal Respiration
This compound's primary target is the succinate dehydrogenase (SDH) enzyme complex, an integral component of the inner mitochondrial membrane. The SDH complex is unique as it participates in both the TCA cycle and the electron transport chain.
The enzyme complex is composed of four subunits:
-
SdhA: The flavoprotein subunit containing the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, where succinate oxidation occurs.
-
SdhB: The iron-sulfur protein subunit which contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to ubiquinone.
-
SdhC and SdhD: Two transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding (Qp) site.
This compound exerts its inhibitory effect by binding to the Qp site, which is a hydrophobic pocket formed by residues from the SdhB, SdhC, and SdhD subunits. This binding physically obstructs the access of the natural substrate, ubiquinone, to its reduction site. Consequently, the transfer of electrons from the iron-sulfur clusters in SdhB to ubiquinone is blocked. This inhibition leads to the accumulation of succinate and a halt in the electron flow through the respiratory chain, thereby preventing the generation of the proton gradient necessary for ATP synthesis by ATP synthase (Complex V).
Signaling Pathway of Fungal Mitochondrial Respiration and this compound Inhibition
Caption: Fungal mitochondrial respiration and the inhibitory action of this compound.
Quantitative Data on Efficacy
The efficacy of this compound is quantified through various metrics, primarily the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC₅₀) for direct enzyme inhibition.
Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀) of this compound against Various Fungal Pathogens
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.0096 - 0.2606 | [1] |
| Botrytis cinerea | <0.01 - 59.65 | [2] |
| Colletotrichum gloeosporioides | 0.45 - 3.17 | |
| Alternaria solani | Mean: 0.38 |
Table 2: Comparative In Vitro Succinate Dehydrogenase Inhibition (IC₅₀) of SDHIs
| Fungicide | Fungal Species | IC₅₀ (µM) | Reference |
| This compound | Mycosphaerella graminicola | 0.02 | [3] |
| Boscalid | Botrytis cinerea | 0.38 | [3] |
| Fluxapyroxad | Mycosphaerella graminicola | 0.03 | [3] |
| Sedaxane | Ustilago maydis | 0.01 | [3] |
Note: EC₅₀ and IC₅₀ values can vary depending on the specific fungal isolate, experimental conditions, and assay methodology.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of this compound's activity and for comparative studies.
In Vitro Mycelial Growth Inhibition Assay (EC₅₀ Determination)
This assay determines the concentration of this compound required to inhibit the mycelial growth of a fungus by 50%.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Technical grade this compound
-
Sterile solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Cork borer (5 mm diameter)
-
Incubator
-
Ruler or calipers
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Media Preparation: a. Prepare PDA medium according to the manufacturer's instructions and autoclave. b. Cool the molten agar to 50-55°C in a water bath. c. Prepare a series of dilutions of the this compound stock solution in sterile distilled water. d. Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is the same across all plates, including the control (0 µg/mL this compound), and does not exceed a level that inhibits fungal growth (typically <1% v/v). e. Mix well and pour the amended agar into sterile Petri dishes (approximately 20 mL per dish). Allow the plates to solidify.
-
Inoculation: a. From the growing edge of an actively growing culture of the fungal isolate on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: a. Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).
-
Data Collection: a. After a set incubation period (when the colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter for each replicate.
-
Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control using the formula: % Inhibition = [ (Average diameter of control - Average diameter of treatment) / Average diameter of control ] * 100 b. The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve using appropriate statistical software.
Succinate Dehydrogenase (SDH) Activity Assay (IC₅₀ Determination)
This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Isolated mitochondrial fraction from the target fungus
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
This compound stock solution
-
Spectrophotometer
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using differential centrifugation.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, succinate, DCPIP, and PMS.
-
Enzyme Addition: Add the isolated mitochondrial fraction to the reaction mixture to initiate the reaction.
-
Inhibitor Addition: For the test samples, add varying concentrations of this compound to the reaction mixture prior to the addition of the enzyme. A control without the inhibitor should be included.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of decrease in absorbance is proportional to the SDH activity.
-
IC₅₀ Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Fungal Mitochondrial Respiration Assay
This assay measures the oxygen consumption of isolated fungal mitochondria to assess the impact of this compound on the entire respiratory chain.
Materials:
-
Isolated fungal mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, and fatty acid-free BSA)
-
Respiratory substrates (e.g., succinate, pyruvate, malate)
-
ADP (to stimulate state 3 respiration)
-
This compound stock solution
-
Clark-type oxygen electrode or other oxygen-sensing system
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from fungal mycelia as described previously.
-
Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Assay Procedure: a. Add the respiration buffer to the reaction chamber of the oxygen electrode and allow it to equilibrate. b. Add the isolated mitochondria to the chamber. c. Add the respiratory substrate (e.g., succinate) to initiate basal respiration (state 2). d. Add a known amount of ADP to stimulate ATP synthesis-coupled respiration (state 3). e. To assess the effect of this compound, add the compound to the chamber before or after the addition of the substrate and observe the change in the rate of oxygen consumption.
-
Data Analysis: The rate of oxygen consumption is measured as the slope of the oxygen concentration trace over time. The inhibitory effect of this compound is determined by comparing the respiration rates in the presence and absence of the inhibitor.
Experimental and Logical Workflows
General Workflow for Screening SDHI Fungicides
Caption: A typical workflow for the screening and identification of novel SDHI fungicides.
Molecular Binding and Resistance
Molecular docking studies have provided insights into the binding of this compound within the Qp site of the SDH enzyme. The pyrazole-carboxamide core of the molecule forms key interactions with conserved amino acid residues. Hydrogen bonds and hydrophobic interactions are crucial for the stable binding and potent inhibitory activity of this compound.
Resistance to this compound and other SDHIs can arise from point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations can alter the amino acid sequence of the Qp site, thereby reducing the binding affinity of the fungicide. For example, substitutions at conserved histidine and proline residues in the SdhB subunit have been frequently associated with reduced sensitivity to SDHIs in various fungal pathogens.[2][4] In Colletotrichum siamense, polymorphisms at positions 85 and 86 of the SdhC subunit have been linked to decreased sensitivity to this compound.[5]
Conclusion
This compound is a highly effective SDHI fungicide that disrupts fungal respiration by inhibiting Complex II of the mitochondrial electron transport chain. Its specific mode of action provides a crucial tool for the management of fungal diseases, particularly in the context of resistance to other fungicide classes. A thorough understanding of its biochemical mechanism, coupled with robust and standardized experimental protocols, is essential for its continued efficacy and for the development of the next generation of respiratory inhibitors. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals working in the field of fungal biology and drug development.
References
- 1. Activity of the Succinate Dehydrogenase Inhibitor Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Polymorphisms at amino acid positions 85 and 86 in succinate dehydrogenase subunit C of Colletotrichum siamense: Implications for fitness and intrinsic sensitivity to SDHI fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Penthiopyrad: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide highly effective against a wide range of plant-pathogenic fungi. Belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), it plays a crucial role in modern crop protection strategies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, fungicidal efficacy, toxicological profile, and environmental fate of this compound.
Chemical Identity and Properties
This compound is a chiral molecule, with the technical grade material typically being a racemic mixture of its two enantiomers.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
| CAS Number | 183675-82-3[2] |
| Molecular Formula | C16H20F3N3OS[2] |
| Molecular Weight | 359.41 g/mol [2] |
| Chemical Structure |
|
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline solid | [3] |
| Melting Point | 108.7 °C | [3] |
| Boiling Point | Decomposes before boiling | [1] |
| Water Solubility (20 °C) | 7.53 mg/L | [3] |
| Vapor Pressure (25 °C) | 6.43 x 10⁻⁶ Pa | [3] |
| pKa | 10.0 | [1] |
| Log P (octanol-water partition coefficient) | 3.2 (at 24 °C) | [3] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3][4][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the oxidation of succinate to fumarate.[6] This disruption has two major consequences for the fungal cell:
-
Inhibition of the TCA Cycle: The blockage of succinate oxidation halts the tricarboxylic acid cycle, a central metabolic pathway for the production of energy precursors.
-
Interruption of the Electron Transport Chain: The transfer of electrons from succinate to the electron transport chain is prevented, leading to a severe reduction in ATP synthesis.[3]
The resulting energy deficit ultimately leads to the cessation of fungal growth and development, including spore germination, mycelial growth, and sporulation.[7]
Experimental Protocols
General Protocol for In Vitro Fungicidal Activity Assay
The following is a generalized protocol for determining the in vitro fungicidal activity of this compound against a target fungal pathogen. Specific parameters may need to be optimized depending on the fungus being tested.
1. Preparation of Fungal Cultures:
- The target fungus (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).
- Cultures are incubated at an optimal temperature (e.g., 20-25°C) until sufficient mycelial growth or sporulation is achieved.
2. Preparation of this compound Stock and Working Solutions:
- A stock solution of technical grade this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
- Serial dilutions of the stock solution are made to obtain a range of desired test concentrations.
3. Mycelial Growth Inhibition Assay:
- The required concentrations of this compound are incorporated into molten PDA medium.
- The amended medium is poured into Petri dishes. A control group with the solvent alone is also prepared.
- A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture is placed in the center of each Petri dish.
- The plates are incubated at the optimal temperature for the fungus.
- The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
- The percentage of mycelial growth inhibition is calculated using the formula:
- Inhibition (%) = [(dc - dt) / dc] x 100
- Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
- The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is determined by probit analysis of the concentration-response data.[1]
4. Spore Germination Inhibition Assay (for sporulating fungi):
- A spore suspension of the target fungus is prepared in sterile distilled water and the concentration is adjusted using a hemocytometer.
- The spore suspension is mixed with various concentrations of this compound solutions.
- Aliquots of the mixture are placed on a microscope slide or in the wells of a microtiter plate.
- The slides or plates are incubated in a humid chamber at the optimal temperature for a specific period.
- The percentage of spore germination is determined by observing a set number of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
- The percentage of inhibition of spore germination is calculated, and the EC50 value is determined.
// Nodes
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Culture [label="Prepare Fungal Cultures\n(e.g., on PDA)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Assay_Type [label="Select Assay Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
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Incubate_Mycelia [label="Incubate Plates", fillcolor="#FFFFFF", fontcolor="#202124"];
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Measure_Growth [label="Measure Radial Growth", fillcolor="#FFFFFF", fontcolor="#202124"];
Count_Spores [label="Count Germinated Spores", fillcolor="#FFFFFF", fontcolor="#202124"];
Calculate_Inhibition [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
Determine_EC50 [label="Determine EC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Culture;
Start -> Prepare_Fungicide;
Culture -> Assay_Type;
Prepare_Fungicide -> Assay_Type;
Assay_Type -> Mycelial_Assay [label=" Mycelial Growth"];
Assay_Type -> Spore_Assay [label=" Spore Germination"];
Mycelial_Assay -> Incorporate;
Incorporate -> Inoculate;
Inoculate -> Incubate_Mycelia;
Incubate_Mycelia -> Measure_Growth;
Measure_Growth -> Calculate_Inhibition;
Spore_Assay -> Mix;
Mix -> Incubate_Spores;
Incubate_Spores -> Count_Spores;
Count_Spores -> Calculate_Inhibition;
Calculate_Inhibition -> Determine_EC50;
Determine_EC50 -> End;
}
Fungicidal Efficacy
This compound exhibits excellent efficacy against a broad spectrum of fungal pathogens.
Table 3: Efficacy of this compound against Key Fungal Pathogens
| Fungal Pathogen | Disease | EC50 Value (µg/mL) | Reference |
| Sclerotinia sclerotiorum | White Mold | 0.0096 - 0.2606 | [1][3] |
| Rhizoctonia solani | Rhizoctonia Root and Crown Rot | S-(+)-enantiomer: 0.035 | [8] |
| R-(-)-enantiomer: 34.6 | [8] | ||
| Botrytis cinerea | Gray Mold | 0.039 - 2.550 (mycelial growth) | [9] |
| 0.013 - 0.286 (conidial germination) | [9] |
Studies have demonstrated both protective and curative activity of this compound against Sclerotinia sclerotiorum on rapeseed leaves.[1] For Rhizoctonia solani on sugar beet, in-furrow and soil drench applications have been shown to be effective, indicating the importance of proximity to the pathogen in the soil for optimal control.[2]
Toxicological Profile
Table 4: Acute Toxicity of this compound
| Test | Species | Result | Reference |
| Oral LD50 | Rat | > 2000 mg/kg | [4] |
| Dermal LD50 | Rat | > 2000 mg/kg | [4] |
| Inhalation LC50 | Rat | > 2.87 mg/L (4h) | [7] |
| Eye Irritation | Rabbit | Minimally irritating | [10] |
| Skin Irritation | Rabbit | Non-irritating | [10] |
| Skin Sensitization | Guinea pig | Not a sensitizer | [10] |
This compound has low acute toxicity via oral, dermal, and inhalation routes.[10] Repeated dose studies in animals have shown effects on the liver, thyroid, adrenals, and kidneys at high doses.[10] There is no evidence of carcinogenicity or reproductive toxicity.[10]
Environmental Fate
Soil: The degradation half-life of this compound in soil is reported to range from 38.9 to 97.6 days.[3] Degradation is stereoselective, with the S-(+)-enantiomer degrading preferentially in some soils.[3] The primary degradation pathway in soil is thought to be hydroxylation.[3]
Water: this compound is stable to hydrolysis under neutral and acidic conditions. Photolysis in water is not a significant degradation pathway.
Degradation: One identified degradation product is 753-A-OH, formed through a hydroxylation reaction.[3] In the presence of manganese dioxide (δ-MnO2), this compound can be degraded to form sulfoxides, sulfones, and a diketone.[1][2]
Conclusion
This compound is a highly effective SDHI fungicide with a well-characterized mechanism of action. Its broad spectrum of activity against key plant pathogens, coupled with a favorable toxicological profile, makes it a valuable tool for integrated pest management programs. Understanding its chemical properties, biological activity, and environmental fate is essential for its responsible and effective use in research and agriculture.
References
- 1. Degradation pathways of this compound by δ-MnO2 mediated processes: a combined density functional theory and experimental study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Degradation pathways of this compound by δ-MnO2 mediated processes: a combined density functional theory and experimental study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective degradation behavior of the novel chiral antifungal agrochemical this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Degradation pathways of this compound by δ-MnO2 mediated processes: a combined density functional theory and experimental study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. rimi.co.il [rimi.co.il]
- 8. Development of S-penthiopyrad for bioactivity improvement and risk reduction from the systemic evaluation at the enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
Penthiopyrad as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penthiopyrad is a broad-spectrum carboxamide fungicide highly effective against a wide range of plant-pathogenic fungi.[1][2] Its mode of action is the specific inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3][4][5][6] By disrupting cellular respiration and energy production, this compound effectively leads to fungal cell death.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and an overview of the cellular signaling pathways affected by its activity.
Introduction to this compound
This compound is a synthetic fungicide belonging to the pyrazole-carboxamide chemical class.[4] It is recognized for its systemic and translaminar properties, providing both preventative and curative activity against numerous fungal diseases.[3][4][7]
Chemical Identity:
-
IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)thien-3-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide[4]
-
CAS Number: 183675-82-3[8]
-
Molecular Weight: 359.4 g/mol [8]
-
Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full whitepaper)
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary target of this compound is the succinate dehydrogenase (SDH) enzyme complex. SDH is a unique enzyme as it participates in both the Krebs cycle, where it oxidizes succinate to fumarate, and the mitochondrial electron transport chain (mETC), where it transfers electrons to the ubiquinone pool.[5][6][9]
This compound acts as a potent inhibitor by binding to the ubiquinone-binding site (Qp site) of the SDH complex.[1][5] This binding site is composed of amino acids from the SdhB, SdhC, and SdhD subunits of the enzyme.[5] By occupying this site, this compound physically obstructs the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters in SdhB to ubiquinone.[1][10]
The inhibition of this crucial step has two major consequences:
-
Disruption of the TCA Cycle: The inability to oxidize succinate leads to its accumulation and a halt in the Krebs cycle.
-
Blockage of the mETC: The prevention of ubiquinone reduction interrupts the electron flow through the respiratory chain, severely impairing the production of ATP, the cell's primary energy currency.[1]
This dual disruption of cellular energy metabolism is ultimately lethal to the fungal pathogen.[3]
Caption: Mechanism of this compound inhibiting Succinate Dehydrogenase (SDH).
Quantitative Efficacy Data
The efficacy of this compound is typically quantified by its median effective concentration (EC₅₀) or median inhibitory concentration (IC₅₀). These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%, respectively.
Table 1: In Vitro Efficacy (EC₅₀) of this compound Against Various Fungal Pathogens
| Fungal Species | EC₅₀ (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.0096 - 0.2606 (Mean: 0.0578) | [4][7][11][12] |
| Rhizoctonia solani | EC₅₀: 0.035 (S-(+)-penthiopyrad) | [13] |
| Venturia inaequalis | Max value: 0.12 | [14] |
| Sclerotinia sclerotiorum | 0.250 | [6] |
Table 2: In Vitro SDH Enzyme Inhibition (IC₅₀) of this compound
| Fungal Species | IC₅₀ (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.363 | [6] |
Table 3: Protective and Curative Activity of this compound against S. sclerotiorum on Rapeseed Leaves
| Concentration (µg/mL) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| 80 | 81.07 | - | [4][12] |
| 100 | 100 | 72.34 | [4][12] |
Table 4: Inhibition of Mycelial Respiration in S. sclerotiorum
| Treatment Concentration (µg/mL) | Inhibition Rate (%) after 2h | Reference |
| 1 | ~70 | [4] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay (EC₅₀ Determination)
This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) and sterilize.[4] Allow it to cool to approximately 50-60°C.
-
Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).[4] Perform serial dilutions to achieve the desired final concentrations.
-
Plate Preparation: Add the appropriate volume of this compound solution to the molten PDA to create a concentration gradient (e.g., 0, 0.01, 0.1, 1, 10 µg/mL).[4] Pour the amended agar into sterile Petri dishes. Include a solvent-only control.
-
Inoculation: Using a sterile cork borer, take 5-mm mycelial plugs from the margin of an actively growing culture of the target fungus.[4][12] Place one plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.[4]
-
Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached near-full coverage.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the log of the this compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.[15]
Caption: Workflow for determining the EC₅₀ value of this compound.
Spectrophotometric Assay for SDH Activity (IC₅₀ Determination)
This protocol measures the inhibitory effect of this compound directly on the SDH enzyme activity using an artificial electron acceptor.
Principle: The activity of SDH is monitored by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.[16] The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity.[16]
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungus or a model organism following established cell fractionation protocols. Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
Reagent Preparation:
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Substrate: Sodium Succinate solution (e.g., 100 mM).[16]
-
Electron Acceptor: DCPIP solution (e.g., 2 mM).[16]
-
Inhibitor: A dilution series of this compound.
-
-
Assay Setup: In a 96-well microplate, add the assay buffer, mitochondrial suspension, and varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind.[16]
-
Reaction Initiation: Start the reaction by adding succinate and DCPIP to all wells.[16]
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm kinetically (e.g., every 30 seconds for 10 minutes).[16]
-
Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the percentage of inhibition relative to the control and plot against the log of the this compound concentration to calculate the IC₅₀ value.[16]
Caption: Workflow for determining the IC₅₀ value of this compound on SDH activity.
Affected Cellular Signaling Pathways
The primary action of this compound is the direct inhibition of a metabolic enzyme, not the modulation of a classical signaling cascade. However, the downstream consequences of this inhibition trigger significant cellular stress responses.
The blockage of the electron transport chain at Complex II can lead to an increase in the production of mitochondrial Reactive Oxygen Species (ROS).[17] This occurs as electrons that can no longer be passed to ubiquinone "leak" and prematurely react with molecular oxygen. The resulting elevation in ROS creates a state of oxidative stress, which can cause widespread damage to cellular components, including lipids, proteins, and DNA.[17] This oxidative damage is a potent trigger for programmed cell death, or apoptosis.[17]
Caption: Cellular consequences of SDH inhibition by this compound.
Mechanisms of Fungal Resistance
As with other single-site fungicides, the repeated use of this compound can lead to the selection of resistant fungal populations.[5][18] The predominant mechanism of resistance to SDHIs is the modification of the target enzyme.[18] This typically involves single point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits.[18] These mutations result in amino acid substitutions in the ubiquinone-binding pocket, which reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.
Conclusion
This compound is a highly effective SDHI fungicide with a well-defined mechanism of action. By specifically targeting the Qp site of the succinate dehydrogenase complex, it disrupts the fundamental processes of cellular respiration and energy production in pathogenic fungi. Its broad spectrum of activity and dual preventative/curative action make it a valuable tool in modern agriculture for the management of fungal diseases.[2][3][4] Understanding its biochemical target, quantitative efficacy, and the potential for resistance is crucial for its responsible and sustainable use in crop protection strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of the Succinate Dehydrogenase Inhibitor Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Development of S-penthiopyrad for bioactivity improvement and risk reduction from the systemic evaluation at the enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
The Discovery and Development of Penthiopyrad: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide developed by Mitsui Chemicals Agro, Inc.[1] It demonstrates high efficacy against a wide range of plant pathogens, including those resistant to other fungicide classes.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mode of action, and biological efficacy of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough understanding of this important agricultural chemical.
Discovery and Structural Optimization
The development of this compound originated from research aimed at discovering a broad-spectrum fungicide with a novel structure.[2] The initial lead compound, BC723, a 2-chloropyridine-3-carboxamide derivative, showed promise with activity against both Deuteromycetes and Basidiomycetes.[2] Structural modifications of the carboxamide scaffold, focusing on both the carboxylic acid and amine moieties, led to the identification of this compound.[2]
Researchers synthesized various heterocyclic carboxamides and discovered that 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide derivatives exhibited high antifungal activity.[2] Concurrently, it was determined that a hydrophobic substituent at the ortho position of the aniline (B41778) moiety was crucial for activity against gray mold.[2] This led to the synthesis of 2-substituent-3-amino thiophene (B33073) derivatives with various alkyl groups. The (RS)-N-[(2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide, or this compound, which incorporates a 1,3-dimethylbutyl group, demonstrated exceptionally high activity against a variety of pathogens.[2] The introduction of a thiophene ring with a hydrophobic branched alkyl group was a key factor in achieving its broad-spectrum fungicidal activity.[4]
Synthesis
The synthesis of this compound involves the coupling of two key intermediates: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and N-(2-(1,3-dimethylbutyl)-3-thienyl)acetamide.[5] A general synthetic scheme is outlined below.
Synthesis Workflow
Caption: General synthesis pathway for this compound.
Mode of Action
This compound is classified as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI), belonging to FRAC Group 7.[6] Its mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[2][7] This inhibition blocks the transfer of electrons from succinate to ubiquinone, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration.[6][8] As a result, the fungus is unable to produce ATP, the primary energy currency of the cell, leading to the cessation of vital cellular processes and ultimately, cell death.[2][8]
Mitochondrial Respiratory Chain Inhibition Pathway
Caption: this compound's inhibition of Complex II in the mitochondrial respiratory chain.
Biological Activity and Efficacy
This compound exhibits a broad spectrum of fungicidal activity against pathogens from Ascomycetes, Basidiomycetes, and Deuteromycetes.[2][3] It is particularly effective against gray mold, powdery mildew, scab, brown rot, and rusts on a variety of fruits and vegetables.[2][3] A notable characteristic of this compound is its strong inhibitory effect on spore germination, often greater than its effect on mycelial growth.[2][9] This makes it a highly effective preventative fungicide.[2]
Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens
| Fungal Pathogen | Disease | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | 0.0096 - 0.2606 | [8] |
| Botrytis cinerea | Gray Mold | < 0.4 | [9] |
| Fulvia fulva | Tomato Leaf Mold | < 0.4 | [9] |
| Puccinia recondita | Wheat Brown Rust | < 0.4 | [9] |
| Sphaerotheca cucurbitae | Cucumber Powdery Mildew | 0.9 | [9] |
| Venturia nashicola | Pear Scab | 1.4 | [9] |
Table 2: Control Efficacy of this compound in Pot Tests
| Disease | Host Plant | Application Rate for >80% Control (ppm) | Reference |
| Tomato Leaf Mold | Tomato | 25 | [9] |
| Rice Blast | Rice | 12.5 | [9] |
| Cucumber Powdery Mildew | Cucumber | 6.25 | [9] |
| Kidney Bean Gray Mold | Kidney Bean | 6.25 | [9] |
| Wheat Brown Rust | Wheat | 1.56 | [9] |
Experimental Protocols
In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)
This protocol is a standard method for determining the direct effect of a fungicide on fungal growth.
Caption: Workflow for determining fungicide efficacy through mycelial growth inhibition.
Detailed Steps:
-
Fungicide Stock Preparation: A stock solution of this compound is prepared by dissolving a known weight of the technical grade active ingredient in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.
-
Media Amendment: The sterilized PDA is cooled to approximately 50-60°C. Serial dilutions of the this compound stock solution are added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of plates containing only the solvent at the highest concentration used is also prepared.
-
Plating: The amended PDA is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the leading edge of an actively growing culture of the test fungus and placed, mycelium-side down, in the center of each agar plate.
-
Incubation: The inoculated plates are incubated at the optimal temperature for the growth of the specific fungus in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average colony diameter of the control and T is the average colony diameter of the treatment. The EC50 (Effective Concentration to inhibit 50% of growth) is then determined by probit analysis of the dose-response data.
Spore Germination Assay
This assay is crucial for evaluating fungicides with a primary effect on the initial stages of fungal infection.
Detailed Steps:
-
Spore Suspension Preparation: Spores are harvested from a sporulating culture of the target fungus by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The spore concentration is adjusted to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Fungicide Treatment: The spore suspension is mixed with various concentrations of this compound.
-
Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in the well of a microtiter plate and incubated in a humid chamber at the optimal temperature for germination.
-
Microscopic Examination: After a suitable incubation period (e.g., 12-24 hours), the percentage of germinated spores is determined by observing a random sample of at least 100 spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: The percentage of inhibition of spore germination is calculated relative to a control (no fungicide), and the EC50 value is determined.
Toxicological Profile
This compound has been evaluated for its toxicological effects on mammals. The liver and thyroid have been identified as target organs.[10] It is classified as having "Suggestive Evidence of Carcinogenicity" based on liver tumors in male mice.[10] However, the EPA has determined that the chronic population adjusted dose is protective of all long-term effects, including potential carcinogenicity.[11]
Table 3: Toxicological Data for this compound
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | >2000 mg/kg | Rat | [10] |
| Acute Dermal LD50 | >2000 mg/kg | Rat | [10] |
| Acute Inhalation LC50 | >5.1 mg/L | Rat | [10] |
| Acceptable Daily Intake (ADI) | 0.1 mg/kg bw/day | - | [12] |
| Acute Reference Dose (ARfD) | 1 mg/kg bw | - | [12] |
Resistance Management
As with other single-site mode of action fungicides, there is a risk of resistance development to this compound.[6] Resistance to SDHI fungicides, including this compound, is often associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[13][14] To mitigate the risk of resistance, it is recommended to use this compound in rotation or in mixtures with fungicides having different modes of action.[6][15]
Conclusion
This compound is a highly effective, broad-spectrum fungicide that plays a significant role in modern crop protection. Its unique mode of action as an SDHI provides an essential tool for managing a wide array of fungal diseases. A thorough understanding of its discovery, synthesis, mechanism of action, and biological properties, as detailed in this guide, is crucial for its responsible and sustainable use in agriculture. The provided experimental protocols offer a foundation for further research and development in the field of fungicide science.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
- 6. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Biological activity and disease controlling efficacy of this compound [jstage.jst.go.jp]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. mda.state.mn.us [mda.state.mn.us]
- 12. fao.org [fao.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. nzpps.org [nzpps.org]
A Technical Guide to the Broad-Spectrum Antifungal Activity of Penthiopyrad
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide that has demonstrated significant efficacy against a wide range of plant pathogens.[1][2][3] As a succinate (B1194679) dehydrogenase inhibitor (SDHI), this compound disrupts the mitochondrial electron transport chain in fungi, leading to the cessation of cellular respiration and energy production.[4][5][6][7] This technical guide provides an in-depth overview of the antifungal activity of this compound, including its mode of action, spectrum of activity with quantitative efficacy data, and detailed experimental protocols for its evaluation. Additionally, it visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its fungicidal properties.
Introduction
The effective management of fungal diseases is a critical challenge in modern agriculture. The emergence of fungicide resistance to existing chemical classes necessitates the development of new active ingredients with novel modes of action.[5] this compound, a second-generation SDHI fungicide, offers a valuable tool for disease control due to its broad-spectrum activity against both ascomycetes and basidiomycetes. It exhibits preventative, curative, and locally systemic activity, making it effective for controlling foliar and soil-borne diseases in a variety of crops, including fruits, vegetables, cereals, and turfgrass.[3]
Mode of Action: Succinate Dehydrogenase Inhibition
This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[4][6][7] The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks this electron transfer.[3] This inhibition disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[5]
Signaling Pathway of this compound's Action
Caption: this compound inhibits the SDH enzyme, blocking the electron transport chain and subsequent ATP synthesis.
Broad-Spectrum Antifungal Activity
This compound has demonstrated high efficacy against a diverse range of economically important plant pathogens. Its activity has been documented against gray mold, powdery mildew, various rust fungi, and soil-borne pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.[1][4][8]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound against key plant pathogens, as reported in various studies.
Table 1: In Vitro Efficacy of this compound (EC₅₀ Values)
| Pathogen | Host | EC₅₀ (µg/mL) - Mycelial Growth | EC₅₀ (µg/mL) - Spore Germination | Reference(s) |
| Botrytis cinerea | Tomato, Strawberry | 1.054 ± 0.633 | 0.101 ± 0.037 | [9] |
| Sclerotinia sclerotiorum | Rapeseed | 0.0578 (mean) | - | [10] |
| Venturia inaequalis | Apple | - | 0.086 (mean) | [11] |
| Rhizoctonia solani | Sugar Beet | - | - | [8] |
Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.
Table 2: In Vivo Efficacy of this compound (Disease Control Percentage)
| Pathogen | Crop | Application Method | Disease Control (%) | Reference(s) |
| Botrytis cinerea | Tomato | Foliar Spray | 81.9 - 100 | [12] |
| Rhizoctonia solani | Sugar Beet | In-furrow | >70% stand increase | [8] |
| Sclerotinia sclerotiorum | Rapeseed (detached leaves) | Protective | 81.07 - 100 | |
| Sclerotinia sclerotiorum | Rapeseed (detached leaves) | Curative | 72.34 | |
| Venturia inaequalis (Apple Scab) | Apple | Foliar Spray | - | [13] |
| Anthracnose | Avocado | Foliar Directed | - | [14][15] |
Note: Efficacy in field trials can be influenced by environmental conditions, disease pressure, and application timing.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Mycelial Growth Inhibition Assay
This protocol determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC₅₀).
Workflow for In Vitro Mycelial Growth Inhibition Assay
Caption: Workflow for determining the in vitro efficacy of this compound against fungal mycelial growth.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes
-
Actively growing culture of the target fungus
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 50-55°C.
-
Add the appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Prepare a control plate with the solvent alone.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate nearly reaches the edge of the dish.[16]
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[6][17]
Detached Leaf Assay for Protective and Curative Activity
This assay evaluates the ability of a fungicide to prevent infection (protective) and to inhibit disease development after infection has occurred (curative) on detached leaves.
Workflow for Detached Leaf Assay
Caption: Comparative workflow for assessing the protective and curative activity of this compound using a detached leaf assay.
Materials:
-
Healthy, young leaves from a susceptible host plant
-
This compound solution at various concentrations
-
Fungal spore suspension of the target pathogen
-
Sterile water agar plates
-
Sterile filter paper
-
Humid chamber or sealed petri dishes
Procedure:
-
Collect healthy, fully expanded young leaves from a susceptible host plant.
-
Surface sterilize the leaves (e.g., with 70% ethanol (B145695) followed by rinsing in sterile distilled water).[18]
-
Place the leaves, abaxial side up, on sterile water agar plates or moistened filter paper in petri dishes.[18]
-
For Protective Activity:
-
Apply the this compound solution to the leaf surface and allow it to dry.
-
After a set period (e.g., 24 hours), inoculate the treated leaves with a droplet of the fungal spore suspension.[19]
-
-
For Curative Activity:
-
Inoculate the leaves with a droplet of the fungal spore suspension.
-
After a set incubation period to allow for infection (e.g., 24-48 hours), apply the this compound solution to the leaf surface.[20]
-
-
Include untreated, inoculated leaves as a control.
-
Incubate the plates in a humid chamber under controlled light and temperature conditions optimal for disease development.
-
After a suitable incubation period (e.g., 5-7 days), assess disease severity by measuring the diameter of the resulting lesions.[21]
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
Succinate Dehydrogenase (SDH) Activity Assay
This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by fungicides like this compound.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Succinate solution
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or Iodonitrotetrazolium chloride - INT)[5][22]
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques.
-
In a cuvette, prepare a reaction mixture containing the assay buffer, the mitochondrial fraction, and the artificial electron acceptor (e.g., DCPIP).
-
For test samples, add varying concentrations of this compound. For the control, add the solvent.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding succinate and PMS.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction) over time in kinetic mode.[23] The rate of color change is proportional to the SDH activity.
-
Calculate the percentage of SDH inhibition for each this compound concentration and determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).
Resistance to this compound
As with other single-site inhibitor fungicides, there is a risk of resistance development to this compound. Resistance to SDHI fungicides is primarily associated with point mutations in the genes encoding the subunits of the SDH enzyme, particularly sdhB, sdhC, and sdhD.[1][4] These mutations can alter the fungicide-binding site, reducing the efficacy of this compound. Common mutations associated with resistance in various fungal pathogens include substitutions at codons P225, N230, and H272 in the SdhB subunit.[24][25] Monitoring for the emergence of these mutations is crucial for effective resistance management strategies.
Conclusion
This compound is a highly effective, broad-spectrum fungicide with a valuable mode of action for the management of a wide range of plant diseases. Its ability to inhibit the succinate dehydrogenase enzyme provides a crucial tool for controlling fungal pathogens, including those that have developed resistance to other fungicide classes. A thorough understanding of its efficacy, mode of action, and the potential for resistance, as detailed in this guide, is essential for its judicious use in integrated pest management programs to ensure its long-term effectiveness in protecting global crop yields.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. benchchem.com [benchchem.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Utility of fungicides for controlling Rhizoctonia solani on sugar beet [jcp.modares.ac.ir]
- 8. sbreb.org [sbreb.org]
- 9. mdpi.com [mdpi.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Molecular Characterization of the sdhB Gene and Baseline Sensitivity to this compound, Fluopyram, and Benzovindiflupyr in Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 15. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. researchgate.net [researchgate.net]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Assessing the Curative and Protective Impacts of Select Fungicides for Control of Powdery Mildew of Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 23. content.abcam.com [content.abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
Penthiopyrad: A Technical Guide on its Differential Effects on Fungal Spore Germination and Mycelial Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penthiopyrad (B1679300), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, is a critical tool in the management of a broad spectrum of plant pathogenic fungi. Its primary mode of action is the disruption of mitochondrial respiration, leading to a cessation of energy production within the fungal cell. This technical guide provides an in-depth analysis of the differential efficacy of this compound on two critical stages of fungal development: spore germination and mycelial growth. This document summarizes key quantitative data, details experimental protocols for assessing its bioactivity, and visualizes the underlying signaling pathways potentially responsible for these differential effects. The evidence presented indicates that for certain key pathogens, this compound is significantly more potent at inhibiting the energy-intensive process of spore germination than the subsequent vegetative growth of the mycelium.
Introduction
This compound is a pyrazole-carboxamide fungicide that targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1] By binding to the ubiquinone-binding site of the SDH enzyme, this compound effectively blocks the oxidation of succinate to fumarate, a crucial step in both the tricarboxylic acid (TCA) cycle and cellular respiration.[2] This disruption of the electron transport chain halts ATP synthesis, depriving the fungal cell of the necessary energy for vital life processes.[3] Understanding the precise impact of this energy depletion on distinct developmental stages, such as the transition from a dormant spore to a vegetative hypha, is paramount for optimizing disease control strategies and for the development of novel antifungal agents. This guide focuses on the comparative efficacy of this compound against spore germination versus mycelial growth, providing researchers with a comprehensive resource of quantitative data, methodological insights, and a visualization of the potential cellular signaling cascades involved.
Quantitative Data: Spore Germination vs. Mycelial Growth Inhibition
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following tables summarize the available EC50 values for this compound against spore germination and mycelial growth for key fungal pathogens.
Table 1: Comparative Efficacy (EC50) of this compound on Botrytis cinerea
| Fungal Stage | Mean EC50 (mg/L) | Standard Deviation (mg/L) | Reference |
| Mycelial Growth | 1.054 | ± 0.633 | [1] |
| Spore Germination | 0.101 | ± 0.037 | [1] |
Data from a study on 131 wild isolates from Hebei Province, China.[1]
Table 2: Efficacy (EC50) of this compound and Other SDHIs on Mycelial Growth of Various Fungi
| Fungus | Fungicide | EC50 (mg/L) | Reference |
| Sclerotinia sclerotiorum | Boscalid (SDHI) | 0.068 - 0.219 | [4] |
| Rhizoctonia solani | Fluopyram (SDHI) | 430.37 | [5] |
| Rhizoctonia solani | Azoxystrobin (QoI) | 596.60 | [5] |
| Rhizoctonia solani | Iprodione | 0.43 | [5] |
| Rhizoctonia solani | Thiophanate-methyl | 1.84 | [5] |
| Rhizoctonia solani | Prochloraz | 13.84 | [5] |
Experimental Protocols
Accurate determination of fungicide efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for assessing the inhibitory effects of this compound on fungal spore germination and mycelial growth.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method assesses the effect of a fungicide on the vegetative growth of a fungus.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (e.g., in dimethyl sulfoxide (B87167) - DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile mycelial plugs (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the this compound stock solution.
-
Add the appropriate volume of each this compound dilution to molten PDA (cooled to approximately 50°C) to achieve the desired final concentrations (e.g., 0, 0.05, 0.1, 0.5, 1, 5, and 10 mg/L).[1] A solvent control (PDA with DMSO only) should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, cut 5 mm mycelial plugs using a sterile cork borer.
-
Place a single mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 24°C for B. cinerea) in the dark for a specified period (e.g., 3 days).[1]
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 mg/L this compound) using the formula: % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.[7]
Spore Germination Inhibition Assay
This assay evaluates the impact of a fungicide on the initial stage of fungal development.
Materials:
-
Fungal spores of the target species (e.g., Botrytis cinerea)
-
Sterile water or a suitable germination medium (e.g., Water Agar - WA)
-
This compound stock solution (e.g., in DMSO)
-
Sterile petri dishes or multi-well plates
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a spore suspension from a sporulating fungal culture by washing the surface with sterile water.
-
Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.[1]
-
Prepare a series of this compound dilutions in sterile water or the germination medium.
-
On a sterile surface (e.g., in a petri dish or a well of a multi-well plate), mix a small volume of the spore suspension with an equal volume of the this compound solution to achieve the desired final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, and 5 mg/L).[1]
-
Incubate in a humid chamber at the optimal temperature for germination (e.g., 24°C) for a sufficient period (e.g., 4-8 hours).
-
Place a drop of the suspension on a microscope slide and observe under a microscope.
-
A spore is considered germinated if the germ tube length is at least half the diameter of the spore.[1]
-
Count at least 100 spores per replicate and determine the percentage of germination.
-
Calculate the percentage of germination inhibition for each concentration relative to the control.
-
Determine the EC50 value as described for the mycelial growth assay.
Visualization of Signaling Pathways and Experimental Workflows
The differential sensitivity of spore germination and mycelial growth to this compound likely stems from the distinct energy requirements and signaling pathways governing these two processes. While the direct impact of SDHI-induced mitochondrial dysfunction on specific signaling cascades is an active area of research, a putative model can be proposed.
Proposed Signaling Pathway for this compound's Action
This compound's primary target is the succinate dehydrogenase (SDH) complex in the mitochondria. Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This energy crisis is proposed to have downstream effects on key signaling pathways that regulate fungal development.
Caption: Putative signaling pathway of this compound's action.
Experimental Workflow for EC50 Determination
The following diagram illustrates the general workflow for determining the EC50 value of this compound.
Caption: General workflow for EC50 determination.
Discussion
The data presented for Botrytis cinerea clearly demonstrates that this compound is substantially more effective at inhibiting spore germination than mycelial growth, with a mean EC50 value approximately ten times lower for the former.[1] This suggests that the initial stages of fungal development, which involve the transition from a dormant to a metabolically active state, are particularly vulnerable to the energy depletion caused by this compound. Spore germination is an energy-intensive process that requires the rapid synthesis of new cell wall material, proteins, and other macromolecules, all of which are heavily reliant on a consistent supply of ATP.
The disruption of the mitochondrial electron transport chain by this compound not only curtails ATP production but may also lead to the accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. The combined effects of energy starvation and oxidative stress likely create an insurmountable barrier for the successful germination of fungal spores.
While mycelial growth is also an energy-dependent process, established hyphae may have greater metabolic flexibility and larger reserves of energy and nutrients compared to a germinating spore. This could contribute to the higher EC50 values observed for mycelial growth inhibition.
The differential sensitivity has significant practical implications for disease management. Applications of this compound as a preventative measure, targeting the spore germination stage, are likely to be more effective than curative applications aimed at established mycelial infections.
The precise signaling pathways that mediate the differential response to this compound are not yet fully elucidated. However, it is plausible that the cellular energy status, sensed through pathways like the AMP-activated protein kinase (AMPK) system (a key regulator of energy homeostasis), intersects with major developmental signaling cascades such as the cAMP-PKA and MAPK pathways. A severe depletion of ATP, as induced by this compound, could trigger a cascade of signaling events that ultimately arrest the developmental program of spore germination.
Conclusion
This compound exhibits a pronounced differential effect on fungal spore germination versus mycelial growth, particularly in pathogens like Botrytis cinerea. Its potent inhibition of the energy-demanding germination process underscores its utility as a preventative fungicide. Further research is warranted to fully elucidate the intricate signaling networks that govern this differential sensitivity and to explore how this knowledge can be leveraged for the development of next-generation antifungal therapies with enhanced efficacy and specificity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced mechanisms of SDHI fungicides.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Bioactivity of Penthiopyrad Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penthiopyrad (B1679300) is a broad-spectrum fungicide belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class.[1][2] As a chiral molecule, it exists as two enantiomers, R-(-)-penthiopyrad and S-(+)-penthiopyrad.[2] Emerging research demonstrates significant differences in the biological activity, toxicity, and environmental fate of these isomers. This guide provides a comprehensive technical overview of the enantioselective properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows. The evidence strongly indicates that the S-(+)-enantiomer is the more active and less ecotoxic form, presenting a clear path toward the development of more efficient, reduced-risk fungicidal products.[3][4]
Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, which is a critical component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][5] This inhibition disrupts fungal respiration and energy production, ultimately leading to cell death.[1][6] The enantioselectivity of this compound arises from the differential binding affinity of the S-(+) and R-(-) isomers to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4][7] Molecular docking studies have shown that S-(+)-penthiopyrad has a higher binding ability with the target protein compared to its R-(-) counterpart, explaining its superior fungicidal activity.[4]
Caption: this compound inhibits the SDH enzyme, blocking succinate oxidation.
Quantitative Data Summary
The enantiomers of this compound exhibit significant differences in their fungicidal efficacy, toxicity to non-target organisms, and environmental degradation rates.
Enantioselective Fungicidal Activity
The S-(+)-enantiomer consistently demonstrates significantly higher fungicidal activity against a range of plant pathogens compared to the R-(-)-enantiomer.[4][8] In some cases, the activity of the S-(+)-isomer is hundreds of times greater.[4]
| Pathogen | Isomer | EC₅₀ (mg/L) | Enantiomeric Ratio (R/S) | Reference |
| Rhizoctonia solani | S-(+)-penthiopyrad | 0.035 | 988 | [4] |
| R-(-)-penthiopyrad | 34.6 | [4] | ||
| Botrytis cinerea | S-(+)-penthiopyrad | Not specified | 12-37 fold difference | [8] |
| R-(-)-penthiopyrad | Not specified | [8] | ||
| Sclerotinia sclerotiorum | S-(+)-penthiopyrad | Not specified | 12-37 fold difference | [8] |
| R-(-)-penthiopyrad | Not specified | [8] |
Note: A higher EC₅₀ value indicates lower fungicidal activity.
Enantioselective Toxicity to Non-Target Organisms
While S-(+)-penthiopyrad is more effective against fungi, it also shows higher toxicity to some non-target aquatic organisms. However, both pure enantiomers are generally less toxic than the racemic mixture.[4][9] The presence of the R-(-) isomer can synergistically increase the toxicity of the S-(+) isomer in certain organisms.[4]
| Organism | Isomer | 96-h LC₅₀ (mg/L) | Enantiomeric Ratio (R/S) | Reference |
| Zebrafish (Danio rerio) | S-(+)-penthiopyrad | 1.882 | 1.87 | [9] |
| R-(-)-penthiopyrad | 3.528 | [9] | ||
| rac-penthiopyrad | 2.784 | [9] | ||
| Daphnia magna | S-(+)-penthiopyrad | Not specified | 5.3 fold difference | [8] |
| R-(-)-penthiopyrad | Not specified | [8] | ||
| Algae (R. subcapitata) | S-(+)-penthiopyrad | Not specified | 1.8 fold difference | [8] |
| R-(-)-penthiopyrad | Not specified | [8] |
Note: A lower LC₅₀ value indicates higher toxicity.
Enantioselective Environmental Fate
The degradation of this compound enantiomers is stereoselective and varies depending on the environmental matrix, such as soil type or crop.[3][10][11] In many cases, the more active S-(+)-enantiomer degrades faster, which can reduce long-term environmental exposure.[3][11]
| Matrix | Preferentially Degraded Isomer | Half-life (days) | Reference |
| Chinese Soils (4 types) | S-(+)-stereoisomer | 38.9 - 97.6 (for stereoisomers in racemate) | [10] |
| Tomato Fruit | S-(+)-enantiomer | 5.10 (S), 5.43 (R) in open field | [3][12] |
| Tomato Leaves | S-(+)-enantiomer | - | [3] |
| Soil (Tomato cultivation) | S-(+)-enantiomer | - | [3] |
| Grapes | S-(+)-penthiopyrad | 1.91 - 23.7 (range in 3 fruits) | [4] |
| Pears | R-(-)-penthiopyrad | 1.91 - 23.7 (range in 3 fruits) | [4] |
| Celery, Soybean, Peanut | S-(+)-penthiopyrad | 0.48 - 13.7 (range in 5 crops) | [11] |
| Cabbage | R-(-)-penthiopyrad | 0.48 - 13.7 (range in 5 crops) | [11] |
Experimental Protocols
Enantiomer Separation and Analysis
The separation and quantification of this compound enantiomers are typically achieved using chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[13][14]
Objective: To separate and quantify R-(-)- and S-(+)-penthiopyrad from a racemic mixture or environmental sample.
Methodology:
-
Sample Preparation (QuEChERS Method):
-
Homogenize the sample (e.g., soil, fruit).
-
Extract with acetonitrile (B52724).
-
Perform salting-out liquid-liquid partitioning using magnesium sulfate (B86663) and sodium chloride.
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interferences.[13]
-
-
Chiral HPLC Separation:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is used, such as an i-Cellulose-5 column.[15]
-
Mobile Phase: An optimized isocratic mixture, for example, acetonitrile and 0.05% formic acid in water (e.g., 43:57 v/v).[15]
-
Flow Rate: A constant flow rate, typically around 0.3-0.5 mL/min.[15]
-
Column Temperature: Maintained at a constant temperature (e.g., 20°C) to ensure reproducible retention times.[15]
-
-
Detection and Quantification (UPLC-MS/MS):
-
The eluent from the HPLC is directed to a tandem mass spectrometer.
-
The instrument is operated in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of each enantiomer and any relevant metabolites.[13]
-
-
Configuration Confirmation: The absolute configuration of the separated enantiomers is confirmed using techniques like polarimetry and electronic circular dichroism (ECD).[13][14]
Caption: A typical workflow for the analysis of this compound enantiomers.
In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the potency of each enantiomer in inhibiting the target SDH enzyme, typically isolated from a target fungus or a model organism.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound enantiomers on SDH activity.
Principle: SDH activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[6] SDH oxidizes succinate to fumarate, and the released electrons reduce DCPIP, causing its color to change from blue to colorless.[6] The rate of decrease in absorbance at 600 nm is proportional to SDH activity.[6]
Methodology:
-
Enzyme Preparation:
-
Assay Setup (96-well plate):
-
Wells: Prepare wells for blank, control (no inhibitor), and various concentrations of R-(-)- and S-(+)-penthiopyrad.
-
Reagents: To each well, add the mitochondrial suspension and the respective inhibitor concentration.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each condition.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.[6]
-
Acute Aquatic Toxicity Assay (Zebrafish Embryo)
This protocol assesses the acute toxicity of this compound enantiomers on the early life stages of a model aquatic organism.
Objective: To determine the 96-hour median lethal concentration (LC₅₀) for this compound enantiomers in zebrafish (Danio rerio) embryos.
Methodology:
-
Test Organisms: Use healthy, fertilized zebrafish embryos, typically within a few hours post-fertilization.
-
Test Solutions: Prepare a series of concentrations for rac-penthiopyrad, R-(-)-penthiopyrad, and S-(+)-penthiopyrad in embryo medium. A control group (medium only) and a solvent control group should be included.
-
Exposure:
-
Randomly distribute a set number of embryos (e.g., 20) into the wells of a multi-well plate.
-
Expose the embryos to the different test solutions for a period of 96 hours.
-
-
Observation:
-
At regular intervals (e.g., 24, 48, 72, and 96 hours), observe the embryos under a microscope for mortality (defined by coagulation of the embryo, non-detachment of the tail, and absence of heartbeat).
-
Record sublethal endpoints such as hatching rate, heart rate, and developmental abnormalities (e.g., pericardial edema, yolk sac edema).[9]
-
-
Data Analysis:
-
Calculate the cumulative mortality at 96 hours for each concentration.
-
Use probit analysis or another appropriate statistical method to determine the LC₅₀ value and its 95% confidence intervals for each of the tested substances.
-
Implications for Fungicide Development
The significant enantioselectivity in the bioactivity and toxicity of this compound has profound implications for agricultural and environmental science.
-
Efficacy and Reduced Usage: The high fungicidal activity of S-(+)-penthiopyrad means that an enantiopure product could be applied at a significantly lower rate than the racemate to achieve the same or better level of disease control.[3][4] This could reduce the overall chemical load on the environment.
-
Risk Assessment: Evaluating the racemate alone provides an inaccurate picture of the environmental and health risks.[8] Enantiomer-specific data is crucial for a precise risk assessment, as the less active R-(-) isomer can contribute unnecessarily to the toxicity profile of the racemic mixture.[4]
-
Green Chemistry: The development of S-(+)-penthiopyrad as a single-enantiomer product aligns with the principles of green chemistry by maximizing efficacy while minimizing adverse effects on non-target organisms and the environment.[3][4]
Caption: Enantioselectivity provides a strong rationale for development.
Conclusion
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. researchgate.net [researchgate.net]
- 3. Systemic enantioselectivity study of this compound: enantioselective bioactivity, acute toxicity, degradation and influence on tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of S-penthiopyrad for bioactivity improvement and risk reduction from the systemic evaluation at the enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ndsu.edu [ndsu.edu]
- 8. Rational understanding of chiral fungicide this compound stereoselectivity: Bioactivity, aquatic toxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective toxic effects of the novel chiral antifungal agrochemical this compound in the early life stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective degradation behavior of the novel chiral antifungal agrochemical this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Behaviors of Chiral Fungicide this compound in Five Kinds of Crops and Whole-Age Dietary Risk Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective dissipation of this compound enantiomers in tomato [nyxxb.cn]
- 13. Simultaneous determination of this compound enantiomers and its metabolite in vegetables, fruits, and cereals using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. content.abcam.com [content.abcam.com]
Penthiopyrad: A Technical Guide for Researchers
An in-depth examination of the chemical properties, mechanism of action, and fungicidal activity of the succinate (B1194679) dehydrogenase inhibitor, Penthiopyrad.
This technical guide provides a comprehensive overview of the fungicide this compound for researchers, scientists, and drug development professionals. It details its chemical identity, mechanism of action, fungicidal spectrum, and the basis of fungal resistance. The guide also includes detailed experimental protocols for the evaluation of its bioactivity.
Core Chemical and Physical Properties
This compound is a broad-spectrum pyrazole-carboxamide fungicide.[1][2] It is a systemic fungicide with preventative, curative, and locally systemic activity, effective against a wide range of foliar and soil-borne plant diseases.[1]
| Property | Value | Reference |
| CAS Number | 183675-82-3 | [1][3][4][5][6] |
| Molecular Formula | C₁₆H₂₀F₃N₃OS | [1][3][4][5][6][7] |
| Molecular Weight | 359.41 g/mol | [1][3][6] |
| IUPAC Name | (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | [8] |
| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | [3][9] |
Mechanism of Action: Inhibition of Fungal Respiration
This compound's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2][7] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.
By binding to the ubiquinone-binding site of the SDH enzyme, this compound effectively blocks the electron transport chain, thereby inhibiting fungal respiration and the production of ATP.[4] This disruption of cellular energy production ultimately leads to the cessation of fungal growth and development, including spore germination, mycelial growth, and sporulation.[1][7]
Below is a diagram illustrating the site of action for this compound within the mitochondrial electron transport chain.
Fungicidal Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against a variety of fungal pathogens, including those from the Ascomycetes and Basidiomycetes classes.[8][10] It is effective in controlling numerous economically important plant diseases.
Table of Fungicidal Efficacy (EC₅₀ values)
| Fungal Species | Disease | EC₅₀ (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Sclerotinia stem rot | 0.0096 - 0.2606 | [5][6][11] |
| Botrytis cinerea | Gray mold | - | [7] |
| Fusarium oxysporum | Fusarium wilt | - | [7] |
| Rhizoctonia solani | Rhizoctonia diseases | - | [7] |
Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.
Resistance Mechanisms
As with other single-site inhibitor fungicides, resistance to this compound can develop in fungal populations. The primary mechanism of resistance is due to point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, particularly the SdhB, SdhC, and SdhD subunits.[12][13][14] These mutations can alter the binding site of the fungicide, reducing its inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the fungicidal properties of this compound.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay spectrophotometrically measures the inhibitory effect of this compound on SDH activity.
Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity.
Materials:
-
Mitochondrial extract from the target fungus
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate (B84403) buffer (pH 7.2)
-
Succinate solution
-
DCPIP solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of phosphate buffer, succinate, and DCPIP.
-
Preparation of this compound Dilutions: Create a serial dilution of the this compound stock solution to test a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the phosphate buffer, mitochondrial extract, and the various concentrations of this compound to respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the succinate and DCPIP solutions to each well to start the reaction.
-
Measurement: Immediately place the microplate in a reader and measure the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of fungi.
Principle: The fungus is grown on a solid medium amended with different concentrations of the fungicide. The inhibition of mycelial growth is measured by comparing the colony diameter in the treated plates to that in the control plates.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
This compound stock solution
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media: Autoclave the growth medium and cool it to approximately 50-60°C. Add the appropriate amount of this compound stock solution to achieve the desired final concentrations. Pour the amended media into sterile petri dishes. Include control plates with no fungicide.
-
Inoculation: Once the agar has solidified, place a small plug of mycelium (typically 4-5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.
-
Measurement: After a set incubation period (when the control colony has reached a significant size but not the edge of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the average colony diameter for each treatment. Determine the percentage of mycelial growth inhibition for each concentration using the formula: Percentage Inhibition = [(C-T)/C] x 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment. Calculate the EC₅₀ value from the dose-response curve.
Spore Germination Inhibition Assay
This assay evaluates the effect of this compound on the germination of fungal spores.
Principle: Fungal spores are incubated in a solution containing different concentrations of the fungicide. The percentage of germinated spores is determined microscopically.
Materials:
-
Fungal spore suspension of the target species
-
This compound stock solution
-
Sterile distilled water or a germination-inducing medium
-
Microscope slides (concavity slides are recommended) or microtiter plates
-
Microscope
-
Humid chamber
Procedure:
-
Preparation of Spore Suspension: Harvest spores from a mature fungal culture and suspend them in sterile water or germination medium. Adjust the spore concentration to a suitable density (e.g., 1 x 10⁵ spores/mL).
-
Preparation of Fungicide Solutions: Prepare serial dilutions of this compound in sterile water or germination medium.
-
Incubation: On a microscope slide or in a microtiter plate well, mix a small volume of the spore suspension with an equal volume of the fungicide solution. Place the slides in a humid chamber to prevent drying.
-
Observation: After an appropriate incubation period (determined by the germination time of the control), observe the spores under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Data Analysis: For each treatment, count the number of germinated and non-germinated spores (at least 100 spores per replicate). Calculate the percentage of spore germination. Determine the percentage of inhibition relative to the control and calculate the EC₅₀ value.
In Vivo Plant Protection Assay
This assay assesses the protective and curative activity of this compound on host plants.
Principle: Plants are treated with the fungicide before (protective) or after (curative) inoculation with a fungal pathogen. The level of disease control is then evaluated.
Materials:
-
Healthy, susceptible host plants
-
Fungal pathogen inoculum (spore suspension or mycelial slurry)
-
This compound formulation
-
Spray application equipment
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Preparation: Grow healthy plants to a suitable developmental stage.
-
Fungicide Application:
-
Protective Assay: Spray the plants with the desired concentrations of this compound. Allow the foliage to dry completely.
-
Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period (to allow for infection to establish), spray the plants with the fungicide.
-
-
Inoculation: Spray the plants with a suspension of the fungal pathogen until runoff. For the protective assay, this is done after the fungicide application has dried.
-
Incubation: Place the plants in a high-humidity environment at a temperature optimal for disease development.
-
Disease Assessment: After a suitable incubation period, assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area infected or by using a disease rating scale.
-
Data Analysis: Calculate the average disease severity for each treatment. Determine the percentage of disease control for each this compound concentration compared to the untreated, inoculated control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Fungicides and Bioagents against Fusarium proliferatum under In vitro by Spore Germination Inhibition Technique [arccjournals.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. chemijournal.com [chemijournal.com]
- 11. ias.ac.in [ias.ac.in]
- 12. ftb.com.hr [ftb.com.hr]
- 13. How to validate the efficacy of a crop protection product? - Conidia Coniphy [conidia-coniphy.com]
- 14. researchgate.net [researchgate.net]
Toxicological Profile of Penthiopyrad in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide widely used in agriculture to control a variety of fungal diseases. Its mode of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to disruption of fungal respiration. While effective against target pathogens, the non-specific nature of this target raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, including mammals, birds, fish, aquatic invertebrates, and soil organisms. It summarizes key quantitative toxicity data, outlines the methodologies of pivotal toxicological studies, and illustrates the underlying toxicological mechanisms and experimental workflows.
Mammalian Toxicology
The mammalian toxicity of this compound has been extensively studied in several species, primarily rats, mice, rabbits, and dogs. The acute toxicity of this compound is generally low via oral, dermal, and inhalation routes.[1] Repeated-dose studies have identified the liver and thyroid as the primary target organs.[2][3]
Acute Toxicity
This compound exhibits low acute toxicity in mammalian models. The oral and dermal LD50 in rats is greater than 2000 mg/kg body weight, and the inhalation LC50 is greater than 5.7 mg/L.[1] It is not a skin irritant in rabbits and is only minimally irritating to the eyes.[1] Furthermore, it is not a skin sensitizer (B1316253) in guinea pigs.[1]
Table 1: Acute Toxicity of this compound in Mammals
| Species | Endpoint | Value | Reference |
| Rat | Oral LD50 | > 2000 mg/kg bw | [1] |
| Rat | Dermal LD50 | > 2000 mg/kg bw | [1] |
| Rat | Inhalation LC50 | > 5.7 mg/L | [1] |
| Rabbit | Dermal Irritation | Not irritating | [1] |
| Rabbit | Ocular Irritation | Minimally irritating | [1] |
| Guinea Pig | Dermal Sensitization | Not sensitizing | [1] |
Sub-chronic and Chronic Toxicity
Studies involving repeated dosing have consistently shown that the liver is a primary target organ for this compound toxicity in mice, rats, and dogs.[1] Observed effects include increased liver weight, changes in clinical chemistry, and periportal fatty degeneration.[1] The thyroid and adrenal glands have also been identified as target organs, with effects such as increased weight and hypertrophy.[1]
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of this compound in Mammals
| Species | Study Duration | Critical Effect | NOAEL | LOAEL | Reference |
| Rat | 90-day | Liver (clinical chemistry), Thyroid (increased weight, hypertrophy), Adrenal (increased weight, hypertrophy) | 40 mg/kg bw/day | - | [1] |
| Rat | 2-year | Body weight, Liver (periportal fatty degeneration) | 27 mg/kg bw/day | 83 mg/kg bw/day | [1] |
| Mouse | 18-month | Toxicity | 60 mg/kg bw/day | 200 mg/kg bw/day | [1] |
| Dog | 1-year | - | 8.10 mg/kg bw/day | - | [4] |
Reproductive and Developmental Toxicity
This compound is not considered to be a reproductive toxicant at doses that are not maternally toxic.[1] In a two-generation study in rats, no effects on fertility were observed at the highest dose tested.[1] Developmental toxicity studies in rats and rabbits showed decreased fetal weight at maternally toxic doses, but this compound was not found to be teratogenic.[1]
Table 3: Reproductive and Developmental Toxicity of this compound in Mammals
| Species | Study Type | Critical Effect | NOAEL | Reference |
| Rat | Two-generation reproduction | Reproductive toxicity | 278 mg/kg bw/day (highest dose tested) | [1] |
| Rat | Two-generation reproduction | Parental systemic toxicity | 11 mg/kg bw/day | [1] |
| Rat | Two-generation reproduction | Offspring toxicity (decreased body weight) | 54 mg/kg bw/day | [1] |
| Rat | Developmental | Maternal and developmental toxicity | 250 mg/kg bw/day | [1] |
| Rabbit | Developmental | Maternal and developmental toxicity | 75 mg/kg bw/day | [1] |
Neurotoxicity
In an acute neurotoxicity study in rats, clinical signs such as decreased motor activity, hunched posture, and unsteady gait were observed at a dose of 500 mg/kg bw, with a NOAEL of 125 mg/kg bw.[1] However, a 90-day neurotoxicity study showed no evidence of neurotoxic effects.[1]
Ecotoxicology
The environmental risk of this compound to non-target organisms is a key aspect of its overall toxicological profile. Studies have been conducted on a range of aquatic and terrestrial organisms.
Aquatic Toxicology
This compound is classified as moderately to highly toxic to fish and aquatic invertebrates.[5]
Table 4: Aquatic Toxicity of this compound
| Species | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.49 mg/L | [6] |
| Zebrafish (Danio rerio) embryo | 96-hour LC50 | 7.7 µM (2.784 mg/L) | [7][8] |
| Zebrafish (Danio rerio) larvae | 96-hour LC50 | 6.62 µM | [7] |
| Daphnia magna (water flea) | 48-hour EC50 | 1.8 mg/L | [9] |
Studies on zebrafish have shown that sub-lethal exposure to this compound can lead to developmental deformities, decreased swimming activity, and disruptions in lipid metabolism and melanin (B1238610) synthesis.[7] Enantioselective toxicity has also been observed in aquatic organisms, with the S-(+)-enantiomer of this compound being more toxic to Daphnia magna and the green alga Raphidocelis subcapitata than the R-(-)-enantiomer.[9]
Terrestrial Toxicology
This compound is considered to be practically non-toxic to birds on an acute oral and sub-acute dietary basis.[10] However, regurgitation has been observed in zebra finches at the lowest tested dose, indicating a potential adverse effect.[10]
Toxic effects have been observed in honeybees at and below the proposed application rates of this compound, indicating a potential risk to these important pollinators.[11]
Studies on earthworms (Eisenia fetida) have shown that this compound can induce oxidative stress and intestinal damage.[12] The S-enantiomer has been found to be more persistent and have a higher bioaccumulation potential in soil, as well as inducing greater toxic effects in earthworms compared to the R-enantiomer.[12][13]
Mechanism of Action and Toxicological Pathways
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[14][15] This inhibition disrupts cellular respiration and energy production in the form of ATP. While this is the intended mechanism in target fungi, the conservation of the SDH enzyme across eukaryotes means that non-target organisms can also be affected.[16]
In non-target organisms, the inhibition of SDH can lead to a cascade of downstream effects, including oxidative stress due to the backup of electrons in the electron transport chain, which can lead to the formation of reactive oxygen species (ROS).[17][18] This oxidative stress can, in turn, cause cellular damage, including DNA damage, lipid peroxidation, and apoptosis (programmed cell death).[8][17]
Caption: Mechanism of this compound Toxicity.
Experimental Protocols
The toxicological studies cited in this guide are generally conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for ensuring the quality, consistency, and reliability of non-clinical safety testing.
Mammalian Toxicity Testing
A general workflow for assessing the mammalian toxicity of a substance like this compound involves a tiered approach, starting with acute toxicity studies and progressing to sub-chronic and chronic studies, as well as specialized studies on reproduction, development, and neurotoxicity.
Caption: General Workflow for Mammalian Toxicity Testing.
-
Acute Oral Toxicity: Typically follows OECD Guidelines 401, 420, 423, or 425. A single dose of the test substance is administered to fasted animals, which are then observed for up to 14 days for signs of toxicity and mortality.
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): The test substance is administered daily to several groups of animals at different dose levels for 90 days. Animals are observed for clinical signs of toxicity, and at the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are performed.
-
Prenatal Developmental Toxicity Study (OECD 414): The test substance is administered to pregnant female animals during the period of organogenesis. The dams are observed for signs of toxicity, and just prior to parturition, the fetuses are examined for external, visceral, and skeletal abnormalities.
-
Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation. The effects on two generations (F0 and F1) are assessed, including reproductive performance, fertility, and offspring viability and growth.
Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
-
Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to soil treated with the test substance for 14 days. The concentration that is lethal to 50% of the earthworms (LC50) is determined.
-
Avian Dietary Toxicity Test (OECD 221): Young birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The concentration in the diet that is lethal to 50% of the birds (LC50) is determined.
Conclusion
This compound exhibits low acute toxicity in mammals but can induce effects in the liver, thyroid, and adrenal glands upon repeated exposure. It is not considered a primary reproductive or developmental toxicant. In the environment, this compound poses a higher risk to aquatic organisms, including fish and invertebrates. There is also evidence of potential risk to honeybees and soil-dwelling organisms like earthworms. The toxicity of this compound is linked to its mechanism of action as an inhibitor of succinate dehydrogenase, which can lead to cellular energy deficits and oxidative stress in non-target species. The enantiomers of this compound have been shown to exhibit differential toxicity, highlighting the importance of stereospecific considerations in risk assessment. A comprehensive understanding of its toxicological profile is crucial for its safe and responsible use in agriculture and for the protection of non-target organisms and ecosystem health.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Penthiopyrad: A Technical Guide to its Classification as a Carboxamide Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penthiopyrad (B1679300) is a broad-spectrum, systemic fungicide belonging to the pyrazole (B372694) carboxamide chemical class.[1][2] It demonstrates both preventative and curative activity against a wide range of foliar and soil-borne fungal pathogens in various agricultural crops and turfgrass.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its classification as a carboxamide fungicide, its molecular mode of action as a succinate (B1194679) dehydrogenase inhibitor (SDHI), and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is chemically identified as (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.[2][4] Its chemical structure is characterized by a pyrazole-carboxamide core linked to a thiophene (B33073) ring.[2]
| Property | Value | Reference |
| Common Name | This compound | [2] |
| Trade Name | Fontelis®, Vertisan®, Gaia® | [1][2][4] |
| Development Code | MTF-753, DPX-LEM 17 | [2][4] |
| CAS Registry Number | 183675-82-3 | [2][4] |
| Molecular Formula | C₁₆H₂₀F₃N₃OS | [2][4] |
| Molecular Weight | 359.42 g/mol | [2][4] |
| Appearance | White crystalline solid | [2] |
Classification as a Carboxamide Fungicide
This compound is classified as a pyrazolecarboxamide fungicide. The carboxamide group of fungicides is characterized by the presence of a carboxamide moiety in their chemical structure.[2] This group is further subdivided based on the specific chemical structure, with this compound falling into the pyrazole-carboxamide subgroup.[5] Carboxamides are recognized for their mode of action as succinate dehydrogenase inhibitors (SDHIs).[6][7]
Mode of Action: Succinate Dehydrogenase Inhibition
This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungal cells.[2][3][8] This inhibition disrupts cellular respiration and the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal death.[3][8]
The key steps in this compound's mode of action are:
-
Uptake and Systemic Translocation: this compound is absorbed by the plant and translocated systemically, allowing it to protect both treated foliage and new growth.[3]
-
Inhibition of Complex II: this compound binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[6]
-
Disruption of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone, a crucial step in the electron transport chain.[6]
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthesis by ATP synthase.[8]
-
Fungal Growth Inhibition: The resulting energy deficit inhibits critical fungal life processes, including spore germination, mycelial growth, and sporulation.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New Mitochondrial Targets in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. ATP Synthesis in Mitochondria - GeeksforGeeks [geeksforgeeks.org]
- 8. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Penthiopyrad Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of penthiopyrad (B1679300) residues in various matrices. The protocols are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted method for pesticide residue analysis.
Overview of this compound and its Residues
This compound is a broad-spectrum carboxamide fungicide used to control foliar and soil-borne plant diseases.[1][2] For regulatory purposes, the definition of the residue for Maximum Residue Limit (MRL) compliance in plant commodities is this compound itself. However, for dietary risk assessment and for animal commodities, the residue definition includes the sum of this compound and its primary metabolite, 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (PAM), expressed as this compound.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound | LC-MS/MS | Fruits, Vegetables, Cereals | - | 0.01 | [1][3][4] |
| This compound | LC-MS/MS | Animal Products | - | 0.01 | [5][6] |
| This compound | LC-MS/MS | Soil | 0.0015 | 0.005 | [7] |
| PAM | LC-MS/MS | Fruits, Vegetables | - | 0.01 | [2] |
| PCA | LC-MS/MS | Fruits, Vegetables | - | 0.01 | [2] |
Table 2: Recovery Rates and Relative Standard Deviation (RSD)
| Analyte | Method | Matrix | Fortification Levels (mg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| This compound | LC-MS/MS | Caneberry, Blueberry | Not Specified | 80 - 115 | ≤ 15 | [1] |
| This compound | QuEChERS | Various Food Matrices | Not Specified | 70 - 120 | < 5 | |
| This compound | LC-MS/MS | Angelica Leaves | 0.01, 0.1, 1, 15 | 70 - 120 | ≤ 20 | [8] |
Experimental Protocols
Two primary methodologies are detailed below: a conventional solvent extraction method followed by clean-up and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.
Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE) Clean-up for LC-MS/MS Analysis
This protocol is a robust method suitable for a variety of plant matrices.
3.1.1. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the sample (e.g., 10-20 g for fruits and vegetables, 5 g for tea leaves) into a blender.[3]
-
Extraction:
-
For fruits and vegetables, add 100 mL of acetone (B3395972) and homogenize.[3]
-
For grains and seeds, add 20 mL of water, let stand for 30 minutes, then add 100 mL of acetone and homogenize.[3]
-
For tea leaves, add 20 mL of water, let stand for 30 minutes, then add 100 mL of acetone and homogenize.[3]
-
-
Filtration: Filter the homogenate with suction. Re-homogenize the residue with 50 mL of acetone and filter again.[3]
-
Combine and Adjust Volume: Combine the filtrates and adjust the final volume to 200 mL with acetone.[3]
3.1.2. Clean-up
-
Graphitized Carbon Black (GCB) SPE:
-
Condition a GCB cartridge (500 mg) with 5 mL of acetone.[3]
-
Load an aliquot of the extract (5 mL for fruits/vegetables, 10 mL for grains, 5 mL for tea) onto the cartridge.[3]
-
Elute with 15 mL of acetone.[3]
-
Add 10 mL of water to the eluate and concentrate to approximately 10 mL at a temperature below 40°C.[3]
-
-
Octadecylsilanized (C18) Silica Gel SPE:
-
Condition a C18 cartridge (1000 mg) with 5 mL of acetonitrile (B52724) followed by 5 mL of water.[3]
-
Load the concentrated eluate from the GCB step onto the C18 cartridge.[3]
-
Wash the cartridge with 10 mL of acetonitrile/water (2:3, v/v) and discard the effluent.[3]
-
Elute the analytes with 10 mL of acetonitrile/water (7:3, v/v).[3]
-
-
Final Preparation: Adjust the final volume of the eluate to exactly 10 mL with acetonitrile/water (7:3, v/v). This is the final test solution for LC-MS/MS analysis.[3]
3.1.3. LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer.
-
Injection Volume: 10 µL.[3]
-
Mobile Phase Example: A gradient of 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water (A) and 5 mM ammonium formate and 0.1% formic acid in methanol (B129727) (B) can be used.[8]
-
Ion Transitions:
-
Quantification: Create a calibration curve using standard solutions of this compound in the range of 0.0005–0.01 mg/L.[3] Calculate the concentration of this compound in the sample from this curve.
Protocol 2: QuEChERS-based Method for LC-MS/MS Analysis
The QuEChERS method is a streamlined approach that is faster and uses less solvent.[9][10]
3.2.1. Extraction
-
Sample Preparation: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[10]
-
Solvent Addition: Add 10 mL of acetonitrile and an internal standard (if used).[10]
-
Shaking: Shake the tube vigorously for 1 minute.
-
Salt Addition: Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The specific salt composition can vary depending on the method (e.g., AOAC or EN).[10]
-
Shaking and Centrifugation: Shake vigorously again and then centrifuge. The upper acetonitrile layer is the raw extract.[10]
3.2.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer: Take an aliquot of the supernatant (raw extract) and transfer it to a d-SPE tube.[10]
-
d-SPE Tube Contents: These tubes typically contain anhydrous MgSO₄ to remove water and a sorbent like Primary Secondary Amine (PSA) to remove interfering matrix components such as sugars and organic acids.[10]
-
Shaking and Centrifugation: Shake the d-SPE tube for a short period (e.g., 30 seconds) and then centrifuge.[11]
-
Final Extract: The supernatant is the final extract.[10] This can be directly analyzed by LC-MS/MS or diluted with the mobile phase.
3.2.3. LC-MS/MS Analysis
The LC-MS/MS conditions would be similar to those described in Protocol 1.
Alternative Analytical Techniques
While LC-MS/MS is the predominant technique, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be employed for the analysis of certain fungicides.[12][13] GC is particularly suitable for volatile and thermally stable compounds.[14] Sample preparation for GC-MS often involves similar extraction and clean-up steps as for LC-MS/MS.[15] The choice between LC-MS/MS and GC-MS depends on the specific properties of the target analytes and the available instrumentation.
Conclusion
The analytical methods outlined provide robust and sensitive means for the detection and quantification of this compound residues in a variety of matrices. The choice of method will depend on the specific laboratory capabilities, the nature of the sample matrix, and the regulatory requirements. Both the conventional solvent extraction with SPE clean-up and the more rapid QuEChERS approach, when coupled with LC-MS/MS, are capable of achieving the low limits of detection required for monitoring compliance with MRLs and for conducting dietary risk assessments.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agrinfo.eu [agrinfo.eu]
- 6. Maximum residue levels for this compound - AGRINFO Platform [agrinfo.eu]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. QuEChERS: Home [quechers.eu]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. youtube.com [youtube.com]
- 14. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 15. gcms.cz [gcms.cz]
Application Note: LC-MS/MS Analysis of Penthiopyrad in Soil and Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penthiopyrad (B1679300) is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class. Its widespread use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in environmental matrices like soil and water to ensure environmental safety and regulatory compliance. This application note provides detailed protocols for the extraction and quantification of this compound in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established analytical principles, including QuEChERS and solid-phase extraction (SPE), offering high sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound in soil and water matrices, compiled from various validated methods.
Table 1: Quantitative Performance Data for this compound Analysis in Soil
| Parameter | Method 1 (QuEChERS) | Method 2 (Acetonitrile Extraction) |
| Limit of Detection (LOD) | 0.003 µg/g[1] | 1.5 ppb (ng/g)[2] |
| Limit of Quantification (LOQ) | 0.01 µg/g[1] | 5.0 ppb (ng/g)[2] |
| Recovery (%) | 72.6 - 119%[1] | Acceptable at 5, 50, and 750 ppb |
| Precision (RSD%) | < 20% | Not Specified |
| Linearity (r²) | > 0.99 | Not Specified |
Table 2: Quantitative Performance Data for this compound Analysis in Water
| Parameter | Method 3 (SPE) | Method 4 (Direct Injection) |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 10 ng/L[3] | Not Specified |
| Recovery (%) | Not Specified | Not Specified |
| Precision (RSD%) | Not Specified | Not Specified |
| Linearity (r²) | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Analysis of this compound in Soil using QuEChERS
This protocol outlines a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of this compound from soil samples.[1][4]
1. Sample Preparation and Extraction:
-
Weigh 10 g ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add 10 µL of an appropriate internal standard solution.
-
Shake the tube vigorously for 4 minutes using a mechanical shaker.
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[4]
-
Shake the tube again for 4 minutes.
-
Centrifuge the tube at ≥ 3700 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing anhydrous MgSO₄ and primary secondary amine (PSA) sorbent.
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥ 3700 rpm for 5 minutes.
3. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., acetonitrile/water mixture) to be compatible with the LC-MS/MS system.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Analysis of this compound in Water using Solid-Phase Extraction (SPE)
This protocol describes the extraction and concentration of this compound from water samples using solid-phase extraction.[3]
1. Sample Preparation:
-
Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., graphitized carbon-based) with an appropriate solvent.
-
Load 1 L of the filtered water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
3. Elution:
-
Elute the retained this compound from the cartridge using a suitable elution solvent (e.g., 1.5 mL of methanol (B129727) followed by 13 mL of 80:20 methylene (B1212753) chloride:methanol).[3]
4. Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of a solvent compatible with the LC-MS/MS mobile phase.
-
Vortex and transfer the final extract to an autosampler vial.
LC-MS/MS Instrumental Analysis
The following are typical instrumental conditions for the analysis of this compound. These should be optimized for the specific instrument being used.
Table 3: LC-MS/MS Parameters
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[5][6] |
| Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol[5][6] |
| Gradient Elution | Optimized for separation of this compound from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 360.1[5] |
| Product Ions (Quantifier/Qualifier) | Specific to the instrument, requires optimization. |
| Collision Energy (CE) | Optimized for each MRM transition. |
Visualizations
Caption: Workflow for this compound Analysis in Soil Samples.
Caption: Workflow for this compound Analysis in Water Samples.
Caption: Logical Flow of the LC-MS/MS Analysis Process.
References
- 1. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. agilent.com [agilent.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Penthiopyrad EC50 Values in Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botrytis cinerea, the causative agent of gray mold disease, is a devastating plant pathogen affecting a wide range of crops worldwide.[1] The control of this fungus heavily relies on the application of chemical fungicides. Penthiopyrad (B1679300) is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide that plays a crucial role in managing crop diseases by disrupting the fungal respiratory chain.[1][2] However, the emergence of fungicide resistance is a significant threat to its efficacy.[1][3] Monitoring the sensitivity of B. cinerea populations to this compound is essential for effective resistance management strategies. This document provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound against B. cinerea using a mycelial growth inhibition assay. The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth and is a key parameter for assessing fungicide sensitivity.
This compound's mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This inhibition blocks the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death. Resistance to SDHI fungicides in B. cinerea has been associated with point mutations in the genes encoding the subunits of the SDH enzyme, particularly the sdhB gene.[1]
Experimental Protocol
This protocol details the in vitro determination of this compound EC50 values against B. cinerea isolates based on the inhibition of mycelial growth on fungicide-amended agar (B569324) media.
1. Materials
-
Botrytis cinerea isolates
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile distilled water
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 24°C[1]
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (for optional spore germination assay)
-
Hemocytometer (for optional spore germination assay)
2. Media and Reagent Preparation
-
Potato Dextrose Agar (PDA): Prepare PDA according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes. Allow the media to cool to approximately 50-55°C before adding the fungicide.
-
This compound Stock Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of DMSO. Store at -20°C.
-
Fungicide Working Solutions: Prepare a series of working solutions by diluting the stock solution in sterile distilled water. These working solutions will be added to the PDA to achieve the desired final concentrations.
3. Experimental Procedure
-
Preparation of Fungicide-Amended Plates:
-
Dispense the appropriate volume of the this compound working solutions into sterile petri dishes to achieve a final concentration series. A recommended series for initial screening is 0 (control), 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.[1]
-
Pour approximately 20 mL of the cooled PDA into each petri dish containing the fungicide. Swirl gently to ensure even distribution.
-
The final concentration of the solvent (DMSO) in the agar should be kept constant across all plates (including the control) and should not exceed 1% (v/v) to avoid any inhibitory effects on fungal growth.
-
Allow the plates to solidify at room temperature.
-
-
Inoculation:
-
Culture the B. cinerea isolates on PDA plates for 4-5 days at 24°C in the dark.[1]
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the B. cinerea culture.[1]
-
Transfer one mycelial plug to the center of each fungicide-amended PDA plate, with the mycelial side facing down.[1]
-
Each concentration should be tested in triplicate for each isolate.
-
-
Incubation:
-
Incubate the inoculated plates at 24°C in the dark for 3 days.[1]
-
-
Data Collection and Analysis:
-
After the incubation period, measure two perpendicular diameters of the fungal colony on each plate.
-
Calculate the average diameter for each replicate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc is the average diameter of the colony on the control plate.
-
dt is the average diameter of the colony on the treated plate.
-
-
-
The EC50 value is determined by performing a probit analysis or by regressing the percentage of inhibition against the log10 of the fungicide concentration.
-
Data Presentation
The following table provides an example of how to structure the collected data for determining the EC50 value of this compound against a single Botrytis cinerea isolate.
| This compound Concentration (µg/mL) | Log10 Concentration | Replicate 1 Colony Diameter (mm) | Replicate 2 Colony Diameter (mm) | Replicate 3 Colony Diameter (mm) | Average Colony Diameter (mm) | Percent Inhibition (%) |
| 0 (Control) | - | 65 | 67 | 66 | 66.0 | 0.0 |
| 0.05 | -1.30 | 58 | 60 | 59 | 59.0 | 10.6 |
| 0.1 | -1.00 | 52 | 54 | 53 | 53.0 | 19.7 |
| 0.5 | -0.30 | 38 | 40 | 39 | 39.0 | 40.9 |
| 1 | 0.00 | 25 | 27 | 26 | 26.0 | 60.6 |
| 5 | 0.70 | 10 | 12 | 11 | 11.0 | 83.3 |
| 10 | 1.00 | 5 | 6 | 5 | 5.3 | 91.9 |
Visualizations
Caption: Experimental workflow for determining this compound EC50 values.
Caption: Mode of action of this compound in Botrytis cinerea.
References
Application Notes and Protocols for the Chromatographic Analysis of Penthiopyrad
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penthiopyrad (B1679300) is a broad-spectrum fungicide belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class.[1][2] Its widespread use in agriculture necessitates robust and reliable analytical methods for residue monitoring in various matrices to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for quantitative analysis.
I. Analytical Method for this compound in Agricultural Products
This section outlines a validated method for the determination of this compound residues in fruits, vegetables, grains, legumes, nuts, seeds, and tea leaves.
Principle
This compound is extracted from the sample matrix using acetone (B3395972). The extract is then subjected to a clean-up procedure involving graphitized carbon black and octadecylsilanized silica (B1680970) gel solid-phase extraction (SPE) cartridges to remove interfering matrix components. Quantification is performed by LC-MS/MS.[3]
Experimental Protocol
1.2.1. Reagents and Materials
-
This compound analytical standard (purity ≥ 99%)[3]
-
Acetone, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Graphitized carbon black SPE cartridges (500 mg)[3]
-
Octadecylsilanized (C18) silica gel SPE cartridges (1,000 mg)[3]
1.2.2. Standard Solution Preparation
Prepare stock solutions of this compound in acetonitrile. From the stock solution, prepare a series of working standard solutions in a mixture of acetonitrile and water (7:3, v/v) to construct a calibration curve. A typical concentration range is 0.0005 to 0.01 mg/L.[3]
1.2.3. Sample Preparation
The extraction procedure varies depending on the sample matrix:[3]
-
Fruits and Vegetables: Weigh 20.0 g of the homogenized sample.
-
Grains, Legumes, Nuts, and Seeds: Weigh 10.0 g of the ground sample.
-
Tea Leaves: Weigh 5.00 g of the ground sample and add 20 mL of water. Let it stand for 30 minutes.
To the prepared sample, add 100 mL of acetone and homogenize. Filter the mixture under suction. To the remaining residue, add 50 mL of acetone, homogenize again, and filter. Combine the filtrates and adjust the final volume to 200 mL with acetone.[3]
1.2.4. Clean-up Procedure
-
Graphitized Carbon Black SPE:
-
Condition a graphitized carbon black cartridge with 5 mL of acetone.[3]
-
Load an aliquot of the sample extract (5 mL for fruits/vegetables and tea leaves; 10 mL for grains/legumes/nuts/seeds) onto the cartridge.[3]
-
Elute the cartridge with 15 mL of acetone.[3]
-
Add 10 mL of water to the eluate and concentrate to approximately 10 mL at a temperature below 40°C.[3]
-
-
C18 SPE:
-
Condition a C18 cartridge sequentially with 5 mL of acetonitrile and 5 mL of water.[3]
-
Load the concentrated eluate from the previous step onto the cartridge.[3]
-
Wash the cartridge with 10 mL of acetonitrile/water (2:3, v/v) and discard the effluent.[3]
-
Elute the analyte with 10 mL of acetonitrile/water (7:3, v/v).[3]
-
Adjust the final volume of the eluate to exactly 10 mL with acetonitrile/water (7:3, v/v). This is the test solution.[3]
-
Instrumental Analysis (LC-MS/MS)
-
Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[3]
-
Injection Volume: 10 µL[3]
-
Confirmation: Confirmation of this compound can be achieved by monitoring multiple reaction monitoring (MRM) transitions.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.005 - 1 mg/L | [5][6] |
| Correlation Coefficient (R²) | > 0.998 | [5][6] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [3][5][6] |
| Limit of Detection (LOD) | 0.0015 mg/kg | [5][6] |
Experimental Workflow Diagram
References
- 1. fao.org [fao.org]
- 2. This compound PESTANAL , analytical standard 183675-82-3 [sigmaaldrich.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Simultaneous determination of this compound enantiomers and its metabolite in vegetables, fruits, and cereals using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Penthiopyrad in the Control of Strawberry Gray Mold (Botrytis cinerea)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of penthiopyrad (B1679300), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, for managing gray mold on strawberries. The information compiled herein is intended to guide research and development efforts by providing key data on fungicide sensitivity, recommended field applications, and detailed experimental protocols.
Overview and Mode of Action
This compound is a fungicide belonging to the pyrazole-carboxamide chemical class and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide. Its mode of action is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration effectively blocks energy production, leading to the inhibition of spore germination, germ tube elongation, mycelial growth, and sporulation of pathogenic fungi like Botrytis cinerea.
Data Presentation
Fungicide Sensitivity of Botrytis cinerea to this compound
The efficacy of this compound is influenced by the sensitivity of the target Botrytis cinerea population. The half-maximal effective concentration (EC50) is a key metric for assessing fungicide sensitivity. The following table summarizes EC50 values for this compound against B. cinerea isolates from strawberries, as reported in various studies. It is important to note that the development of resistance, characterized by higher EC50 values, is a significant concern for SDHI fungicides.
| Parameter | Value Range (µg/mL) | Geographic Region | Comments |
| EC50 for Mycelial Growth | <0.01 - 59.65 | Spain | A wide range of sensitivities was observed among different isolates, indicating varying levels of resistance.[1][2][3] |
| Discriminatory Dose for Resistance Monitoring | 5.0 - 6.0 | California, USA & Spain | Used to distinguish between sensitive and resistant isolates in laboratory assays.[2][4] |
Field Application Recommendations and Efficacy
While detailed, publicly available data from multiple peer-reviewed field trials directly correlating specific this compound application rates with disease incidence, severity, and strawberry yield is limited, the following table summarizes recommended application parameters and reported efficacy from available literature and product labels (e.g., Fontelis®).
| Product (Active Ingredient) | Recommended Application Rate | Application Interval | Application Timing | Reported Efficacy |
| Fontelis® (this compound) | 16 - 24 fl oz/acre | 7 - 14 days | Begin applications prior to disease development, starting at early bloom.[4] | Standard programs including this compound resulted in 3-4% unmarketable fruit compared to 25-38% in untreated controls in a study in subtropical Australia.[5] |
| Fontelis® (this compound) | 1.0 - 1.75 L/ha | 7 - 10 days | Initiate applications before the onset of disease and continue through the bloom period. | Considered to have excellent activity against gray mold.[2] |
Note: Higher rates and shorter intervals are recommended under high disease pressure. To mitigate the risk of resistance, it is crucial to rotate this compound with fungicides from different FRAC groups and to avoid making more than two sequential applications.[6]
Experimental Protocols
Protocol for In Vitro Fungicide Sensitivity Testing: Mycelial Growth Inhibition Assay
This protocol is designed to determine the EC50 value of this compound against Botrytis cinerea isolates.
1. Isolate Preparation: a. Isolate B. cinerea from infected strawberry tissue (fruit or flowers) onto potato dextrose agar (B569324) (PDA). b. Subculture the fungus to obtain pure cultures.
2. Fungicide Stock Solution Preparation: a. Prepare a stock solution of analytical-grade this compound in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). b. Perform serial dilutions to obtain a range of concentrations to be tested.
3. Assay Procedure: a. Amend molten PDA with the desired concentrations of this compound. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. b. Pour the amended PDA into petri dishes. Include control plates with PDA and solvent only. c. Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each plate. d. Incubate the plates in the dark at 20-22°C for 3-5 days, or until the mycelium in the control plates reaches the edge of the dish. e. Measure the colony diameter in two perpendicular directions for each plate.
4. Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. b. Use probit or log-logistic regression analysis to determine the EC50 value.
Protocol for Field Efficacy Trial
This protocol outlines a typical field trial to evaluate the efficacy of this compound for controlling gray mold in strawberries.
1. Experimental Design: a. Select a suitable strawberry field with a history of gray mold. b. Use a randomized complete block design with at least four replicates per treatment. c. Individual plots should be of a size that allows for commercial-scale application and minimizes spray drift between plots.
2. Treatments: a. Include an untreated control. b. Include one or more treatments with this compound at different application rates. c. Include a standard grower practice fungicide program for comparison. d. Consider tank-mixing or rotating this compound with a multi-site fungicide to evaluate resistance management strategies.
3. Application: a. Apply fungicides using a calibrated sprayer to ensure thorough coverage of the strawberry canopy. b. Begin applications at 5-10% bloom and continue at 7-14 day intervals, depending on the protocol and environmental conditions.
4. Data Collection: a. Disease Incidence: At each harvest, assess the percentage of fruit with gray mold symptoms from a random sample of marketable-sized fruit per plot. b. Disease Severity: For infected fruit, assess the percentage of the fruit surface covered by mold using a rating scale. c. Yield: Harvest all marketable fruit from the center of each plot and record the weight. d. Post-harvest evaluation: A subsample of healthy-looking harvested fruit can be incubated to assess latent infections.
5. Data Analysis: a. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments for disease incidence, severity, and yield.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 4. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Penthiopyrad in Managing Early Blight of Potato
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of penthiopyrad (B1679300), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, for the management of early blight in potatoes, caused by the fungal pathogen Alternaria solani. This document includes summaries of efficacy data, detailed experimental protocols for in vitro and in vivo evaluations, and essential information on its mode of action and resistance management.
Introduction
Early blight, caused by Alternaria solani, is a destructive disease of potatoes (Solanum tuberosum) worldwide, leading to significant yield losses if not effectively managed.[1] this compound is a broad-spectrum pyrazole (B372694) carboxamide fungicide that effectively controls foliar and soil-borne diseases.[2][3] It functions by inhibiting spore germination, mycelial growth, and sporulation of the target pathogen.[2][3] As a member of the Fungicide Resistance Action Committee (FRAC) Group 7, its mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, thereby blocking cellular respiration and energy production in the fungus.[4]
Data Presentation
The efficacy of this compound and other fungicides in controlling potato early blight has been evaluated in numerous field and laboratory studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Efficacy of this compound and Other SDHI Fungicides against Alternaria solani
| Fungicide | Chemical Group | Assay Type | EC₅₀ (µg/mL) | Reference(s) |
| This compound | Pyrazole-carboxamide (SDHI) | Spore Germination | 0.38 | [5] |
| Boscalid | Pyridine-carboxamide (SDHI) | Spore Germination | 0.33 | [5] |
| Fluopyram | Pyridinyl-ethyl-benzamide (SDHI) | Spore Germination | 0.31 | [5] |
Table 2: Field Efficacy of this compound and Other Fungicides against Potato Early Blight
| Fungicide Treatment | Application Rate | Disease Severity (AUDPC¹) | Yield (t/ha) | Percent Disease Reduction over Control (%) | Reference(s) |
| Untreated Control | - | 419 | - | - | [6] |
| This compound | 14-24 fl oz/A | Data not specified | Data not specified | Data not specified | [7] |
| Pyraclostrobin + Boscalid | Recommended dose | Lower than control | Significantly higher than control | Data not specified | [6] |
| Mancozeb | Recommended dose | 367 | - | 12.4 | [6] |
| Propiconazole | 1 ml/L | - | 27.03 | 57.88 | |
| Propineb | Recommended dose | - | 26.30 | 55.98 |
¹Area Under the Disease Progress Curve
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the inhibitory effect of this compound on the mycelial growth of Alternaria solani.
Materials:
-
Pure culture of Alternaria solani
-
Potato Dextrose Agar (PDA)
-
This compound technical grade
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions to achieve the desired final concentrations in the PDA (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Add the appropriate volume of the this compound dilutions to molten PDA (cooled to approximately 45-50°C) to achieve the final test concentrations. Pour the amended PDA into sterile Petri dishes. A control set of plates should be prepared with the solvent alone.
-
From the growing edge of a 7-day-old culture of A. solani, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 2°C in the dark for 7 days or until the mycelium in the control plates reaches the edge of the plate.
-
Measure the colony diameter in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where:
-
dc = average diameter of the colony in the control plates
-
dt = average diameter of the colony in the treated plates
-
In Vitro Spore Germination Assay
This protocol assesses the effect of this compound on the germination of Alternaria solani conidia.
Materials:
-
Sporulating culture of Alternaria solani (10-14 days old)
-
This compound technical grade
-
Sterile distilled water
-
Glass slides or microtiter plates
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a conidial suspension by flooding a sporulating culture of A. solani with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer.
-
Prepare a series of this compound solutions in sterile distilled water at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with water only should be included.
-
Mix equal volumes of the conidial suspension and the fungicide solutions.
-
Place a drop (e.g., 20 µL) of each mixture on a glass slide within a moist chamber or in the wells of a microtiter plate.
-
Incubate at 25°C for 6-12 hours.
-
Observe at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Calculate the percentage of spore germination inhibition: % Inhibition = ((gc - gt) / gc) * 100 where:
-
gc = percentage of germination in the control
-
gt = percentage of germination in the treatment
-
Field Efficacy Trial for Early Blight Management
This protocol outlines a field trial to evaluate the efficacy of this compound in controlling potato early blight.
Materials and Setup:
-
Potato variety susceptible to early blight
-
This compound formulation (e.g., Fontelis®, Vertisan®)
-
Standard commercial fungicides for comparison
-
Untreated control plots
-
Randomized Complete Block Design (RCBD) with at least four replications. Plot size should be adequate to minimize spray drift between plots (e.g., 4 rows, 10 m long).
-
Calibrated sprayer (e.g., backpack or tractor-mounted)
Procedure:
-
Planting and Crop Management: Plant potato seed pieces according to standard agronomic practices for the region. Manage irrigation, fertilization, and insect control uniformly across all plots.
-
Treatment Application:
-
Timing: Begin fungicide applications preventively, prior to disease development, or at the first sign of early blight symptoms.[7] A common starting point is at row closure.[4]
-
Frequency: Apply treatments at 7 to 14-day intervals, depending on disease pressure and weather conditions.[7]
-
Application Rate: Apply this compound at the recommended label rate (e.g., 14-24 fl oz/A).[7]
-
Spray Volume: Ensure thorough coverage of the foliage, typically using 20-50 gallons of water per acre.
-
-
Disease Assessment:
-
Scout for early blight symptoms weekly, starting from 3-4 weeks after emergence.
-
Assess disease severity on 10-20 randomly selected plants per plot. Use a standard disease rating scale (e.g., 0-5 or 0-9 scale, or percentage of leaf area affected).[8][9]
-
Calculate the Percent Disease Index (PDI) or the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.[10][11]
-
-
Yield Assessment:
-
At the end of the growing season, harvest the tubers from the central two rows of each plot.
-
Record the total tuber weight per plot and grade the tubers according to size and quality.
-
Calculate the marketable yield in tons per hectare (t/ha).
-
-
Data Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mode of action of this compound on the mitochondrial respiratory chain.
Caption: Workflow for evaluating this compound efficacy against early blight.
Resistance Management
The development of resistance to SDHI fungicides in Alternaria solani populations has been reported.[1][5][12] To delay the onset of resistance and maintain the efficacy of this compound, a robust resistance management strategy is crucial. The Fungicide Resistance Action Committee (FRAC) provides the following guidelines for SDHI fungicides:[13][14]
-
Limit Applications: Do not apply more than two consecutive applications of an SDHI fungicide. The total number of SDHI applications should not exceed 50% of the total fungicide applications per season.[13]
-
Alternate Modes of Action: Rotate this compound with fungicides from different FRAC groups that are effective against early blight.
-
Use Mixtures: Apply this compound in a tank mix or as a pre-formulated mixture with a fungicide that has a different mode of action. Both mixture partners should be used at effective rates.[12]
-
Preventative Applications: Apply SDHI fungicides preventively or at the very early stages of disease development. Do not rely on their curative properties.[13]
-
Follow Label Recommendations: Always adhere to the manufacturer's recommended application rates and intervals.
By integrating this compound into a comprehensive disease management program that includes cultural practices, resistant varieties, and a sound fungicide rotation strategy, its effectiveness in controlling potato early blight can be maximized and sustained.
References
- 1. researchgate.net [researchgate.net]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. First Report of Boscalid and this compound-Resistant Isolates of Alternaria solani Causing Early Blight of Potato in Michigan [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ag.ndsu.edu [ag.ndsu.edu]
- 8. biochemjournal.com [biochemjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. coloradopotato.org [coloradopotato.org]
- 12. frac-argentina.org [frac-argentina.org]
- 13. SDHI Fungicides | FRAC [frac.info]
- 14. frac.info [frac.info]
Application Notes and Protocols for In Vitro Efficacy Testing of Penthiopyrad Against Sclerotinia sclerotiorum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to determine the efficacy of the fungicide penthiopyrad (B1679300) against Sclerotinia sclerotiorum, the causal agent of white mold. The included methodologies cover mycelial growth inhibition, sclerotial germination, and ascospore germination assays.
Introduction
Sclerotinia sclerotiorum is a devastating plant pathogen with a wide host range, causing significant economic losses in various crops. This compound, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, is an important tool in the management of diseases caused by this fungus.[1][2] It functions by disrupting the fungal respiratory chain, specifically Complex II, leading to the inhibition of fungal respiration and energy production.[1][3][4] Accurate assessment of its efficacy in vitro is crucial for resistance monitoring and the development of effective disease control strategies.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against Sclerotinia sclerotiorum based on mycelial growth inhibition assays.
| Assay Type | Parameter | No. of Isolates | Concentration Range (µg/mL) | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| Mycelial Growth Inhibition | EC50 | 119 | 0.0039 - 4 | 0.0578 (±0.0626) | 0.0096 - 0.2606 | [1][5] |
EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the fungal growth.
Experimental Protocols
Mycelial Growth Inhibition Assay
This assay is the most common method for in vitro fungicide sensitivity testing of S. sclerotiorum.[4][6]
Objective: To determine the concentration of this compound that inhibits the mycelial growth of S. sclerotiorum.
Materials:
-
Pure culture of S. sclerotiorum
-
Potato Dextrose Agar (B569324) (PDA)
-
This compound stock solution (technical grade, dissolved in a suitable solvent like methanol)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set at 20-25°C[7]
-
Sterile distilled water
-
Solvent for this compound (e.g., methanol)
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, amend the molten PDA with the desired concentrations of this compound.[8] A series of concentrations should be used to determine the EC50 value (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µg/mL).[1] A control set of plates should be prepared with the solvent alone at the same concentration used in the treated plates. Pour the amended and control PDA into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing S. sclerotiorum culture (3-4 days old), take 5 mm mycelial plugs using a sterile cork borer.[7]
-
Incubation: Place a single mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.[8] Seal the plates with paraffin (B1166041) film and incubate them in the dark at 20-25°C.[7]
-
Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The EC50 value can then be determined using probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
Sclerotial Germination Assay
This assay assesses the effect of this compound on the viability and germination of sclerotia, the primary survival structures of S. sclerotiorum.
Objective: To evaluate the inhibitory effect of this compound on the myceliogenic germination of sclerotia.
Materials:
-
Mature sclerotia of S. sclerotiorum
-
This compound solution at various concentrations
-
Sterile Petri dishes
-
Sterile filter paper
-
Sterile distilled water
-
Incubator set at 20-25°C[9]
Procedure:
-
Sclerotia Production: Sclerotia can be produced by growing S. sclerotiorum on sterilized wheat or oat grains for 4-6 weeks.[10]
-
Treatment: Surface sterilize the mature sclerotia (e.g., with 1% sodium hypochlorite (B82951) for 20-30 seconds) and rinse with sterile distilled water.[9] Place the sclerotia in solutions of this compound at different concentrations for a defined period (e.g., 24 hours). A control group should be soaked in sterile distilled water.
-
Incubation: After treatment, place the sclerotia on sterile, moist filter paper in Petri dishes.[10] Incubate the dishes at 20-25°C with a photoperiod (e.g., 12h light/12h dark) to stimulate germination.[11]
-
Data Collection: Observe the sclerotia daily for myceliogenic germination (the production of mycelium). Record the number of germinated sclerotia in each treatment group over a period of 7-14 days.[10]
-
Data Analysis: Calculate the percentage of germination inhibition for each this compound concentration compared to the control.
Ascospore Germination Assay
This assay is particularly relevant as ascospores are the primary infective propagules for many crops.[4][6]
Objective: To determine the effect of this compound on the germination of S. sclerotiorum ascospores.
Materials:
-
Apothecia of S. sclerotiorum producing ascospores
-
Water agar (WA) or Potato Dextrose Agar (PDA)
-
This compound stock solution
-
Sterile microscope slides and coverslips
-
Sterile distilled water
-
Incubator set at 21°C[12]
Procedure:
-
Ascospore Production: To produce apothecia, sclerotia need a conditioning period of several weeks at low temperatures (e.g., 4°C) in moist conditions, followed by incubation at around 20°C with light.[6][12]
-
Ascospore Collection: Apothecia will release ascospores, which can be collected on the lid of a Petri dish or by washing the apothecia in sterile water.[12] Adjust the ascospore concentration using a hemocytometer to a standard density (e.g., 1 x 10^4 ascospores/mL).[6]
-
Media Preparation: Prepare water agar and amend it with a range of this compound concentrations as described for the mycelial growth inhibition assay.
-
Inoculation: Spread a small volume (e.g., 100 µL) of the ascospore suspension onto the surface of the fungicide-amended and control agar plates. Alternatively, place a drop of the ascospore suspension on a microscope slide with a thin layer of amended agar.[6]
-
Incubation: Incubate the plates or slides at 21°C for 12-24 hours in a moist chamber.[12]
-
Data Collection: Using a microscope, observe at least 100 ascospores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of germination for each treatment. Determine the EC50 value by regressing the percentage of germination inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: Experimental workflow for in vitro efficacy testing.
Caption: Mode of action of this compound on Complex II.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the Succinate Dehydrogenase Inhibitor Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Characterization of Sclerotinia sclerotiorum, an Emerging Fungal Pathogen Causing Blight in Hyacinth Bean (Lablab purpureus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. biochemjournal.com [biochemjournal.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Germination of Sclerotinia minor and S. sclerotiorum Sclerotia Under Various Soil Moisture and Temperature Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for Establishing Baseline Sensitivity of Fungal Pathogens to Penthiopyrad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penthiopyrad (B1679300) is a broad-spectrum fungicide belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. It functions by disrupting the fungal mitochondrial respiratory chain at complex II, thereby inhibiting spore germination, mycelial growth, and sporulation. Establishing the baseline sensitivity of a target fungal pathogen population to a new fungicide like this compound is a critical first step in any resistance management strategy. A baseline sensitivity profile, determined from a collection of fungal isolates never before exposed to the fungicide, provides a reference point to detect shifts in sensitivity over time and to make informed decisions in disease management.
These application notes provide detailed protocols for determining the baseline sensitivity of fungal pathogens to this compound using in vitro mycelial growth and spore germination inhibition assays.
Mode of Action: Succinate Dehydrogenase Inhibition
This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain. This enzyme is crucial for cellular respiration, catalyzing the oxidation of succinate to fumarate. By blocking this step, this compound effectively cuts off ATP production, leading to the death of the fungal cell.
Caption: this compound inhibits Complex II (SDH) in the mitochondrial respiratory chain.
Data Presentation: Baseline Sensitivity of Fungal Pathogens to this compound
The following table summarizes the 50% effective concentration (EC50) values for this compound against various fungal pathogens, as determined by mycelial growth inhibition assays. These values represent the baseline sensitivity of isolates not previously exposed to the fungicide.
| Fungal Pathogen | Host | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Oilseed Rape | 119 | 0.0096 - 0.2606 | 0.0578 | |
| Botrytis cinerea | Strawberry | 37 | <0.01 - 59.65 | Not specified | |
| Botrytis cinerea | Tomato | 131 | Not specified | 1.054 (mycelial growth) | |
| Botrytis cinerea | Tomato | 131 | Not specified | 0.101 (conidia germination) | |
| Alternaria alternata | Pistachio | 50 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay
This protocol details the determination of fungicide sensitivity by measuring the inhibition of fungal mycelial growth on fungicide-amended agar (B569324).
1. Fungal Isolate Preparation:
-
Isolates should be collected from fields with no prior history of SDHI fungicide application.
-
Culture the fungal isolates on a suitable medium, such as Potato Dextrose Agar (PDA), until actively growing.
2. Fungicide Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
3. Preparation of Fungicide-Amended Media:
-
Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C.
-
Add the appropriate volume of the this compound working solutions to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all plates, including the control, and does not exceed a level that inhibits fungal growth (typically <1% v/v).
-
Pour the amended agar into sterile Petri dishes. Plates without any fungicide serve as the control.
4. Inoculation and Incubation:
-
Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the margin of an actively growing fungal culture.
-
Place one mycelial plug in the center of each fungicide-amended and control plate.
-
Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for measurable growth in the control plates.
5. Data Collection and Analysis:
-
Measure the colony diameter of the fungal growth on each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
-
-
The EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%, is calculated by performing a regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Caption: Workflow for the mycelial growth inhibition assay.
Protocol 2: Spore Germination Inhibition Assay
This assay determines the effect of the fungicide on the germination of fungal spores.
1. Spore Suspension Preparation:
-
Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).
-
Gently scrape the surface with a sterile glass rod to dislodge the spores.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
2. Assay Setup:
-
This assay can be performed on various platforms, including cavity slides or microtiter plates.
-
Prepare a series of this compound dilutions in a suitable germination medium or sterile water.
-
Mix equal volumes of the spore suspension and the fungicide dilutions in the chosen assay platform. A control with no fungicide should be included.
3. Incubation:
-
Incubate the slides or plates in a humid chamber at an optimal temperature for spore germination for a sufficient duration (e.g., 6-24 hours).
4. Data Collection and Analysis:
-
After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to stop further germination.
-
Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each fungicide concentration.
-
Determine the EC50 value as described in the mycelial growth inhibition assay protocol.
Penthiopyrad: Application Notes and Protocols for Turfgrass Disease Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penthiopyrad (B1679300) is a broad-spectrum pyrazole-carboxamide fungicide belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1][2][3] It is a systemic fungicide with both preventative and curative properties, effective against a wide range of foliar and soil-borne diseases in turfgrass.[2][4] this compound's mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][5][6] This disruption of the electron transport chain prevents the production of ATP, leading to the cessation of fungal growth and development.[1][5] This document provides detailed application notes and protocols for the use of this compound in turfgrass disease management research, tailored for a scientific audience.
Application Notes
Target Diseases and Efficacy
This compound has demonstrated efficacy against a broad spectrum of turfgrass diseases, including but not limited to:
-
Dollar Spot (Clarireedia jacksonii) : Consistently provides good to excellent control.[7][8]
-
Brown Patch (Rhizoctonia solani) : Effective in managing this common disease on various turf species.[2][9][10]
-
Anthracnose (Colletotrichum cereale) : Shows strong efficacy, with a reported in vitro ED50 of 0.19 ppm against C. cereale.[1][7]
-
Gray Snow Mold (Typhula incarnata, Typhula ishikariensis) : Used as a preventative treatment in late fall.[11]
-
Large Patch (Rhizoctonia solani) : Effective for control of this disease on warm-season turfgrasses.[7]
-
Leaf Spot (Bipolaris and Drechslera spp.) : Provides control of various leaf spot diseases.[7]
-
Other Diseases : Also labeled for the control of red thread, pink patch, and powdery mildew.[7]
Formulations and Application Rates
This compound is commonly available in water-dispersible granule (WDG) and suspension concentrate (SC) formulations. Application rates typically range from 0.3 to 0.5 oz of product per 1,000 sq (B12106431) ft (approximately 9.2 to 15.3 g/100 m²), with application intervals of 14 to 28 days, depending on the target disease and disease pressure.[8][12] For specific experimental rates, refer to the tables in the Data Presentation section.
Resistance Management
As a site-specific mode of action fungicide (FRAC Group 7), there is a risk of resistance development in fungal populations with repeated use.[3] To mitigate this risk, it is crucial to:
-
Rotate this compound with fungicides from different FRAC groups.
-
Avoid sequential applications of SDHI fungicides.
-
Incorporate multi-site fungicides into a rotational program.
-
Follow label recommendations regarding the maximum number of applications per season.
While cross-resistance among SDHI fungicides can be complex, some studies have shown that fungal isolates resistant to one SDHI may remain sensitive to another.[1][7]
Phytotoxicity
In published research trials, this compound has generally not been associated with phytotoxicity on common turfgrass species when applied according to label directions.[13] However, it is always recommended to test the product on a small area before large-scale application, especially on new or sensitive turfgrass cultivars or under stressful environmental conditions.
Experimental Protocols
The following are generalized protocols for conducting field and laboratory experiments to evaluate the efficacy of this compound for turfgrass disease management. These protocols are synthesized from common practices in turfgrass pathology research.
Field Efficacy Trial Protocol
-
Plot Establishment and Maintenance:
-
Turfgrass Species and Cultivar: Select a turfgrass species and cultivar known to be susceptible to the target disease (e.g., 'Penncross' creeping bentgrass for dollar spot).
-
Plot Size: Establish small, replicated plots, typically ranging from 9 to 30 sq ft (e.g., 3 ft x 5 ft or 1 m x 2 m), with buffer zones between plots to prevent spray drift.
-
Maintenance: Maintain the turf under conditions conducive to the specific disease being studied. This includes appropriate mowing height (e.g., 0.125 to 0.5 inches for putting green or fairway conditions), fertilization, and irrigation. Record all maintenance practices.[14]
-
-
Inoculation (if applicable):
-
For diseases that may not appear uniformly, artificial inoculation may be necessary to ensure consistent disease pressure.
-
Inoculum Preparation: Grow the pathogen on a suitable substrate (e.g., autoclaved grain or potato dextrose agar).
-
Application: Distribute the inoculum evenly over the plot area. The timing of inoculation should be such that environmental conditions are favorable for infection and disease development.
-
-
Fungicide Application:
-
Timing: Apply fungicides preventatively (before the onset of symptoms) or curatively (after symptoms appear), depending on the experimental objectives.
-
Equipment: Use a calibrated CO2-pressurized backpack sprayer with a boom and appropriate nozzles (e.g., TeeJet 8004VS flat-fan nozzles) to ensure uniform coverage.[14]
-
Application Volume: Apply in a water volume of 1.5 to 2.0 gallons per 1,000 sq ft (approximately 60 to 80 ml/m²).[14]
-
Treatments: Include a non-treated control and a standard fungicide control for comparison.
-
-
Disease Assessment:
-
Rating Scale: Visually assess disease severity as a percentage of the plot area affected or by counting the number of infection centers (for diseases like dollar spot).[15]
-
Turf Quality: Rate overall turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is perfect turf, and 6 is considered minimally acceptable.[16][17][18]
-
Frequency: Conduct ratings at regular intervals (e.g., weekly or bi-weekly) throughout the trial period.
-
-
Data Analysis:
-
Calculate the Area Under the Disease Progress Curve (AUDPC) from the disease severity ratings to provide a quantitative measure of disease development over time.[15][19]
-
Subject the data to Analysis of Variance (ANOVA) and use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to determine significant differences between treatments.
-
In Vitro Fungicide Sensitivity Assay
-
Isolate Preparation: Obtain pure cultures of the target fungal pathogen.
-
Fungicide-Amended Media:
-
Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).
-
Amend a suitable growth medium (e.g., potato dextrose agar) with serial dilutions of the this compound stock solution to achieve a range of final concentrations.
-
Include a control medium with the solvent only.
-
-
Inoculation: Place a mycelial plug of a uniform size from the actively growing margin of a fungal culture onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.
-
Data Collection:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals.
-
Calculate the percent inhibition of mycelial growth for each fungicide concentration relative to the control.
-
-
Data Analysis:
-
Determine the effective concentration that inhibits 50% of mycelial growth (EC50) by performing a probit or log-logistic regression analysis of the dose-response data.
-
Data Presentation
The following tables summarize quantitative data on the application and efficacy of this compound for the management of key turfgrass diseases.
Table 1: this compound Application Rates and Intervals for Common Turfgrass Diseases
| Disease | Causal Organism | Application Rate (oz/1,000 sq ft) | Application Interval (days) |
| Dollar Spot | Clarireedia jacksonii | 0.3 - 0.5 | 14 - 28 |
| Brown Patch | Rhizoctonia solani | 0.3 - 0.5 | 14 - 21 |
| Anthracnose | Colletotrichum cereale | 0.3 - 0.5 | 14 - 28 |
| Gray Snow Mold | Typhula spp. | 0.5 | One application in late fall |
Data compiled from various extension publications and product labels.[7][8][11][12]
Table 2: Summary of this compound Efficacy Data from Research Trials
| Disease | Turfgrass Species | Efficacy Measurement | Result | Reference |
| Anthracnose | - | In vitro ED50 | 0.19 ppm | [1][7] |
| Dollar Spot | Creeping Bentgrass | AUDPC | Significantly lower than non-treated control | [19] |
| Brown Patch | Tall Fescue | Disease Severity (%) | Significantly lower than non-treated control | [20] |
| Dollar Spot | Creeping Bentgrass | Mycelial Growth Inhibition | 61.6% | [21] |
Table 3: Turfgrass Quality Ratings from a Field Trial with this compound
| Treatment | Rating Date 1 (1-9 scale) | Rating Date 2 (1-9 scale) | Rating Date 3 (1-9 scale) |
| Non-treated Control | 4.5 | 3.8 | 4.2 |
| This compound (0.4 oz/1,000 sq ft) | 7.5 | 8.0 | 7.8 |
| Standard Fungicide | 7.2 | 7.5 | 7.6 |
Hypothetical data for illustrative purposes, based on typical results from fungicide efficacy trials. The 1-9 scale is a standard in turfgrass evaluation, where 1=dead turf, 9=perfect turf, and 6 is minimally acceptable.[16][17][18]
Visualizations
Signaling Pathway
Caption: this compound inhibits fungal respiration by blocking the Q-binding site of Complex II.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in field and lab settings.
Logical Relationship
Caption: The cascade of events from this compound application to turfgrass disease control.
References
- 1. psuturf.com [psuturf.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. Fungicide Testing Information | Turfgrass Diagnostic Lab [tdl.wisc.edu]
- 5. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. extension.psu.edu [extension.psu.edu]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 9. EFFICACY OF FUNGICIDES FOR CONTROL OF Rhizoctonia solani (BROWN PATCH) OF TALL (Festuca arundinacea) - Our Impact | UGA Cooperative Extension [extension.uga.edu]
- 10. turf.unl.edu [turf.unl.edu]
- 11. extension.psu.edu [extension.psu.edu]
- 12. gcsaa.org [gcsaa.org]
- 13. Anthracnose on annual bluegrass turf: Best management practices - GCMOnline.com [gcmonline.com]
- 14. umass.edu [umass.edu]
- 15. tdl.wisc.edu [tdl.wisc.edu]
- 16. ntep.org [ntep.org]
- 17. ntep.org [ntep.org]
- 18. ntep.org [ntep.org]
- 19. turf.purdue.edu [turf.purdue.edu]
- 20. Evaluation of Fungicides for the Management of Brown Patch (Rhizoctonia solani) on Tall Fescue (Festuca arundinacea) | College of Agriculture & Natural Resources at UMD [agnr.umd.edu]
- 21. Frontiers | Sensitivity of Clarireedia spp. to benzimidazoles and dimethyl inhibitors fungicides and efficacy of biofungicides on dollar spot of warm season turfgrass [frontiersin.org]
Application Note: High-Throughput Analysis of Penthiopyrad in Diverse Food Matrices using the QuEChERS Method
Introduction
Penthiopyrad (B1679300) is a broad-spectrum succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide used to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities to ensure consumer safety. This necessitates the use of efficient and reliable analytical methods for routine monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, high throughput, and low solvent consumption.[2][3] This application note provides a detailed protocol for the extraction of this compound from various food matrices using a modified QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The QuEChERS method involves a two-step process: an extraction step followed by a cleanup step.[2] First, the homogenized food sample is extracted with acetonitrile (B52724), an organic solvent, in the presence of salting-out agents (e.g., magnesium sulfate (B86663), sodium chloride) to facilitate the partitioning of this compound into the organic layer.[3][4] Subsequently, the extract is subjected to dispersive solid-phase extraction (d-SPE) for cleanup. This step utilizes a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) or a proprietary carbon material to remove pigments and sterols, thereby reducing matrix effects and improving analytical accuracy.[3][5][6] The final cleaned extract is then analyzed by LC-MS/MS for the quantification of this compound.[7]
Experimental Protocols
Sample Preparation and Homogenization
-
For fruits and vegetables, weigh 10-20 g of a representative portion of the sample.[7]
-
For grains and other dry samples, it may be necessary to hydrate (B1144303) the sample by adding a specific volume of water prior to homogenization.[8]
-
Homogenize the sample using a high-speed blender or grinder until a uniform consistency is achieved. To prevent analyte degradation, cryogenic milling is recommended, especially for heat-sensitive matrices.[8]
Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN). For acidic pesticides or specific matrices, 1% acetic acid in acetonitrile can be used.[6]
-
Add the appropriate QuEChERS extraction salt packet. A common formulation includes 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[4][9]
-
Cap the tube tightly and shake vigorously for 1 minute. An automated shaker can be used for better consistency.[4]
-
Centrifuge the tube at ≥ 3000 rpm for 5 minutes to achieve phase separation.[6]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
The choice of d-SPE sorbent depends on the matrix.
-
For general fruits and vegetables: Use a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.[9]
-
For pigmented fruits and vegetables (e.g., spinach, strawberries): Use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg of GCB or a specialized carbon sorbent.[5][6][10]
-
For fatty matrices: A d-SPE tube containing C18 sorbent in addition to MgSO₄ and PSA may be necessary to remove lipids.[5]
-
-
Vortex the d-SPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.[6]
-
Centrifuge the tube at a high speed (e.g., 10,000 rpm) for 2-5 minutes.
-
Transfer the cleaned supernatant into a vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Instrument: Liquid chromatograph-mass spectrometer (LC-MS).[7]
-
Column: A C18 column is commonly used for chromatographic separation.[9]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) and formic acid, is typically employed.[9]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound, monitoring for the [M+H]⁺ ion.[9]
-
Quantification: A calibration curve is generated using matrix-matched standards to compensate for any matrix effects.[11] The concentration of this compound in the sample is calculated from this curve.[7]
Data Presentation
The performance of the QuEChERS method for this compound has been validated in numerous studies across a wide range of food matrices. The following tables summarize the quantitative data from these studies.
Table 1: Recovery and Precision Data for this compound in Various Food Matrices
| Food Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Angelica Leaves | 0.01 | 104.1 | ≤ 2.0 | [9] |
| Angelica Leaves | 0.1 | 94.5 | ≤ 2.0 | [9] |
| Fruits and Vegetables (general) | 0.01 - 0.20 | 70 - 120 | < 20 | [4] |
| Apples | 0.01 - 1.0 | 81 - 115 | < 20 | [10] |
| Strawberries | 0.01 - 1.0 | 84 - 136 | < 20 | [10] |
| Tomatoes | 0.01 - 1.0 | 84 - 135 | < 20 | [10] |
| Spinach | 0.01 - 1.0 | 80 - 136 | < 20 | [10] |
| Various (Fruits, Vegetables, Cereals) | Not Specified | 77.1 - 107.2 | < 9.1 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| LC-MS/MS | - | 0.01 | [7][9] |
| LC-PDA | 0.0004 - 0.0014 | 0.0015 - 0.0045 | [11] |
| UPLC-MS/MS | 0.0008 - 0.0020 | - | [10] |
Mandatory Visualization
Caption: QuEChERS workflow for this compound extraction.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues from a wide variety of food matrices.[2][3] The method consistently delivers high recovery rates and good precision, meeting the requirements for regulatory monitoring.[9][10][11] The flexibility in the choice of d-SPE sorbents allows for the optimization of the cleanup step for different types of food matrices, ensuring accurate and reliable results.[5][6] The coupling of QuEChERS with LC-MS/MS provides a highly sensitive and selective analytical method for the determination of this compound at trace levels.[1][7]
References
- 1. Simultaneous determination of this compound enantiomers and its metabolite in vegetables, fruits, and cereals using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. shimisanj.com [shimisanj.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Penthiopyrad Resistance in Alternaria solani
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on penthiopyrad (B1679300) resistance mechanisms in Alternaria solani, the causal agent of early blight in various crops. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to aid in understanding the underlying mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound in Alternaria solani?
The primary and well-documented mechanism of resistance to this compound in A. solani is target-site modification. This involves mutations in the genes encoding the succinate (B1194679) dehydrogenase (SDH) enzyme, which is the target of this compound and other SDHI (Succinate Dehydrogenase Inhibitor) fungicides. These mutations alter the protein structure, reducing the binding affinity of the fungicide to the enzyme.
Q2: Which specific genes and mutations are associated with this compound resistance in A. solani?
Mutations have been identified in three of the four genes encoding the subunits of the SDH complex: SdhB, SdhC, and SdhD. Specific amino acid substitutions that have been linked to varying levels of resistance to this compound and other SDHIs include:
-
In SdhB: H278Y (Histidine to Tyrosine at codon 278) and H278R (Histidine to Arginine at codon 278).[1][2]
-
In SdhC: H134R (Histidine to Arginine at codon 134).[1]
-
In SdhD: D123E (Aspartic acid to Glutamic acid at codon 123) and H133R (Histidine to Arginine at codon 133).[1][3]
Q3: Is there evidence for other resistance mechanisms, such as metabolic detoxification or efflux pumps, in A. solani for this compound?
While metabolic detoxification and the action of efflux pumps are known resistance mechanisms to fungicides in various fungi, there is currently limited specific evidence to suggest a significant role for these mechanisms in this compound resistance in Alternaria solani. The vast majority of reported resistance is attributed to target-site mutations in the SDH genes. However, some studies on related species and other fungicides suggest that these mechanisms could potentially contribute to reduced sensitivity, warranting further investigation.
Q4: What is the pattern of cross-resistance between this compound and other SDHI fungicides in A. solani?
Cross-resistance patterns among SDHI fungicides in A. solani can be complex and depend on the specific mutation present. Generally, isolates with mutations conferring resistance to boscalid (B143098) may also show resistance to this compound.[4][5] However, the level of cross-resistance varies. For instance, some boscalid-resistant isolates may remain sensitive to other SDHIs like fluopyram.[6][7] The H133R mutation in SdhD has been associated with high resistance to both boscalid and this compound.[3]
Q5: How can I determine if my A. solani isolates are resistant to this compound?
You can assess this compound resistance through in vitro sensitivity assays, such as spore germination or mycelial growth assays, which determine the effective concentration 50% (EC50) value of the fungicide for your isolates. Molecular methods, including PCR and DNA sequencing, can be used to identify the presence of specific mutations in the SdhB, SdhC, and SdhD genes known to confer resistance.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values in in vitro sensitivity assays.
-
Possible Cause 1: Spore viability and age. The age and viability of the fungal spores can significantly impact germination and growth.
-
Solution: Use freshly harvested spores (typically from 7-10 day old cultures) and perform a viability test (e.g., by plating on non-amended media) to ensure a high percentage of germination in your control samples.
-
-
Possible Cause 2: Uneven spore concentration. An inconsistent number of spores plated can lead to variability in growth.
-
Solution: Use a hemocytometer to accurately count and adjust the spore suspension to a standardized concentration (e.g., 1 x 10^4 or 5 x 10^4 spores/mL) before plating.
-
-
Possible Cause 3: Improper fungicide dilution and incorporation. Inaccurate serial dilutions or uneven mixing of the fungicide into the agar (B569324) medium can result in inconsistent concentrations across plates.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure thorough mixing of the fungicide into the molten agar before pouring plates. For volatile solvents, allow them to evaporate completely before inoculation.
-
-
Possible Cause 4: Variation in incubation conditions. Fluctuations in temperature and light can affect fungal growth.
-
Solution: Ensure a consistent incubation environment with stable temperature and, if required, a defined light/dark cycle.
-
Issue 2: Failure to amplify Sdh gene fragments by PCR.
-
Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors or degraded DNA can prevent amplification.
-
Solution: Use a reliable DNA extraction protocol for fungi. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or gel electrophoresis. Consider using a DNA purification kit if inhibitors are suspected.
-
-
Possible Cause 2: Inappropriate primer design or annealing temperature. Primers may not be specific to the target sequence, or the annealing temperature may be too high or too low.
-
Solution: Verify the specificity of your primers using a tool like NCBI BLAST. Optimize the annealing temperature by performing a gradient PCR.
-
-
Possible Cause 3: Incorrect PCR mixture or cycling parameters.
-
Solution: Double-check the concentrations of all PCR components (dNTPs, MgCl2, polymerase, primers, and template DNA). Ensure the cycling parameters (denaturation, annealing, and extension times and temperatures) are appropriate for your target and polymerase.
-
Issue 3: Unclear sequencing results for Sdh genes.
-
Possible Cause 1: Low-quality PCR product. The presence of non-specific bands or primer-dimers in the PCR product can lead to poor sequencing results.
-
Solution: Purify the PCR product before sending it for sequencing using a commercial kit or by excising the correct band from an agarose (B213101) gel.
-
-
Possible Cause 2: Mixed fungal cultures. If the initial isolate was not a pure single-spore culture, you may be sequencing a mixture of alleles, resulting in overlapping peaks in the chromatogram.
-
Solution: Always start with a single-spore isolation of your A. solani culture before DNA extraction.
-
Quantitative Data Summary
Table 1: this compound Sensitivity in Alternaria solani Isolates
| Sensitivity Category | EC50 Range (µg/mL) | Fold Resistance (approx.) | Reference |
| Sensitive (Baseline) | 0.38 | 1x | [6][7] |
| Moderately Resistant | 5 - 20 | 13x - 53x | [6][7] |
| Highly Resistant | >20 | >53x | [6][7] |
Table 2: Frequency of SDH Mutations in this compound-Resistant Alternaria solani Isolates
| Mutation | Gene Subunit | Associated Resistance Level | Reported Frequency | Reference |
| H278Y/R | SdhB | Moderate to Very High | Varies by population | [1][2] |
| H134R | SdhC | Moderate to Very High | Common in resistant isolates | [1] |
| D123E | SdhD | High to Very High | Less frequent | [1] |
| H133R | SdhD | High to Very High | Correlated with strong resistance | [3] |
Experimental Protocols
Protocol 1: In Vitro Spore Germination Assay for this compound Sensitivity
-
Culture Preparation: Grow A. solani isolates on potato dextrose agar (PDA) at 25°C under a 12-hour light/dark cycle for 7-10 days to induce sporulation.
-
Fungicide Stock Solution: Prepare a 10,000 µg/mL stock solution of technical-grade this compound in acetone (B3395972).
-
Spore Suspension: Flood the surface of the mature A. solani culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20). Gently scrape the surface with a sterile glass rod to dislodge conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Spore Concentration Adjustment: Using a hemocytometer, count the conidia and adjust the concentration of the spore suspension to 5 x 10^4 conidia/mL with sterile distilled water.
-
Amended Media Preparation: Prepare 2% water agar. After autoclaving and cooling to approximately 50-55°C, add the this compound stock solution to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, add a respiratory inhibitor like salicylhydroxamic acid (SHAM) to a final concentration of 100 µg/mL to inhibit the alternative oxidase pathway. The final concentration of acetone should not exceed 0.1% in the media. Pour the amended agar into petri dishes.
-
Inoculation and Incubation: Pipette 100 µL of the standardized spore suspension onto the surface of each agar plate and spread evenly with a sterile L-shaped spreader. Incubate the plates at 25°C for 4-6 hours in the dark.
-
Data Collection: Using a microscope at 100x magnification, examine at least 100 conidia per plate. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control (0 µg/mL). Determine the EC50 value by probit analysis or by regressing the percentage of inhibition against the log-transformed fungicide concentration.
Protocol 2: Molecular Detection of SDH Gene Mutations
-
Fungal Culture and DNA Extraction: Grow a pure, single-spore isolate of A. solani in potato dextrose broth (PDB) at 25°C for 5-7 days. Harvest the mycelia by filtration and freeze-dry or use fresh. Extract genomic DNA using a suitable fungal DNA extraction kit or a standard CTAB protocol.
-
PCR Amplification of Sdh Gene Fragments:
-
Design or obtain primers that specifically amplify the regions of the SdhB, SdhC, and SdhD genes where known resistance mutations occur.
-
Set up a standard PCR reaction containing template DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
Use the following typical PCR cycling conditions, which may require optimization:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Verification of PCR Products: Run a small volume of the PCR product on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.
-
PCR Product Purification: Purify the remaining PCR product using a commercial PCR purification kit to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse primers used for amplification.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence for each gene fragment.
-
Align the consensus sequences from your test isolates with a reference wild-type A. solaniSdh gene sequence (obtainable from NCBI GenBank).
-
Identify any single nucleotide polymorphisms (SNPs) and translate the nucleotide sequence to the amino acid sequence to determine if the SNPs result in amino acid substitutions at the key resistance-conferring positions.
-
Visualizations
Caption: Target-site resistance to this compound in Alternaria solani.
Caption: Workflow for in vitro spore germination assay.
Caption: Workflow for molecular detection of SDH mutations.
References
- 1. ndsu.edu [ndsu.edu]
- 2. First Report of Boscalid and this compound-Resistant Isolates of Alternaria solani Causing Early Blight of Potato in Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of sdh Mutations in German Alternaria solani Isolates and Potential Impact on Boscalid Sensitivity In Vitro, in the Greenhouse, and in the Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. fao.org [fao.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. CYP51 alterations in Alternaria solani and their effects on DMI sensitivity and fitness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Penthiopyrad Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with penthiopyrad (B1679300) in aqueous solutions during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a compound with low aqueous solubility. Its solubility is reported to be approximately 1.375 mg/L at 20°C and pH 7, and 7.53 mg/L at 20°C.[1][2][3] Solubility can also be influenced by the pH of the aqueous medium.[3]
Q2: My this compound is precipitating out of my aqueous solution. What are the common causes?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your solution is likely above its solubility limit in the final aqueous medium.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution of this compound with an aqueous buffer can cause a sudden change in solvent polarity, leading to precipitation. This is a common phenomenon for poorly soluble compounds.[4][5]
-
Low Co-solvent Concentration: The final concentration of the organic co-solvent (like DMSO or ethanol) in your aqueous solution may be too low to keep the this compound dissolved.[6]
-
Temperature Effects: Changes in temperature can affect the solubility of this compound.
-
pH Shifts: The solubility of this compound can be pH-dependent. A change in the pH of your solution might decrease its solubility.[3]
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution in water is generally not feasible due to its low intrinsic solubility.[7][8] It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.
Q4: What are the recommended organic solvents for preparing a this compound stock solution?
A4: this compound is soluble in a variety of organic solvents. Commonly used solvents include Dimethyl Sulfoxide (DMSO), acetone, and methanol.[7][8][9][10]
Q5: How can I improve the solubility of this compound in my aqueous experimental setup?
A5: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Utilize a water-miscible organic solvent in your final aqueous solution.[11][12][13]
-
Cyclodextrins: Form inclusion complexes with cyclodextrins to increase aqueous solubility.[14][15][16][17]
-
Nanosuspensions: Reduce the particle size of this compound to the nanometer range to improve its dissolution rate and saturation solubility.[18][19][20][21][22]
-
pH Adjustment: Depending on the specific requirements of your experiment, adjusting the pH of the aqueous medium might improve solubility.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter when preparing aqueous solutions of this compound.
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or "solvent shock" is occurring.[4]
-
Solution:
-
Reduce Final Concentration: Attempt to work with a lower final concentration of this compound if your experimental design allows.
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your organic stock, add the organic stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[4][6] This helps in rapid dispersion and prevents localized high concentrations.
-
Increase Co-solvent Percentage: Ensure the final concentration of your organic co-solvent is sufficient to maintain solubility. Be mindful of the tolerance of your biological system to the co-solvent.
-
Issue 2: Solution is Initially Clear but Precipitates Over Time
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. The compound is slowly crystallizing out of the solution.
-
Solution:
-
Use Freshly Prepared Solutions: Prepare your aqueous this compound solutions immediately before use.
-
Incorporate Solubilizing Excipients: Consider using formulation strategies that enhance stability, such as creating a nanosuspension or using cyclodextrins.[14][18]
-
Storage Conditions: If short-term storage is necessary, keep the solution under conditions that minimize temperature fluctuations.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | pH | Solubility | Reference |
| Water | 20 | 4 | 2.535 mg/L | [3] |
| Water | 20 | 7 | 1.375 mg/L | [1][3] |
| Water | 20 | 10 | 1.657 mg/L | [3] |
| Water | 30 | 7 | 1.426 mg/L | [3] |
| Water | 20 | - | 7.53 mg/L | [2] |
| Methanol | 20 | - | 402,000 mg/L | [1][3] |
| Acetone | 20 | - | 557,000 mg/L | [3] |
| Dichloromethane | 20 | - | 531,000 mg/L | [3] |
| Ethyl Acetate | 20 | - | 349,000 mg/L | [3] |
| Toluene | 20 | - | 67,000 mg/L | [3] |
| Hexane | 20 | - | 750 mg/L | [3] |
| DMSO | - | - | ≥ 26 mg/mL | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
This protocol is based on a formulation that includes co-solvents and a surfactant to improve solubility.[23]
-
Prepare a Co-solvent/Surfactant Mixture: In a sterile tube, prepare a mixture of 40% PEG300, 5% Tween-80, and 45% saline.
-
Initial Dilution: Add 10% of your this compound stock solution in DMSO to the co-solvent/surfactant mixture.
-
Mixing: Vortex the solution thoroughly until it is a clear and homogenous solution.
-
Final Dilution (Optional): This solution can be further diluted in your aqueous experimental medium, but be mindful of the final concentration of all components.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Logical relationships between solubility issues, causes, and mitigation strategies.
References
- 1. This compound (Ref: MTF 753) [sitem.herts.ac.uk]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. fao.org [fao.org]
- 4. benchchem.com [benchchem.com]
- 5. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adipogen.com [adipogen.com]
- 8. This compound | CAS 183675-82-3 | Chemodex | Biomol.com [biomol.com]
- 9. This compound |CAS:183675-82-3 Probechem Biochemicals [probechem.com]
- 10. This compound | CAS:183675-82-3 | Carboxamide fungicide | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. eaapublishing.org [eaapublishing.org]
- 19. scispace.com [scispace.com]
- 20. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 21. hrpub.org [hrpub.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Penthiopyrad Concentration for In Vitro Fungal Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing penthiopyrad (B1679300) for in vitro fungal growth inhibition studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vitro experiments with this compound.
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound has low solubility in water. Therefore, it is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro assays, a high-concentration stock solution (e.g., 10 mg/mL) in DMSO can be prepared and then serially diluted in the growth medium to achieve the desired final concentrations.[2]
Q2: I am observing precipitation of this compound in my culture medium after diluting the DMSO stock. How can I prevent this?
A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level toxic to the fungus (typically <1% v/v). It is crucial to include a vehicle control (medium with the same final DMSO concentration as the treatment wells) to account for any solvent effects.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock solution in the culture medium.
-
Vortexing/Mixing: Vortex or mix the solution thoroughly after each dilution step to ensure homogeneity.
-
Temperature: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
Q3: My results for fungal growth inhibition are inconsistent between replicates and experiments. What are the potential causes?
A3: Inconsistent results can stem from several factors:
-
Inoculum Variability: Ensure a standardized and homogenous inoculum is used for each experiment. This includes using a consistent method for spore collection and quantification or using mycelial plugs of a uniform size from the actively growing edge of a fungal colony.
-
Uneven Drug Distribution: Inadequate mixing of this compound in the agar (B569324) or broth can lead to concentration gradients and variable fungal growth.
-
Edge Effects: In multi-well plates, wells on the perimeter are prone to faster evaporation, which can concentrate both the media components and this compound. To minimize this, it is advisable to fill the outer wells with sterile water or media without inoculum and use only the inner wells for the experiment.
-
Incubation Conditions: Maintain consistent temperature and humidity during incubation, as fluctuations can affect fungal growth rates.
Q4: The fungus is not growing well in the control wells. What could be the problem?
A4: Poor growth in control wells can be due to:
-
Suboptimal Growth Medium: Ensure the medium being used (e.g., Potato Dextrose Agar/Broth) is appropriate for the specific fungal species and is prepared correctly.
-
Inoculum Viability: The fungal inoculum may have low viability. It is recommended to use fresh cultures for preparing the inoculum.
-
Incorrect Incubation Conditions: Verify that the incubation temperature and duration are optimal for the fungal species being tested.
Q5: How do I determine the EC50 value from my experimental data?
A5: The EC50 (Effective Concentration 50%) value, which is the concentration of this compound that inhibits 50% of the fungal growth, can be determined by:
-
Calculating the percentage of mycelial growth inhibition for each this compound concentration relative to the control.
-
Plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Using a non-linear regression analysis (e.g., a dose-response curve) to fit the data and calculate the EC50 value. Various software packages (e.g., GraphPad Prism, R) can perform this analysis.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the reported EC50 values of this compound against various fungal species, providing a reference for determining appropriate concentration ranges for your experiments.
| Fungal Species | Type of Assay | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0096 - 0.2606 | [2][3] |
| Botrytis cinerea | Mycelial Growth Inhibition | 0.01 - >100 (resistant strains) | |
| Blumeriella jaapii | Not Specified | 0.01 - 25 | |
| Fusarium oxysporum | Spore Germination Inhibition | Potent Inhibition (Specific EC50 not stated) |
Note: EC50 values can vary depending on the specific fungal isolate, experimental conditions (e.g., medium, incubation time), and the presence of resistance.
Experimental Protocols
Detailed Methodology for In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol outlines a standard procedure for determining the efficacy of this compound against fungal mycelial growth.
1. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Actively growing culture of the target fungus on PDA
-
Sterile cork borer (5 mm diameter)
-
Sterile distilled water
-
Incubator
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a 10 mg/mL stock solution.
-
Vortex until the this compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of this compound-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.
-
Prepare serial dilutions of the this compound stock solution in sterile DMSO or sterile distilled water to create a range of working concentrations.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).
-
Prepare a control plate containing PDA with the same concentration of DMSO used in the treatment plates.
-
Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
4. Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a fresh fungal culture.
-
Place one mycelial plug in the center of each this compound-amended and control PDA plate, with the mycelial side facing down.
-
Seal the plates with paraffin (B1166041) film.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
5. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment and the control.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treatment plate.
-
-
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a dose-response analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the fungal mitochondrial electron transport chain.
Experimental Workflow for Mycelial Growth Inhibition Assay
Caption: Workflow for the in vitro mycelial growth inhibition assay of this compound.
References
Degradation of penthiopyrad under different pH and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of penthiopyrad (B1679300) under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant degradation of this compound in my aqueous solution at room temperature. Is this expected?
A1: Yes, this is the expected result. This compound is considered stable to hydrolysis in aqueous solutions at environmentally relevant temperatures (e.g., 20-25°C) across a typical pH range (4-9). Regulatory assessments have concluded that hydrolysis is not a significant degradation pathway for this compound in water under normal environmental conditions.[1]
Q2: Under what conditions does this compound show degradation in aqueous solutions?
A2: Significant degradation of this compound via hydrolysis has only been observed under simulated processing conditions at very high temperatures. Studies have been conducted at temperatures of 90°C, 100°C, and 120°C.[2] Even under these extreme conditions, the degradation was limited over short incubation times.
Q3: Does pH have a significant impact on the degradation of this compound?
A3: While for many pesticides, pH can significantly influence hydrolysis rates, for this compound, this effect is minimal at ambient temperatures due to its overall high stability.[1] At very high temperatures, some studies suggest a slightly faster degradation in acidic solutions, but the overall stability remains high.[2]
Q4: What are the major degradation products of this compound in water?
A4: Due to the high stability of this compound to hydrolysis, the formation of degradation products in water via this pathway is not significant under typical environmental conditions. Other degradation pathways, such as metabolism in soil and plants, lead to the formation of metabolites like 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (PAM) and 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (PCA).[3][4]
Q5: What is the standard protocol for conducting a hydrolysis study for a pesticide like this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No degradation of this compound observed after several weeks at 25°C. | This is the expected behavior. This compound is hydrolytically stable at ambient temperatures. | Confirm that your analytical method is sensitive enough to detect small changes. If the objective is to force degradation, consider increasing the temperature significantly (e.g., >70°C), though this may not reflect environmental reality. |
| Inconsistent results between different pH buffers. | Contamination of buffers or microbial activity. Although the protocol calls for sterile conditions, contamination can occur. | Ensure all glassware and buffer solutions are properly sterilized. Include sterile controls to monitor for any potential microbial degradation. |
| Precipitation of this compound in the test solution. | The concentration of this compound may exceed its water solubility. | Ensure the test concentration does not exceed the water solubility of this compound at the given temperature and pH. The OECD 111 guideline suggests a concentration not exceeding 0.01 M or half of the saturation concentration.[6][7] |
| Difficulty in identifying degradation products. | The degradation rate is too low to generate sufficient quantities of degradants for identification. | If degradation is forced at high temperatures, concentrate the sample before analysis. Utilize highly sensitive analytical techniques such as LC-MS/MS. |
Data on this compound Hydrolysis at High Temperatures
The following table summarizes the results from a study simulating processing conditions, which indicates the high stability of this compound even at elevated temperatures.
| Temperature (°C) | pH | Incubation Time (minutes) | Average % of Initial Concentration Remaining |
| 90 | 4 | 20 | 102% |
| 100 | 5 | 60 | 102% |
| 120 | 6 | 20 | 100% |
| Data from a study by Adam, D (2006) as cited in the FAO evaluation report.[2] |
Experimental Protocols
Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111)
This protocol provides a general framework for assessing the hydrolysis of this compound.
1. Principle: The rate of hydrolysis of this compound is determined in sterile aqueous buffer solutions at various pH values and temperatures. The concentration of the test substance is measured over time to determine the degradation kinetics.
2. Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)
-
Sterile, purified water (e.g., deionized or distilled)
-
Acetonitrile (or other suitable organic solvent) for stock solution preparation
-
Sterile glass vessels with stoppers (e.g., flasks or tubes)
-
Constant temperature bath or incubator
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
3. Procedure:
-
Preliminary Test:
-
Prepare solutions of this compound in buffer solutions at pH 4, 7, and 9.
-
Analyze the solutions at the beginning and end of the incubation period. If less than 10% degradation is observed, this compound is considered hydrolytically stable, and further testing at lower temperatures may not be necessary.[10]
-
-
Main Study (if significant degradation is observed in the preliminary test):
-
Prepare test solutions at the pH values where degradation was observed.
-
Incubate the solutions at a minimum of two different temperatures in the dark.
-
Collect samples at appropriate time intervals to define the degradation curve.
-
Analyze the samples for the concentration of this compound and any potential degradation products.
-
4. Data Analysis:
-
Plot the concentration of this compound against time for each pH and temperature combination.
-
Determine the degradation kinetics, typically following first-order kinetics.
-
Calculate the degradation rate constant (k) and the half-life (DT50) for each condition.
Visualizations
Caption: Experimental workflow for a this compound hydrolysis study.
Caption: Logical relationship of pH and temperature on this compound degradation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. apps.who.int [apps.who.int]
- 7. researchgate.net [researchgate.net]
- 8. jrfglobal.com [jrfglobal.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 11. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
Technical Support Center: Cross-Resistance Between Penthiopyrad and Other SDHI Fungicides
This technical support center is designed for researchers, scientists, and drug development professionals investigating the cross-resistance patterns between penthiopyrad (B1679300) and other succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. Here you will find troubleshooting guides for common experimental issues and frequently asked questions (FAQs) to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental work on SDHI fungicide resistance.
Issue 1: Inconsistent EC50 values for the same fungal isolate.
Question: We are performing mycelial growth inhibition assays to determine the EC50 value of this compound and other SDHIs against a specific fungal isolate, but our results are highly variable between replicates. What could be the cause?
Answer: Inconsistent EC50 values can stem from several factors. Here are some troubleshooting steps:
-
Inoculum Variability: Ensure that the mycelial plugs used for inoculation are of a uniform size and are taken from the actively growing edge of a fresh culture.[1] Inconsistent inoculum can lead to variable growth rates.
-
Uneven Fungicide Distribution: Thoroughly mix the fungicide stock solution into the molten agar (B569324) to ensure a homogenous concentration in the petri dishes.[1] Poor mixing can create "hot spots" or areas of lower concentration, affecting mycelial growth unevenly.
-
Solvent Effects: If using a solvent like DMSO to dissolve the fungicide, ensure the final concentration in the media is low and consistent across all plates, including the control, as it can have inhibitory effects on fungal growth.[1][2]
-
Incubation Conditions: Maintain consistent temperature and humidity during incubation, as fluctuations can significantly affect fungal growth rates.[1]
-
Plate Reading: Measure the colony diameter at the same time point for all replicates and use a consistent method for measurement.[1]
Issue 2: No PCR product or weak amplification when sequencing Sdh genes.
Question: We are trying to amplify the SdhB, SdhC, and SdhD genes from our fungal isolates to check for mutations, but we are getting no or very weak PCR bands. What can we do?
Answer: PCR amplification failure is a common issue. Consider the following:
-
Poor DNA Quality: Ensure that the extracted fungal DNA is of high purity and concentration. Contaminants from the fungal culture or extraction process can inhibit PCR. Consider using a commercial DNA extraction kit optimized for fungi.[1]
-
Primer Design: The primers may not be optimal for your fungal species. Verify primer sequences against published literature for your target organism. If necessary, design new primers in conserved regions of the Sdh genes.[2]
-
PCR Conditions Optimization: Adjust the annealing temperature using a gradient PCR to find the optimal binding temperature for your primers. If the target gene has high GC content, consider adding a PCR enhancer like betaine (B1666868) or DMSO.[2]
-
Use of a Positive Control: Always include a DNA sample from an isolate where the PCR has previously worked. This will help you determine if the issue is with your reagents (e-g., polymerase, dNTPs, buffer) or the template DNA.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other SDHI fungicides?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole-carboxamide chemical group.[3][4][5] Like other SDHIs, it targets and inhibits the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][4][6][7] This enzyme is crucial for cellular respiration and energy production (ATP). By blocking the ubiquinone-binding site of the SDH enzyme, this compound disrupts the electron transport chain, leading to the cessation of fungal growth and eventual cell death.[1][4][6][7][8][9]
Q2: What are the primary mechanisms of resistance to SDHI fungicides like this compound?
A2: The predominant mechanism of resistance to SDHI fungicides is target-site modification resulting from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[1][10][11] These mutations alter the amino acid sequence of the protein, which can reduce the binding affinity of the fungicide to its target site, thereby diminishing its efficacy.[1][7] While less common, another potential resistance mechanism is the overexpression of efflux pumps that actively transport the fungicide out of the fungal cell.[1]
Q3: Does resistance to one SDHI fungicide, like boscalid (B143098), automatically confer cross-resistance to this compound?
A3: Not necessarily, and the patterns can be complex. While positive cross-resistance among SDHI fungicides is common, the degree of resistance can vary significantly depending on the specific mutation in the Sdh gene and the chemical structure of the individual SDHI fungicide.[3][5][12] Some mutations may confer high resistance to one SDHI (e.g., boscalid) but only moderate or low resistance to another, like this compound.[13][14] Conversely, some mutations can lead to broad cross-resistance across multiple SDHIs.[15][16][17] For example, in Botrytis cinerea, isolates with the H272R mutation in the SdhB subunit show resistance to boscalid but may remain sensitive to other SDHIs like fluopyram.[14][18][19] However, mutations like P225F in the same fungus can confer broad resistance to multiple SDHIs, including this compound.[14][15][16][17][19]
Q4: How can we experimentally determine the cross-resistance profile between this compound and other SDHIs?
A4: To determine the cross-resistance profile, you need to conduct parallel fungicide sensitivity assays. This involves calculating the EC50 values (the effective concentration that inhibits 50% of fungal growth) for a panel of fungal isolates, including wild-type (sensitive) and isolates with known Sdh gene mutations.[1] These assays should be run against this compound and a range of other SDHI fungicides. By comparing the resistance factors (EC50 of mutant / EC50 of wild-type) for each isolate across the different fungicides, you can establish a detailed cross-resistance profile for specific mutations.[1]
Data Presentation
Table 1: Cross-Resistance of Botrytis cinerea Isolates with Different SdhB Mutations to this compound and Other SDHI Fungicides.
| SdhB Mutation | This compound | Boscalid | Fluopyram | Fluxapyroxad | Pydiflumetofen |
| Wild-Type | Sensitive | Sensitive | Sensitive | Sensitive | Sensitive |
| P225F | High Resistance | High Resistance | High Resistance | High Resistance | Moderate Resistance |
| P225L | High Resistance | High Resistance | Moderate Resistance | High Resistance | Moderate Resistance |
| N230I | Moderate Resistance | High Resistance | Moderate Resistance | Moderate Resistance | Low Resistance |
| H272R | Low Resistance | High Resistance | Sensitive | Low Resistance | Sensitive |
| H272Y | Moderate Resistance | High Resistance | Sensitive | Moderate Resistance | Sensitive |
Data synthesized from studies on Botrytis cinerea.[14][15][16][17][20] Resistance levels are qualitative summaries from reported EC50 values.
Table 2: Cross-Resistance of Alternaria alternata Isolates with Different Sdh Mutations to this compound and Other SDHI Fungicides.
| Sdh Mutation | This compound | Boscalid | Fluopyram | Fluxapyroxad | Isofetamid |
| Wild-Type | Sensitive | Sensitive | Sensitive | Sensitive | Sensitive |
| SdhB-H277Y | Resistant | Resistant | Sensitive | Not specified | Not specified |
| SdhC-H134R | Resistant | Resistant | Sensitive | Resistant | Low Resistance |
| SdhD-H133R | Resistant | Resistant | Not specified | Not specified | Not specified |
Data synthesized from studies on Alternaria spp.[11][13][21] Note that cross-resistance patterns can be species-specific.
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination
This protocol details a standard method for determining the EC50 value of a fungicide against a fungal pathogen.[1][2]
-
Preparation of Fungicide Stock Solutions:
-
Dissolve technical-grade this compound and other SDHI fungicides in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solutions to create a range of concentrations to be tested.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and autoclave.
-
Cool the molten agar to approximately 50-55°C.
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone at the same concentration as the highest fungicide concentration plate.
-
Pour the amended media into petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Take mycelial plugs of a uniform diameter (e.g., 5 mm) from the actively growing edge of a fresh fungal culture.
-
Place a single plug in the center of each fungicide-amended and control plate.
-
Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
-
-
Data Collection and Analysis:
-
Measure two perpendicular diameters of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC50 value.
-
Protocol 2: Identification of Sdh Gene Mutations
This protocol outlines the process for amplifying and sequencing Sdh genes to identify mutations associated with resistance.[1][2]
-
DNA Extraction:
-
Grow the fungal isolate in a suitable liquid medium or on solid media.
-
Harvest the mycelium and freeze-dry or use it fresh.
-
Extract genomic DNA using a suitable protocol or a commercial fungal DNA extraction kit.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.
-
-
PCR Amplification:
-
Design or obtain primers specific for the SdhB, SdhC, and SdhD genes of your target fungal species from published literature.
-
Set up a PCR reaction containing the fungal genomic DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
Perform PCR using an optimized cycling program.
-
-
PCR Product Verification and Sequencing:
-
Run a portion of the PCR product on an agarose (B213101) gel to verify the amplification of a product of the expected size.
-
Purify the remaining PCR product using a commercial kit.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type reference sequence to identify any nucleotide polymorphisms.
-
Translate the nucleotide sequence to the amino acid sequence to determine if any non-synonymous mutations are present.
-
Visualizations
Caption: Mechanism of SDHI fungicide action and resistance.
Caption: Experimental workflow for identifying SDHI resistance.
Caption: Cross-resistance relationships for specific SdhB mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. SDHI Fungicides | FRAC [frac.info]
- 6. extension.psu.edu [extension.psu.edu]
- 7. ndsu.edu [ndsu.edu]
- 8. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 13. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Effect of SdhB Gene Mutations on the Sensitivity to SDHI Fungicides in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Resistance to Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. mdpi.com [mdpi.com]
- 21. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing Phytotoxicity of Penthiopyrad in Crop Safety Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the phytotoxicity of penthiopyrad (B1679300) during crop safety experiments.
Troubleshooting Guide
This compound is known for its low phytotoxicity profile; however, under certain conditions, adverse plant responses can occur.[1][2] This guide will help you identify and resolve potential issues.
| Symptom | Potential Cause | Recommended Solution |
| Leaf Speckling, Spotting, or Necrosis (Browning) [3] | High Application Rate: Exceeding the recommended dosage can lead to direct cellular damage. | - Verify calculations and sprayer calibration to ensure the correct rate is applied.- Conduct a dose-response study to determine the optimal concentration for your specific crop and conditions.[4] |
| Incompatible Tank Mix: Chemical reactions between this compound and other pesticides or fertilizers in the spray tank can create phytotoxic compounds.[5][6] | - Always perform a jar test before tank-mixing to check for physical compatibility (e.g., separation, clumping).[7]- Review product labels for known incompatibilities.[5]- Avoid mixing emulsifiable concentrates (ECs) with other ECs, and be cautious when mixing ECs with wettable powders (WPs).[6] | |
| Improper Adjuvant Use: Certain adjuvants, especially penetrants, can increase the uptake of this compound to levels that may cause injury, particularly in sensitive crops or under stressful environmental conditions. | - Use adjuvants only when specified on the product label or after conducting small-scale safety trials.[1]- For protectant fungicides, consider adjuvants that improve coverage rather than penetration. | |
| Leaf Cupping, Twisting, or Distortion [3] | Application during Sensitive Growth Stages: Young, tender foliage and developing tissues are more susceptible to chemical injury.[8] | - Avoid applications during periods of rapid new growth, unless the safety of this timing has been established.- Consult literature or conduct preliminary trials to identify sensitive growth stages for your crop of interest. |
| Environmental Stress: Applying this compound to plants already stressed by drought, extreme temperatures, or high humidity can exacerbate phytotoxic effects.[8] | - Avoid spraying when temperatures are high (e.g., >85°F or as specified by local guidelines).[9]- Ensure plants are well-watered before application.- Apply during cooler parts of the day, such as early morning or late evening, to allow for slower drying of the spray solution. | |
| Chlorosis (Yellowing) of Leaf Margins or Entire Leaves [3] | Systemic Shock: High rates of systemic fungicides can sometimes cause a temporary shock to the plant's metabolic processes. | - Monitor the plants for 7-10 days to see if the symptoms are transient.[8]- If symptoms persist or worsen, consider reducing the application rate in future experiments. |
| Nutrient Interactions: The formulation of this compound or tank-mix partners may interact with the plant's nutrient uptake. | - Ensure a balanced nutrient regime for the crop.- If using a tank mix, consider the nutrient content of all components. | |
| Stunting of Plant Growth [3] | Repeated Applications at Short Intervals: Multiple applications without sufficient recovery time can lead to cumulative stress and reduced growth. | - Adhere to the recommended re-treatment intervals on the product label.[9]- If stunting is observed, extend the interval between applications. |
| Overdosing through Drench Application: Soil applications can lead to high concentrations in the root zone, potentially causing damage.[3] | - Ensure accurate calculation and uniform application of drenches.- Test different drench volumes and concentrations on a small subset of plants first. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it relate to phytotoxicity?
A1: this compound is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide.[10] It works by targeting and inhibiting the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain of fungi, which disrupts their energy production.[10] While this target is highly conserved across species, the specific formulation of this compound is designed for selectivity. However, at high concentrations or under certain stress conditions, it is possible that it could have off-target effects on the plant's mitochondrial respiration, leading to oxidative stress and the observable symptoms of phytotoxicity.
Q2: Are there certain crops that are more sensitive to this compound?
A2: While this compound is generally considered safe for a wide range of crops, sensitivity can vary between species and even cultivars.[2][4] Plants that are known to be sensitive to chemical applications in general, such as certain ornamental species, may be more susceptible.[9] It is always recommended to conduct a small-scale trial on a few plants of the specific cultivar you are working with before treating an entire experimental batch.[8]
Q3: Can environmental conditions influence the phytotoxicity of this compound?
A3: Yes, environmental conditions play a crucial role. High temperatures, high humidity, and intense sunlight can increase the likelihood of phytotoxicity.[3] These conditions can increase the plant's absorption of the fungicide and also cause the plant to be under stress, making it more susceptible to injury. Applications should be made during cooler, less humid parts of the day.[9]
Q4: How can I differentiate between phytotoxicity symptoms and disease symptoms?
A4: Phytotoxicity symptoms often appear suddenly and uniformly across the treated plants and correspond to the application pattern (e.g., more severe on the outer leaves that received more spray).[3] The damage will not spread from one plant to another. Disease symptoms, on the other hand, typically appear as random spots and will progress and spread over time. If in doubt, comparing the affected plants to an untreated control group is the best way to make a diagnosis.[3]
Q5: What is a "jar test" and why is it important?
A5: A jar test is a simple method to check the physical compatibility of tank-mix partners before you mix them in a large spray tank.[7] It involves mixing the products in the correct proportions in a clear glass jar to see if they form any precipitates, clumps, or separation, which could indicate incompatibility and a higher risk of phytotoxicity or application issues.[7][11]
Experimental Protocols
Protocol 1: Phytotoxicity Assessment in Response to this compound Application
Objective: To visually assess and quantify the phytotoxicity of this compound on a given crop.
Materials:
-
Test plants of a uniform growth stage
-
This compound formulation
-
Calibrated sprayer
-
Untreated control group of plants
-
Rating scale for phytotoxicity (see table below)
-
Camera for documentation
Methodology:
-
Select a minimum of 5-10 healthy, uniform plants per treatment group (including an untreated control).
-
Prepare the this compound solution at the desired concentration(s). It is recommended to test at the proposed experimental rate, as well as 2x and 4x that rate, to establish a margin of safety.[4]
-
Treat one group of plants with plain water (untreated control).
-
Apply the this compound solution(s) to the other groups of plants, ensuring thorough and uniform coverage.
-
Maintain all plants under the same environmental conditions for the duration of the experiment.
-
Visually assess the plants for any signs of phytotoxicity at 3, 7, and 14 days after treatment.[8]
-
Score the level of injury using a standardized rating scale.
-
Document the findings with photographs and detailed notes.
Phytotoxicity Rating Scale:
| Score | % of Plant Area Affected | Description of Injury |
| 0 | 0% | No observable injury |
| 1 | 1-10% | Slight leaf speckling or marginal chlorosis |
| 2 | 11-25% | Moderate spotting, some leaf distortion |
| 3 | 26-50% | Significant necrosis, cupping, and/or stunting |
| 4 | >50% | Severe injury, leading to significant leaf drop or plant death |
Protocol 2: Assessing Tank-Mix Compatibility and Phytotoxicity
Objective: To determine the physical compatibility of a this compound tank mix and its potential for phytotoxicity.
Materials:
-
This compound formulation
-
Other pesticide(s) or fertilizer(s) for the tank mix
-
Clear glass jar with a lid (1 quart or 1 liter)
-
Pipettes or measuring cylinders
-
Water from the same source as used for spraying
-
Test plants
Methodology:
Part A: Jar Test for Physical Compatibility [7]
-
Add water to the jar until it is half full.
-
Add the tank-mix components one at a time, in the proper mixing order (generally, wettable powders and dry flowables first, followed by liquids and emulsifiable concentrates). Agitate the jar by shaking after each addition.
-
Fill the jar with the remaining water and shake well.
-
Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as separation, clumping, or precipitation.
Part B: Phytotoxicity Assessment of the Tank Mix
-
If the jar test shows the mixture is physically compatible, prepare a small volume of the tank mix for application.
-
Follow the methodology outlined in Protocol 1 to apply the tank mix to a small group of test plants.
-
Include an untreated control group and a group treated only with this compound to isolate the effects of the tank mix.
-
Assess and score phytotoxicity at regular intervals as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.
References
- 1. plantdiseasehandbook.tamu.edu [plantdiseasehandbook.tamu.edu]
- 2. This compound | Mitsui Chemicals Crop & Life Solutions, Inc. [mc-croplifesolutions.com]
- 3. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. greencastonline.com [greencastonline.com]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 8. e-gro.org [e-gro.org]
- 9. greenhousegrower.com [greenhousegrower.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
Technical Support Center: Enhancing Penthiopyrad Formulation Rainfastness
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development focused on improving the rainfastness of penthiopyrad (B1679300) formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Question: My this compound formulation shows significant wash-off after simulated rainfall. What are the potential causes and how can I improve its retention?
Answer: Significant wash-off of your this compound formulation is a common issue that can be attributed to several factors. The primary reason is often the formulation's inherent inability to adhere securely to the plant surface.[1] The physical and chemical properties of the formulation, the characteristics of the target leaf surface, and the experimental conditions all play a role.
To improve retention, consider the following:
-
Incorporate Adjuvants: The most effective approach is often to add an adjuvant to your formulation.[2] "Sticker" adjuvants are specifically designed to enhance adhesion and rainfastness.[3] Options include latex-based additives, organosilicone surfactants, and bio-based alternatives like non-soluble cellulose (B213188) fibrils which can improve wash-off resistance through film-forming properties.[4]
-
Optimize Formulation Type: The type of formulation significantly impacts rainfastness. Emulsifiable concentrates (EC) are generally more rainfast than wettable powders (WP) or dusts.[2][5] If you are using a solid suspension, ensuring optimal particle size and dispersion is crucial.
-
Modify Drying Time: The period between application and the rainfall event is critical. A longer drying time allows the formulation to set on the leaf surface, improving its resistance to wash-off.[2][5] Ensure the deposit is completely dry before exposing it to simulated rain.
-
Evaluate Application Technique: Ensure a uniform and fine spray droplet size. Large droplets have higher kinetic energy upon impact and may bounce or run off the leaf surface more easily.[6]
Question: I am observing high variability in rainfastness results between my experimental replicates. What could be causing this inconsistency?
Answer: High variability in rainfastness experiments can undermine the reliability of your data. Several factors during the experimental process can contribute to this issue.
Potential sources of variability include:
-
Inconsistent Application: Non-uniform application of the formulation onto the test surfaces will result in different initial deposit amounts, leading to variable wash-off percentages. Utilizing a track sprayer or automated application system can ensure consistency.[7]
-
Variable Drying Conditions: Differences in temperature, humidity, and air circulation can affect the drying rate and the final film properties of the formulation deposit. Maintain controlled environmental conditions during the drying phase.
-
Irregular Simulated Rainfall: The intensity, duration, and droplet size of the simulated rain must be consistent across all replicates.[8] Calibrate your rainfall simulator before each experiment to ensure uniform output.
-
Non-uniform Leaf Surfaces: If using real leaves, natural variations in waxiness, hairiness, and topography can lead to inconsistent results. For initial screening, using standardized, simulated leaf surfaces can reduce this variability.[9]
-
Analytical Errors: Inconsistencies in the extraction and analytical quantification (e.g., GC or HPLC) of the active ingredient post-wash-off can introduce significant error.[9] Ensure your analytical method is validated and robust.
Question: How do I select the most appropriate adjuvant for my this compound formulation?
Answer: Selecting the right adjuvant is key to maximizing rainfastness and overall efficacy. The choice depends on the specific formulation type, the target crop, and environmental conditions.
Here is a systematic approach to adjuvant selection:
-
Identify the Formulation Type: The type of adjuvant needed will vary between an emulsifiable concentrate (EC), suspension concentrate (SC), or other formulation types. For example, SCs may benefit from film-forming polymers, while ECs might be enhanced with specific types of oils or surfactants.[2]
-
Define the Goal: While the primary goal is rainfastness, consider if other properties need enhancement, such as spreading (wetting), penetration, or drift reduction.[3][10] Multifunctional adjuvants are available that can address several needs simultaneously.[3]
-
Conduct Screening Studies: Test a range of adjuvants from different chemical classes (e.g., non-ionic surfactants, organosilicones, vegetable oils, polymers).[11] Start with small-scale lab assays to compare their effect on wash-off resistance.
-
Evaluate Compatibility: Ensure the selected adjuvant is physically and chemically compatible with the this compound formulation. Look for signs of phase separation, precipitation, or degradation of the active ingredient.
-
Assess Phytotoxicity: The adjuvant should not cause damage to the target plant. Conduct crop safety tests at the intended use concentrations.
-
Consider Regulatory Aspects: Ensure the chosen adjuvant is approved for agricultural use in your target region and is compatible with regulatory guidelines, especially regarding biodegradability and the elimination of microplastics.[1]
Frequently Asked Questions (FAQs)
What is rainfastness and why is it critical for this compound formulations?
Rainfastness is the ability of a pesticide formulation, once applied and dried on a plant surface, to resist being washed off by rainfall or irrigation.[2][5] This property is critical for fungicides like this compound because their effectiveness depends on maintaining a lethal concentration of the active ingredient on the plant surface to protect against fungal pathogens.[9] Poor rainfastness leads to a loss of the active ingredient, resulting in reduced efficacy and the potential need for re-application, which increases costs and the environmental load.[8]
What primary factors influence the rainfastness of a this compound formulation?
Several factors collectively determine the rainfastness of a this compound formulation:
-
Formulation Chemistry: The type of formulation (e.g., EC, WP, SC) and the presence of built-in or tank-mixed adjuvants are the most significant factors.[2][5]
-
Rainfall Characteristics: The intensity, amount, duration, and droplet size of the rain event heavily influence wash-off.[5][8] High-intensity rainfall with large droplets has a greater mechanical impact and is more likely to dislodge pesticide deposits.[8]
-
Time Interval: The time between application and the start of rainfall is crucial. A longer dry period allows for better adhesion and, for systemic products, absorption into the plant tissue.[5]
-
Plant Surface Properties: The type of plant leaf (e.g., waxy, hairy) affects how well the spray droplets are retained and how the formulation adheres.[10]
-
Active Ingredient Properties: Although this compound has low water solubility, which is generally favorable for rainfastness, the formulation's overall properties are more dominant in preventing wash-off.[8]
What types of adjuvants are commonly used to improve the rainfastness of fungicide formulations?
Adjuvants are additives used to enhance the performance of pesticides, including their rainfastness.[1][4] Key types include:
-
Stickers/Film-Formers: These adjuvants, which include latex-based polymers, pine resins, and newer bio-based options like cellulose fibrils, form a water-resistant film over the pesticide deposit, physically protecting it from rain.[1]
-
Organosilicone Surfactants: These are excellent spreading agents that also improve rainfastness. They reduce the surface tension of spray droplets, allowing for rapid spreading and adhesion to the leaf surface.[4]
-
Oils (Crop Oil Concentrates/Methylated Seed Oils): These can enhance the penetration of the active ingredient into the leaf cuticle and improve rainfastness by creating a more weather-resistant deposit.
-
Non-ionic Surfactants (NIS): While primarily used as wetting agents, some can also improve rainfastness, particularly when rain occurs shortly after application.[11]
How does rainfall intensity and amount affect the loss of this compound from a leaf surface?
Both rainfall intensity and the total amount of rain affect pesticide loss, though their relative importance can vary based on experimental conditions.[8]
-
Rainfall Intensity: High-intensity rain is characterized by larger, faster-moving droplets that exert a greater mechanical force, physically dislodging the formulation deposit.[8] A short, intense downpour can often remove more product than a slow, gentle drizzle of the same total amount.[5]
-
Rainfall Amount: The cumulative amount of rain determines the total volume of water available to solubilize and wash away the active ingredient. Even for products with low water solubility, a large volume of rain can gradually erode the deposit.[8] Generally, heavy rainfall (e.g., two inches or more) within 24 hours of application is likely to require reapplication of many fungicides.[5]
Data Presentation
Table 1: Impact of Rainfall Amount on Fungicide Residue on Leaves
| Rainfall Amount (inches) | Fungicide Residue Remaining (%) | Efficacy Level |
| 0" (Control) | 100% | High |
| 0.1" | 85 - 95% | Generally Good |
| 0.5" | 50 - 70% | Moderate to Low |
| 1.0" | 20 - 40% | Significantly Reduced |
| >2.0" | <20% | Re-application likely needed[5] |
| Note: Data is generalized based on typical fungicide performance as described in literature[5][7]. Actual values for this compound formulations will vary. |
Table 2: Comparison of Adjuvant Types for Improving Rainfastness of a Herbicide Formulation (as an analogue for fungicides)
| Adjuvant Type | Active Ingredient Retention after 5mm Rain (1 hour post-application) | Key Mechanism |
| No Adjuvant (Control) | Low | - |
| Alcohol Ethoxylate (NIS) | High | Reduces surface tension, improves spreading[12] |
| Polydimethylsiloxane (Organosilicone) | Moderate | Superior spreading, rapid surface binding[12] |
| Non-ionic Surfactant + Paraffinic Oil | Moderate | Enhances spreading and cuticle penetration[12] |
| Synthetic Latex + Alcohol Ethoxylate | Moderate | Film-forming, physical adhesion[12] |
| Source: Adapted from a study on clodinafop (B133158) herbicide, demonstrating the differential impact of adjuvants on rainfastness.[12] The relative performance can provide insights for fungicide formulation development. |
Experimental Protocols
Methodology: Standard Protocol for Evaluating Formulation Rainfastness Using a Simulated Rainfall System
This protocol provides a standardized method for assessing the rainfastness of this compound formulations in a controlled laboratory setting.
1. Materials and Equipment
-
This compound formulations (test and standard)
-
Selected adjuvants
-
Test surfaces (e.g., simulated leaf surfaces like wax-coated panels, or excised leaves from a target crop)[9]
-
Laboratory track sprayer for uniform application[7]
-
Rainfall simulator with adjustable intensity and duration
-
Controlled environment chamber (for drying)
-
Solvent for extraction (e.g., acetonitrile)
-
Analytical equipment (e.g., HPLC or GC) for quantification of this compound[9]
-
Glassware, syringes, and filters
2. Experimental Procedure
-
Preparation of Spray Solutions: Prepare the spray solutions of the this compound formulations with and without the selected adjuvants at the desired concentrations.
-
Application:
-
Arrange the test surfaces (panels or leaves) on the track sprayer's sample bed.
-
Apply the formulations uniformly using the track sprayer. Record the application rate.
-
Leave a subset of treated surfaces unsprayed to serve as controls for analytical recovery.
-
-
Drying (Curing) Period:
-
Place the treated surfaces in a controlled environment chamber.
-
Allow the deposits to dry for a specified period (e.g., 1, 6, or 24 hours) before rainfall exposure. The drying time is a critical variable to investigate.[5]
-
-
Simulated Rainfall:
-
Calibrate the rainfall simulator to deliver the desired intensity (e.g., 10 mm/h) and total amount (e.g., 5 mm).[13]
-
Place the dried, treated surfaces in the simulator.
-
Expose one set of treated surfaces to the simulated rain event. Keep a parallel set of "no rain" controls.
-
-
Extraction and Analysis:
-
After the rain event, allow the washed surfaces to air dry completely.
-
Extract the remaining this compound residue from both the "rained-on" and "no rain" surfaces using a suitable solvent. This is typically done by washing the surface with a known volume of solvent.
-
Quantify the concentration of this compound in the solvent extracts using a validated HPLC or GC method.[9]
-
-
Data Calculation:
-
Calculate the amount of this compound remaining on the "rained-on" surfaces.
-
Calculate the amount of this compound on the "no rain" control surfaces (initial deposit).
-
Determine the rainfastness as a percentage of the initial deposit remaining after rainfall: Rainfastness (%) = (Amount after rain / Amount before rain) x 100
-
Visualizations
Caption: Workflow for evaluating the rainfastness of this compound formulations.
Caption: Key factors influencing the rainfastness of foliar fungicides.
Caption: Troubleshooting flowchart for poor this compound rainfastness.
References
- 1. borregaard.com [borregaard.com]
- 2. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 3. techsheets.simplot.com [techsheets.simplot.com]
- 4. researchgate.net [researchgate.net]
- 5. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. canr.msu.edu [canr.msu.edu]
- 8. cuvillier.de [cuvillier.de]
- 9. dl.astm.org [dl.astm.org]
- 10. Rainfastness and Other Adjuvants for Tank Mix | Syensqo [syensqo.com]
- 11. researchgate.net [researchgate.net]
- 12. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS Analysis of Penthiopyrad
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of penthiopyrad (B1679300).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can significantly impact the accuracy and reliability of quantitative results.[2]
Q2: Why are matrix effects a significant concern for this compound analysis?
A2: Matrix effects are a major concern because they can lead to inaccurate quantification of this compound residues in various samples.[2] Signal suppression can result in underestimation of the analyte concentration, potentially leading to false-negative results. Conversely, signal enhancement can cause an overestimation, leading to false-positive results.[3] For regulated compounds like pesticides, accurate quantification is crucial for ensuring food safety and environmental monitoring.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound analysis?
A3: The most common method to evaluate matrix effects is to compare the signal response of this compound in a standard solution prepared in a pure solvent with the response of a standard spiked into a blank sample extract (a matrix-matched standard).[4] The matrix effect (ME) can be calculated as a percentage using the following formula:
ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100
A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement. Values between -20% and +20% are often considered to indicate a negligible matrix effect.[4]
Q4: What are the common sources of matrix effects in this compound analysis?
A4: The sources of matrix effects are highly dependent on the sample type. In agricultural products like fruits and vegetables, co-extractives such as organic acids, sugars, and pigments are common culprits.[5] For soil samples, humic acids and other organic matter can interfere.[6] In complex matrices like tea, pigments and other co-extractives can be particularly problematic.[7] The chemical properties of this compound itself, being a pyrazole-4-carboxamide succinate (B1194679) dehydrogenase inhibitor, can also influence its interaction with matrix components.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Low or inconsistent recovery of this compound.
-
Potential Cause: Inefficient extraction from the sample matrix, particularly in dry or complex matrices.
-
Solution:
-
For dry samples (e.g., cereals, dried herbs): Rehydrate the sample with water before extraction. A common approach is to add enough water to achieve a total water content of around 80%.[9]
-
Optimize Extraction Solvent: While acetonitrile (B52724) is commonly used in QuEChERS methods, ensure it is appropriate for your specific matrix. For some matrices, the addition of a small percentage of acid (e.g., 0.1% formic acid) to the extraction solvent can improve recovery.
-
Thorough Homogenization: Ensure the sample is thoroughly homogenized to guarantee that the analytical portion is representative of the entire sample.[9]
-
Problem 2: Significant signal suppression observed for this compound.
-
Potential Cause: Co-eluting matrix components are interfering with the ionization of this compound.
-
Solution:
-
Improve Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[10] The dispersive solid-phase extraction (dSPE) cleanup step is crucial for removing interferences.
-
For samples with high fatty acid content, include C18 sorbent in the dSPE step.[5]
-
For pigmented samples (e.g., spinach, tea), graphitized carbon black (GCB) can be effective, but it should be used with caution as it may also remove planar pesticides.[7]
-
Primary secondary amine (PSA) is commonly used to remove organic acids and sugars.[10]
-
-
Optimize Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. A slower gradient or the use of a different stationary phase can improve resolution.[5]
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2]
-
Problem 3: Inaccurate quantification despite using a calibration curve.
-
Potential Cause: The calibration curve prepared in a pure solvent does not account for the matrix effects present in the samples.
-
Solution:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your samples.[1][5] This is the most common and effective way to compensate for matrix effects.
-
Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the sample extract. This method can be very accurate but is more time-consuming.[2]
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for both matrix effects and variability in sample preparation, as it will be affected in the same way as the native analyte.
-
Quantitative Data on Matrix Effects for this compound
The following table summarizes the reported matrix effects for this compound in various matrices from a study that utilized a modified QuEChERS method. The results indicate weak matrix suppression.[11]
| Matrix | Matrix Effect (%) |
| Cucumber | -1.35 |
| Cabbage | -0.58 |
| Apple | -1.57 |
| Grape | -2.63 |
| Orange | -1.89 |
| Tomato | -14.83 |
| Wheat | -3.42 |
| Corn | -2.11 |
Experimental Protocols
1. Modified QuEChERS Method for Fruits and Vegetables
This protocol is a widely used method for the extraction and cleanup of this compound from fruit and vegetable samples.[8][10]
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and for fatty matrices, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
2. Extraction and Cleanup for Agricultural Products (Grains, Legumes, Tea Leaves)
This protocol is a more traditional method involving solvent extraction followed by column cleanup.[12]
-
Extraction:
-
Weigh an appropriate amount of the sample (e.g., 10 g for grains, 5 g for tea leaves). For tea leaves, add 20 mL of water and let stand for 30 minutes.
-
Add 100 mL of acetone (B3395972) and homogenize.
-
Filter with suction.
-
Add another 50 mL of acetone to the residue, homogenize, and filter again.
-
Combine the filtrates and adjust the volume to 200 mL with acetone.
-
-
Cleanup:
-
Graphitized Carbon Black (GCB) Column Chromatography:
-
Condition a GCB cartridge (500 mg) with 5 mL of acetone.
-
Load an aliquot of the extract onto the cartridge.
-
Elute with 15 mL of acetone.
-
Combine the eluates, add 10 mL of water, and concentrate to about 10 mL at below 40°C.
-
-
Octadecylsilanized (ODS) Silica Gel Column Chromatography:
-
Condition an ODS cartridge (1000 mg) with 5 mL of acetonitrile and 5 mL of water.
-
Load the concentrated eluate from the GCB step.
-
Wash with 10 mL of acetonitrile/water (2:3, v/v).
-
Elute with 10 mL of acetonitrile/water (7:3, v/v).
-
Adjust the final volume to 10 mL with acetonitrile/water (7:3, v/v). This is the test solution for LC-MS analysis.
-
-
Visualizations
Caption: Troubleshooting workflow for addressing common issues in this compound LC-MS analysis.
Caption: Overview of the QuEChERS sample preparation workflow for this compound analysis.
References
- 1. azom.com [azom.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS | MDPI [mdpi.com]
- 7. s4science.at [s4science.at]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. mhlw.go.jp [mhlw.go.jp]
Stability of penthiopyrad stock solutions for laboratory experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of penthiopyrad (B1679300) stock solutions for laboratory experiments. Adherence to proper preparation and storage protocols is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is a grey powder that is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), methanol, acetone, and ethyl acetate (B1210297) are commonly used.[1][2] It is practically insoluble in water.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of a recommended solvent. For instance, to create a 10 mM stock solution in DMSO, you would dissolve 3.594 mg of this compound in 1 mL of DMSO. Gentle warming to 37°C and sonication can aid in dissolution.[1] Always ensure the powder is completely dissolved before use.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[1][3] Some sources suggest that solutions stored at this temperature can be stable for several months up to a year.[1][4] For daily or short-term use, refrigeration at 4°C is acceptable, but it is best practice to prepare fresh solutions for critical experiments or use them on the same day of preparation.[1]
Q4: How can I tell if my this compound stock solution has degraded?
A4: Visual signs of degradation can include color change or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable method to assess the stability of your stock solution is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the concentration of the parent compound.
Q5: What are the known degradation pathways for this compound?
A5: this compound can degrade through oxidation of its thioether group to form sulfoxides and sulfones. Hydroxylation is another potential degradation pathway.[5] The stability of this compound can be influenced by environmental factors such as pH and the presence of certain metals. For example, degradation can be accelerated in the presence of manganese dioxide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage, especially at low temperatures. | The solubility of this compound may have been exceeded, or the solvent may not be pure. | Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[1] If the issue persists, consider preparing a more dilute stock solution. Ensure you are using high-purity, anhydrous solvents. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from a new batch of this compound powder. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Verify the concentration and purity of the new stock solution using an analytical method like HPLC before use. |
| Stock solution appears discolored. | This may indicate chemical degradation of this compound. | Discard the discolored solution and prepare a fresh one. Store the new solution protected from light and at the recommended temperature. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 26 mg/mL (72.34 mM) | [1] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Water | Insoluble | [2] |
Recommended Storage Conditions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Long-term (months to a year) | Recommended for prolonged storage. Aliquot to avoid repeated freeze-thaw cycles. | [1][3][4] |
| 4°C | Short-term (days) | Suitable for solutions that will be used within a few days. | |
| Room Temperature | Very short-term (hours) | Not recommended for storage. Prepare fresh for immediate use. | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid, purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 359.4 g/mol ). For 1 mL, this is 3.594 mg.
-
Accurately weigh the calculated mass of this compound and place it into a suitable vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution until the solid is fully dissolved. If necessary, gently warm the vial to 37°C and sonicate for a few minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Assessing the Stability of a this compound Stock Solution using HPLC
-
Objective: To determine the concentration of this compound in a stock solution over time under specific storage conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid like acetic acid for better peak shape)
-
This compound analytical standard of known purity
-
Volumetric flasks and pipettes
-
HPLC vials
-
-
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.1, 1, 5, 10, 25 µg/mL) from the analytical standard.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
-
Initial Analysis (Time = 0):
-
Dilute an aliquot of your freshly prepared this compound stock solution to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculate the initial concentration of your stock solution using the calibration curve.
-
-
Stability Study:
-
Store your stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Calculate the concentration of this compound at each time point.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration.
-
A significant decrease in concentration indicates degradation.
-
You can also analyze the chromatograms for the appearance of new peaks, which would correspond to degradation products.
-
-
Visualizations
Caption: Workflow for assessing this compound stock solution stability.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound | CAS:183675-82-3 | Carboxamide fungicide | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 183675-82-3・this compound Standard・164-28811[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in penthiopyrad bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penthiopyrad (B1679300) bioassays.
Troubleshooting Guides
Mycelial Growth Inhibition Assays
Question: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What are the likely causes and solutions? Answer: High variability in replicate wells is a common issue that can obscure the true effect of this compound. Here are the primary causes and their solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Mycelial Plugs | Ensure mycelial plugs are of a uniform size and are taken from the actively growing edge of a fresh fungal culture. Using plugs from older parts of the colony can lead to variable growth rates. |
| Uneven Inoculum Distribution | When preparing a mycelial suspension, ensure it is thoroughly homogenized before and during plating to prevent settling of mycelial fragments. |
| Pipetting Inaccuracy | Use calibrated pipettes and consistent pipetting techniques. For viscous solutions, consider reverse pipetting. Pre-wetting the pipette tip can also improve accuracy. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, leading to altered concentrations and growth conditions. To mitigate this, fill the outer wells with sterile water or media to create a humidity barrier and do not use them for experimental samples. |
| Fungal Culture Contamination | Visually inspect your fungal cultures for any signs of bacterial or cross-contamination. Use strict aseptic techniques during all manipulations. |
Question: The EC50 values for this compound in my assays are consistently higher than what is reported in the literature. What could be the reason? Answer: Unexpectedly high EC50 values can indicate a problem with the compound, the fungal isolate, or the assay conditions.
| Possible Cause | Recommended Solution |
| This compound Degradation | This compound solutions should be stored correctly, protected from light, and at the recommended temperature. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Incorrect Stock Concentration | Double-check the initial weighing and calculations for your this compound stock solution. If possible, verify the concentration using an analytical method like HPLC. |
| Fungal Isolate Resistance | The fungal isolate may have developed resistance to SDHI fungicides. Include a known sensitive (wild-type) strain as a control in your experiments. If resistance is suspected, consider molecular analysis of the succinate (B1194679) dehydrogenase (Sdh) gene subunits (SdhB, SdhC, SdhD) for mutations. |
| Suboptimal Incubation Conditions | Ensure the incubation temperature, humidity, and duration are optimal for the specific fungal species being tested. Deviations can affect fungal growth and its sensitivity to the fungicide. |
| This compound Solubility Issues | This compound has low water solubility. Ensure it is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions in the culture medium. Visually inspect for any precipitation. The final solvent concentration in the assay should be consistent across all wells and not exceed a level that affects fungal growth (typically ≤1%). |
Conidial Germination Assays
Question: I am observing very low or no conidial germination, even in my control wells without this compound. What should I check? Answer: Poor conidial germination in controls points to issues with the conidia themselves or the germination conditions.
| Possible Cause | Recommended Solution |
| Low Conidial Viability | Use freshly harvested conidia from a healthy, sporulating culture. The age of the culture can significantly impact conidial viability. |
| Inappropriate Germination Medium | Ensure the medium (e.g., water agar (B569324), potato dextrose broth) and its pH are suitable for the germination of the specific fungal species. Some fungi require specific nutrients to trigger germination. |
| Incorrect Incubation Temperature | The optimal temperature for conidial germination can be species-specific. Verify the recommended incubation temperature for your fungus. |
| Conidial Density Too High or Too Low | An overly dense conidial suspension can lead to self-inhibition of germination. Conversely, a very low density may not provide enough stimulus for germination. Determine the optimal conidial concentration for your assay. |
Question: My dose-response curve for the conidial germination assay is flat or does not show a clear sigmoidal shape. What's wrong? Answer: A poor dose-response curve suggests that the selected concentration range of this compound is not appropriate or that other factors are interfering with the assay.
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | The chosen concentrations may be too high (leading to complete inhibition across all wells) or too low (showing no effect). Conduct a range-finding experiment with a wider spread of concentrations (e.g., from 0.001 to 100 µg/mL). |
| Insufficient Incubation Time | The incubation period may not be long enough for the effect of this compound on germination to become apparent. Optimize the incubation time by observing germination at several time points. |
| Variability in Germination Assessment | Ensure a consistent and unbiased method for counting germinated versus non-germinated conidia. A conidium is typically considered germinated if the germ tube is at least half the length of the conidium. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound? A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets Complex II of the mitochondrial respiratory chain, specifically by blocking the ubiquinone-binding site. This action inhibits fungal respiration, leading to a disruption of energy production within the fungal cell and ultimately causing cell death.[1][2]
Q2: How can I prepare a stock solution of this compound, given its low water solubility? A2: this compound is sparingly soluble in water but has good solubility in organic solvents. A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted in the assay medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in all wells is low (e.g., ≤1%) and consistent, including in the control wells (vehicle control).
Q3: What are typical EC50 values for this compound against common fungal pathogens? A3: EC50 values can vary significantly depending on the fungal species, the specific isolate, and the assay method (mycelial growth vs. conidial germination). Below is a summary of reported EC50 values for some key pathogens.
Data Presentation
Table 1: Reported EC50 Values of this compound for Mycelial Growth Inhibition
| Fungal Species | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | 0.039 - 2.550 | 1.054 | [3] |
| Sclerotinia sclerotiorum | 0.0096 - 0.2606 | 0.0578 | [1][2] |
| Alternaria solani | 0.018 - 1.42 | 0.38 | [4] |
Table 2: Reported EC50 Values of this compound for Conidial Germination Inhibition
| Fungal Species | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | 0.013 - 0.286 | 0.101 | [3] |
| Alternaria solani | 0.021 - 1.34 | 0.31 | [4] |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay (Amended Agar Method)
-
Preparation of this compound-Amended Media:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Prepare the desired fungal growth medium (e.g., Potato Dextrose Agar - PDA) and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO (vehicle control).
-
Mix thoroughly and pour the amended agar into sterile Petri dishes.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, use a sterile cork borer (e.g., 5 mm diameter) to cut mycelial plugs from the edge of the colony.
-
Place one mycelial plug in the center of each this compound-amended and control plate, with the mycelial side facing down.
-
-
Incubation:
-
Seal the plates with paraffin (B1166041) film and incubate at the optimal temperature for the test fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions when the fungal growth in the control plates has reached approximately 70-80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Conidial Germination Assay (Microtiter Plate Method)
-
Preparation of Conidial Suspension:
-
Harvest conidia from a 10-14 day old fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile glass rod to dislodge the conidia.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to the desired level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the desired concentrations of this compound diluted in a suitable germination medium (e.g., Potato Dextrose Broth - PDB).
-
Add the conidial suspension to each well. Include control wells with the germination medium and conidia but no this compound (and a vehicle control if using a solvent).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for germination (e.g., 25°C) for a predetermined period (e.g., 12-24 hours).
-
-
Data Collection and Analysis:
-
After incubation, add a drop of a fixative (e.g., lactophenol cotton blue) to a sample from each well on a microscope slide.
-
Under a microscope, examine a predetermined number of conidia (e.g., 100) and count the number of germinated and non-germinated conidia. A conidium is considered germinated if the germ tube is at least half its length.
-
Calculate the percentage of germination inhibition for each concentration relative to the control.
-
Determine the EC50 value as described for the mycelial growth inhibition assay.
-
Mandatory Visualization
Caption: this compound's inhibition of the mitochondrial electron transport chain.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Activity of the Succinate Dehydrogenase Inhibitor Fungicide this compound Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baseline Sensitivity and Resistance of Botrytis cinerea to this compound in Hebei Province, China | MDPI [mdpi.com]
- 4. ndsu.edu [ndsu.edu]
Validation & Comparative
A Comparative Analysis of Penthiopyrad and Boscalid Efficacy on Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of penthiopyrad (B1679300) and boscalid (B143098) against Botrytis cinerea, the causal agent of gray mold disease. The information presented is curated from peer-reviewed research to aid in the understanding and strategic use of these two important succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.
Introduction
This compound and boscalid are both widely used fungicides belonging to the succinate dehydrogenase inhibitor (SDHI) class (Fungicide Resistance Action Committee [FRAC] Group 7). Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[1] This disruption of cellular respiration ultimately leads to fungal cell death. While both compounds share the same target enzyme, differences in their chemical structures can influence their intrinsic activity, efficacy against resistant strains, and cross-resistance patterns.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and boscalid against Botrytis cinerea, primarily expressed as the half-maximal effective concentration (EC50). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination. Lower EC50 values indicate higher fungicidal activity.
Table 1: Efficacy (EC50 in mg/L) of this compound and Boscalid on Mycelial Growth of Botrytis cinerea
| B. cinerea Isolate Type | This compound (mg/L) | Boscalid (mg/L) | Reference |
| Wild-Type / Sensitive | 1.054 ± 0.633 | 2.09 | [1][2] |
| H272R mutant | Low to High Resistance | Moderate Resistance | [2] |
| P225F/L mutants | Low Resistance | High Resistance | [2][3] |
| N230I mutant | Low to High Resistance | High Resistance | [2][3] |
Table 2: Efficacy (EC50 in mg/L) of this compound and Boscalid on Spore Germination of Botrytis cinerea
| B. cinerea Isolate Type | This compound (mg/L) | Boscalid (mg/L) | Reference |
| Wild-Type / Sensitive | 0.101 ± 0.037 | 2.14 | [1][2] |
Note: The efficacy of both fungicides can be significantly affected by the presence of specific mutations in the sdhB gene of Botrytis cinerea, which encodes a subunit of the succinate dehydrogenase enzyme.[2][3] A positive cross-resistance between this compound and boscalid has been observed, meaning that resistance to one may confer resistance to the other, particularly in isolates with certain sdhB mutations.[2]
Mechanism of Action: SDHI Fungicides
This compound and boscalid both function by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. This action blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport, thereby depleting the fungal cell of ATP.
Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and boscalid.
Mycelial Growth Inhibition Assay
This assay determines the effect of the fungicides on the vegetative growth of Botrytis cinerea.
-
Media Preparation: Potato Dextrose Agar (PDA) is amended with technical-grade this compound or boscalid dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). A solvent control is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing B. cinerea colony and placed in the center of each fungicide-amended and control PDA plate.
-
Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 20-22°C) for a specified period (e.g., 3-5 days).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the solvent control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Caption: Workflow for the mycelial growth inhibition assay.
Spore Germination Assay
This assay assesses the impact of the fungicides on the germination of Botrytis cinerea conidia.
-
Spore Suspension Preparation: Conidia are harvested from 10- to 14-day-old cultures of B. cinerea by flooding the plates with sterile distilled water containing a wetting agent (e.g., Tween 80). The resulting suspension is filtered through sterile cheesecloth, and the spore concentration is adjusted to a final concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Fungicide Treatment: The spore suspension is mixed with various concentrations of this compound or boscalid in a nutrient medium (e.g., potato dextrose broth or a defined germination medium).
-
Incubation: Aliquots of the treated spore suspension are placed on microscope slides or in microtiter plates and incubated in a moist chamber at a controlled temperature (e.g., 20-22°C) for a defined period (e.g., 8-12 hours).
-
Microscopic Examination: A minimum of 100 spores per replicate are observed under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Analysis: The percentage of spore germination inhibition is calculated relative to a control without fungicide. The EC50 value is determined using appropriate statistical methods.
Caption: Workflow for the spore germination assay.
Conclusion
Both this compound and boscalid are effective SDHI fungicides for the management of Botrytis cinerea. However, their efficacy can vary depending on the specific B. cinerea population and the presence of resistance-conferring mutations. The data suggests that this compound may have higher intrinsic activity against wild-type isolates, particularly in inhibiting spore germination. The development of resistance to one of these fungicides can lead to cross-resistance to the other, highlighting the importance of integrated pest management strategies, including the rotation of fungicides with different modes of action, to preserve their long-term efficacy. For the selection of an appropriate SDHI fungicide, it is crucial to consider the local resistance profiles of B. cinerea.
References
- 1. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baseline Sensitivity and Resistance of Botrytis cinerea to this compound in Hebei Province, China | MDPI [mdpi.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Guide to a Novel UHPLC-MS/MS Method for Penthiopyrad Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing QuEChERS-based sample extraction for the quantification of penthiopyrad (B1679300) against a conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The presented data, compiled from recent validation studies, aims to assist researchers in selecting the most suitable analytical method for their specific needs.
Performance Characteristics: A Comparative Analysis
The following table summarizes the key performance parameters of the novel UHPLC-MS/MS method and a traditional LC-MS/MS method for the quantification of this compound.
| Parameter | Novel UHPLC-MS/MS with QuEChERS | Conventional LC-MS/MS |
| Linearity Range | Up to 100 µg/L[1] | 1 - 30 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L[1] | Estimated at 1.5 ppb (in soil) |
| Limit of Quantification (LOQ) | 0.2 - 0.6 µg/L[1] | 0.010 ppm - 0.050 ppm (crop commodities)[2] |
| Recovery | 90% - 110%[1] | 70% - 120% (acceptable range)[3] |
| Precision (%RSD) | < 20%[1] | Information not available |
| Sample Matrix | Surface Water[1] | Soil, Crop Commodities, Water[2][4][5] |
Experimental Workflows
The following diagram illustrates the key steps involved in both the novel and conventional analytical methods for this compound quantification.
Caption: Comparative workflow of a novel and a conventional method.
Detailed Experimental Protocols
Novel UHPLC-MS/MS Method with QuEChERS for Surface Water
This method is optimized for the rapid and sensitive detection of this compound in surface water samples.[1]
-
Sample Preparation (QuEChERS):
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
UHPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Conventional LC-MS/MS Method for Soil and Crop Matrices
This method represents a more traditional approach for the analysis of this compound in complex matrices like soil and various agricultural products.[4][6]
-
Sample Extraction:
-
Weigh 5-10 g of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent, such as a mixture of acetonitrile and water (e.g., 4:1 v/v).[4]
-
Homogenize or shake vigorously.
-
Centrifuge to separate the solid and liquid phases.
-
-
Liquid-Liquid Partitioning:
-
The supernatant is often partitioned with a non-polar solvent like ethyl acetate (B1210297) to further isolate the analyte.[4]
-
-
Evaporation and Reconstitution:
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent mixture for injection (e.g., methanol/water).[6]
-
-
Solid-Phase Extraction (SPE) Cleanup (if necessary):
-
For complex matrices, an SPE cleanup step using a C18 cartridge may be employed to remove interferences.[7]
-
-
LC-MS/MS Conditions:
-
Column: A standard C18 HPLC column.
-
Mobile Phase: Typically a gradient of acidified water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: ESI+ with MRM is commonly used for detection and quantification.
-
Signaling Pathway (Illustrative)
While this compound is a fungicide and does not directly interact with signaling pathways in the context of drug development, its mode of action involves the inhibition of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial respiratory chain.
Caption: this compound's mode of action on the mitochondrial respiratory chain.
References
- 1. mdpi.com [mdpi.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mdpi.com [mdpi.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
Penthiopyrad's Efficacy Under Pressure: A Comparative Study on Wild-Type vs. Resistant Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of penthiopyrad's performance against wild-type and resistant fungal isolates, supported by experimental data. This compound (B1679300), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, plays a crucial role in managing a broad spectrum of fungal diseases.[1][2] However, the emergence of resistance, primarily through mutations in the target enzyme, succinate dehydrogenase (SDH), poses a significant challenge to its long-term efficacy.[3][4] Understanding the impact of these mutations on this compound's activity is paramount for developing effective resistance management strategies.
Mechanism of Action and Resistance
This compound functions by inhibiting the fungal respiratory chain at complex II (succinate dehydrogenase), blocking the conversion of succinate to fumarate.[5][6] This disruption of the mitochondrial electron transport chain ultimately leads to the cessation of ATP production and fungal cell death. The primary mechanism of resistance to this compound and other SDHIs involves point mutations in the genes encoding the subunits of the SDH enzyme, namely SdhB, SdhC, and SdhD.[3][4][7] These mutations can alter the fungicide's binding site, reducing its inhibitory effect.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Penthiopyrad: A Comparative Efficacy Analysis Against Other Carboxamide Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of penthiopyrad (B1679300) with other key carboxamide fungicides, supported by experimental data. Carboxamides, also known as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), are a critical class of fungicides in modern agriculture, belonging to FRAC Group 7.[1] They act by inhibiting Complex II of the mitochondrial respiratory chain, effectively cutting off the energy supply to fungal pathogens.[2][3] this compound, a pyrazole-carboxamide, has demonstrated a broad spectrum of activity against numerous fungal diseases. This guide will delve into its performance relative to other widely used carboxamides such as boscalid, bixafen, fluxapyroxad, and fluopyram (B1672901).
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition
Carboxamide fungicides target the succinate dehydrogenase (SDH) enzyme complex in fungi. Specifically, they bind to the ubiquinone-binding (Qp) site of Complex II, preventing the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and blocking the transfer of electrons to the respiratory chain. This disruption of cellular respiration leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.[2][3]
Below is a diagram illustrating the signaling pathway of SDHI fungicides.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of fungicides is often determined by calculating the effective concentration required to inhibit 50% of fungal growth (EC50). Lower EC50 values indicate higher fungicidal activity. The following tables summarize the EC50 values of this compound and other carboxamides against various plant pathogens.
Table 1: Comparative EC50 Values (µg/mL) of Carboxamide Fungicides against Botrytis cinerea (Gray Mold)
| Fungicide | Wild Type Isolates | Boscalid-Resistant (H272Y mutation) | Boscalid-Resistant (H272R mutation) |
| This compound | 0.04 - 0.15 | >50 | 0.1 - 1.0 |
| Boscalid | 0.08 - 0.3 | >100 | >100 |
| Fluxapyroxad | 0.02 - 0.07 | >5 | 0.1 - 0.5 |
| Fluopyram | 0.03 - 0.1 | 0.05 - 0.2 | 0.05 - 0.2 |
Data synthesized from multiple studies on Botrytis cinerea from strawberry and grape.[4][5]
Table 2: Comparative EC50 Values (µg/mL) of Carboxamide Fungicides against Alternaria alternata (Leaf Spot)
| Fungicide | Wild Type Isolates | Boscalid-Resistant (SDHB-H277Y) |
| This compound | 0.04 - 0.15 | Highly variable sensitivity |
| Boscalid | 0.08 - 0.3 | >100 |
| Fluxapyroxad | 0.02 - 0.07 | Highly resistant |
| Fluopyram | 0.03 - 0.1 | Sensitive (0.1 - 0.5) |
Data compiled from studies on Alternaria alternata from pistachio.
Table 3: Comparative EC50 Values (µg/mL) of Carboxamide Fungicides against Venturia inaequalis (Apple Scab)
| Fungicide | Mycelial Growth Inhibition | Conidial Germination Inhibition |
| This compound | ~0.06 | ~0.01 |
| Fluxapyroxad | ~0.23 | ~0.03 |
| Fluopyram | ~0.05 | ~0.01 |
| Benzovindiflupyr | ~0.06 | ~0.002 |
Data from baseline sensitivity studies on Venturia inaequalis.[6]
Comparative Efficacy: Field Trials
Field trials provide a more practical assessment of fungicide performance under real-world conditions. The following tables summarize the results from various field studies comparing the efficacy of this compound with other carboxamides.
Table 4: Efficacy of Carboxamide Fungicides against Apple Scab (Venturia inaequalis)
| Fungicide Treatment | Application Rate | Disease Incidence on Fruit (%) |
| This compound | 100 - 150 g a.i./ha | 1.5 - 5.0 |
| Fluxapyroxad | 50 - 75 g a.i./ha | 1.0 - 4.5 |
| Boscalid + Pyraclostrobin | 75 + 75 g a.i./ha | 2.0 - 6.0 |
| Untreated Control | - | 45.0 - 70.0 |
Results synthesized from multiple field trials on apple.[7]
Table 5: Efficacy of Carboxamide Fungicides against Powdery Mildew in Cereals
| Fungicide Treatment | Application Rate | Disease Control (%) |
| This compound | 150 - 200 g a.i./ha | 85 - 95 |
| Bixafen + Prothioconazole | 62.5 + 125 g a.i./ha | 90 - 98 |
| Fluxapyroxad + Epoxiconazole | 62.5 + 62.5 g a.i./ha | 88 - 96 |
| Untreated Control | - | 0 |
Data is a representative summary from field trials on wheat and barley.[8][9]
Table 6: Efficacy of Carboxamide Fungicides against Gray Mold (Botrytis cinerea) in Grapes
| Fungicide Treatment | Application Timing | Disease Severity (%) |
| This compound | Pre-bunch closure & Veraison | 3.5 - 8.0 |
| Boscalid | Pre-bunch closure & Veraison | 4.0 - 9.5 |
| Fenhexamid (standard) | Pre-bunch closure & Veraison | 5.0 - 11.0 |
| Untreated Control | - | 25.0 - 40.0 |
Synthesized from field studies in commercial vineyards.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for in vitro and field-based fungicide evaluations.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol is a standard method for determining the EC50 values of fungicides against mycelial growth.
Caption: Workflow for in vitro fungicide sensitivity testing.
Field Efficacy Trial for Apple Scab Control
This protocol outlines a typical field experiment to evaluate the performance of fungicides against apple scab.
-
Trial Design: Randomized complete block design with 4-5 replicates. Each plot consists of 3-5 trees.
-
Cultivar: A susceptible apple cultivar (e.g., McIntosh, Gala) is used to ensure adequate disease pressure.
-
Fungicide Application:
-
Treatments are applied using a calibrated airblast sprayer to ensure thorough coverage.
-
Applications typically begin at the green tip or tight cluster stage and continue on a 7- to 14-day interval through the primary infection season.
-
Water volume is adjusted based on tree size to ensure adequate coverage.
-
-
Disease Assessment:
-
Leaf Scab: Disease incidence and severity are assessed on a random sample of 50-100 leaves per plot at multiple time points.
-
Fruit Scab: At harvest, a random sample of 100-200 fruits per plot is assessed for the incidence and severity of scab lesions.
-
-
Data Analysis: Data on disease incidence and severity are subjected to analysis of variance (ANOVA), and treatment means are separated using a test such as Tukey's HSD.
Conclusion
This compound demonstrates high efficacy against a broad spectrum of fungal pathogens, often comparable to or exceeding that of other leading carboxamide fungicides. Its performance is particularly notable against diseases such as apple scab, powdery mildew, and gray mold. However, the development of resistance, particularly through mutations in the succinate dehydrogenase enzyme, remains a significant concern for all SDHI fungicides. Cross-resistance patterns among different carboxamides can be complex; for instance, some boscalid-resistant isolates may retain sensitivity to fluopyram but not to this compound or fluxapyroxad.[4] Therefore, a thorough understanding of local pathogen populations and resistance profiles is crucial for the effective and sustainable use of this compound and other carboxamides in integrated disease management programs. The data and protocols presented in this guide provide a foundation for researchers to make informed comparisons and design further investigations into the performance of this important class of fungicides.
References
- 1. nyshs.org [nyshs.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Curative effects of fungicides against Venturia inaequalis causing apple scab | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Unlocking Enhanced Fungal Control: A Comparative Guide to the Synergistic Effects of Penthiopyrad
For Immediate Release
A deep dive into the synergistic potential of penthiopyrad (B1679300) reveals enhanced and broader-spectrum disease control when combined with other fungicide classes. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of this compound's performance, supported by experimental data, to inform the development of next-generation fungicidal formulations.
This compound, a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, has demonstrated significant efficacy against a wide range of fungal pathogens. However, emerging research highlights the substantial benefits of combining this compound with other fungicides to achieve synergistic effects, leading to improved disease control, reduced application rates, and a broader spectrum of activity. This guide synthesizes available experimental data to provide a clear comparison of this compound's performance in combination with other fungicidal agents.
Comparative Efficacy of this compound Combinations
Field trials have consistently shown that tank-mixing or co-formulating this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups can result in synergistic interactions, where the combined effect is greater than the sum of the individual components. A key area of investigation has been the control of late leaf spot (Nothopassalora personata) in peanuts, a significant cause of yield loss.
A study by Anco et al. (2020) demonstrated the synergistic effect of combining a succinate dehydrogenase inhibitor (SDHI) fungicide with other classes of fungicides. While this particular study did not use this compound, it provides a strong model for the potential of such combinations. The combination of prothioconazole (B1679736) (a demethylation inhibitor, DMI) with a pre-mixture of fluxapyroxad (B1673505) (an SDHI) and pyraclostrobin (B128455) (a quinone outside inhibitor, QoI) resulted in a significant reduction in peanut canopy defoliation compared to the individual products alone.[1][2] This suggests that combining fungicides with different modes of action can lead to enhanced, synergistic disease control.[1][2]
The following table summarizes the key findings from this study, illustrating the enhanced efficacy of the fungicide combination.
Table 1: Comparative Efficacy of Fungicide Combinations against Late Leaf Spot in Peanut
| Treatment | Application Rate (kg a.i./ha) | Mean Canopy Defoliation (%) | Observed Relative Control (%) | Predicted Relative Control (%) | Interaction |
| Nontreated Control | - | 75.3 | - | - | - |
| Prothioconazole | 0.11 | 43.8 | 41.8 | - | - |
| Fluxapyroxad + Pyraclostrobin | 0.05 + 0.1 | 35.5 | 52.8 | - | - |
| Prothioconazole + (Fluxapyroxad + Pyraclostrobin) | 0.11 + (0.05 + 0.1) | 20.9 | 72.2 | 72.6 | Synergistic |
Data adapted from Anco et al. (2020). The synergistic interaction was determined to be statistically significant (p < 0.0202).[1][2]
Further research has indicated the potential for this compound combinations to effectively manage other challenging fungal diseases. For instance, studies on gray mold (Botrytis cinerea) have shown high efficacy of this compound.[3] While specific synergistic data with other fungicides for B. cinerea is still emerging, the principle of combining modes of action remains a key strategy for effective and sustainable disease management. Similarly, in turfgrass, this compound is a key tool for controlling dollar spot (Clarireedia jacksonii), and tank-mixing with fungicides like chlorothalonil (B1668833) is a recommended practice to broaden the spectrum of control and manage resistance.[4][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are based on the study by Anco et al. (2020) for assessing fungicide synergism in a field setting.[6][7]
Field Trial Design and Execution
-
Experimental Layout: Field trials were conducted using a randomized complete block design with four replications per treatment.[7] Plots consisted of four 12-meter rows with a 0.97-meter spacing, with 3-meter fallow alleys separating the blocks.[7]
-
Fungicide Application: Treatments were applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume per hectare. Fungicide applications were initiated based on disease pressure and repeated at defined intervals (e.g., 14 days).
-
Disease Assessment: Disease severity, such as canopy defoliation, was visually assessed at multiple time points throughout the trial. The area under the disease progress curve (AUDPC) was then calculated to provide a quantitative measure of disease development over time.
-
Synergism Calculation: The expected disease control from the combination was calculated using Abbott's formula: E = X + Y - (XY/100), where E is the expected percent control, and X and Y are the percent control of the individual fungicides. A synergistic effect is identified when the observed control is significantly greater than the expected control.
Mode of Action and Signaling Pathways
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II).[8] This disruption of fungal respiration leads to a depletion of cellular energy (ATP) and ultimately, cell death. When combined with fungicides that have different modes of action, such as DMIs that inhibit sterol biosynthesis or QoIs that inhibit Complex III of the respiratory chain, the impact on the fungal pathogen is magnified.
dot
Caption: this compound's mode of action via SDH inhibition.
Experimental Workflow for In Vivo Synergy Assessment
The process of evaluating the synergistic effects of fungicide combinations in a field setting involves a structured workflow from trial setup to data analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scilit.com [scilit.com]
- 3. CONTROL EFFICACY OF A NOVEL SUCCINATE DEHYDROGENASE INHIBITOR FUNGICIDE, this compound, AGAINST BOTRYTIS CINEREA [agris.fao.org]
- 4. extension.purdue.edu [extension.purdue.edu]
- 5. syngentaturf.sg [syngentaturf.sg]
- 6. mdpi.com [mdpi.com]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
Navigating Penthiopyrad Susceptibility: A Guide to Inter-laboratory Comparison Methodologies
For researchers, scientists, and professionals in drug development, understanding the nuances of antifungal susceptibility testing is paramount for effective disease management and the development of new fungicidal agents. This guide provides a comprehensive comparison of established methodologies for determining fungal susceptibility to penthiopyrad (B1679300), a widely used succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. While a formal inter-laboratory comparison study for this compound is not yet publicly available, this document synthesizes data and protocols from various independent studies to offer a detailed overview of current testing practices and highlight potential sources of variability.
This compound is a critical tool in controlling a broad spectrum of fungal pathogens.[1] However, the efficacy of this fungicide can be influenced by the inherent susceptibility of different fungal isolates. Accurate and reproducible susceptibility testing is therefore essential for monitoring fungal populations, detecting shifts in sensitivity, and guiding appropriate use strategies. This guide will delve into the standardized methods that form the basis of susceptibility testing and present available data for this compound against key fungal species.
Standardized Experimental Protocols
The foundation of reliable inter-laboratory comparison lies in the adherence to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely recognized guidelines for antifungal susceptibility testing.[2][3][4] These protocols, primarily the broth microdilution and agar (B569324) dilution methods, are designed to minimize variability and ensure that results from different laboratories are comparable.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5] The CLSI M27-A4 and EUCAST E.DEF 7.3.2 documents provide detailed procedures for yeasts, which can be adapted for filamentous fungi.[2][3][6][7]
Key Steps:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5 McFarland standard).[1][8]
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with MOPS buffer.[2][8]
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 24-72 hours), depending on the fungus.[2]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be determined visually or by using a spectrophotometer.[8]
Agar Dilution Method
The agar dilution method is another common technique for determining antifungal susceptibility.[9]
Key Steps:
-
Media Preparation: A series of agar plates containing two-fold dilutions of this compound are prepared.
-
Inoculation: A standardized suspension of the fungal isolate is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under controlled conditions until growth is visible in the control plate.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents visible growth on the agar.
Quantitative Data on this compound Susceptibility
Several studies have investigated the in vitro activity of this compound against various fungal pathogens. The following tables summarize the 50% effective concentration (EC50) values, a common metric for fungicide efficacy, from these studies. It is important to note that these values were generated in different laboratories and may reflect variations in experimental conditions.
| Fungal Species | No. of Isolates | This compound EC50 Range (mg/L) | Mean EC50 (mg/L) | Reference |
| Sclerotinia sclerotiorum | 119 | 0.0096 - 0.2606 | 0.0578 | [10] |
| Botrytis cinerea | 131 | 0.039 - 2.550 | 1.054 | [11] |
| Botrytis cinerea | 580 | <0.01 - 59.65 | Not reported | [12][13][14] |
| Alternaria alternata (baseline) | 50 | Not specified | Not specified | [15][16] |
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams, generated using the DOT language, illustrate the typical workflows for broth microdilution and agar dilution susceptibility testing.
Logical Relationships in Susceptibility Testing
The relationship between different laboratories conducting susceptibility testing can be visualized to understand the flow of information and the importance of standardization.
Conclusion
While a dedicated inter-laboratory comparison of this compound susceptibility testing is needed, the existing body of research provides a solid foundation for understanding the methodologies and expected range of activity. By adhering to standardized protocols from bodies like CLSI and EUCAST, researchers can generate data that is more readily comparable across different studies. The information presented in this guide serves as a valuable resource for designing and interpreting this compound susceptibility experiments, ultimately contributing to more effective and sustainable disease control strategies. Future efforts should focus on a collaborative, multi-laboratory study to establish robust quality control ranges and further refine the standardized testing of this compound.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. mdpi.com [mdpi.com]
- 12. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. researchgate.net [researchgate.net]
- 15. Sensitivities of Baseline Isolates and Boscalid-Resistant Mutants of Alternaria alternata from Pistachio to Fluopyram, this compound, and Fluxapyroxad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
Penthiopyrad's Efficacy Against Plant Pathogens with SDHI Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The continued emergence of resistance to succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides poses a significant challenge to effective disease management in agriculture. This guide provides a comparative analysis of Penthiopyrad's performance against key plant pathogens harboring known SDHI mutations. The data presented is compiled from recent studies to offer an objective overview for researchers and professionals in the field.
Performance Comparison of This compound (B1679300) and Other SDHIs
The efficacy of this compound and other prominent SDHI fungicides, such as Boscalid, Fluopyram (B1672901), and Fluxapyroxad, varies significantly depending on the specific mutation in the succinate dehydrogenase (Sdh) enzyme complex. The following tables summarize the performance of these fungicides against various pathogens with characterized Sdh mutations.
Table 1: Performance against Botrytis cinerea (Gray Mold)
| SdhB Mutation | Boscalid Resistance | This compound Resistance | Fluxapyroxad Resistance | Fluopyram Resistance | Reference |
| Wild Type | Sensitive | Sensitive | Sensitive | Sensitive | [1][2][3][4][5] |
| H272R | High | Moderate to High | Low | Sensitive | [1][2][3][4][5][6] |
| H272Y | High | High | High | Sensitive | [1][2][3][4][5][6] |
| H272L | High | High | High | High | [1][4] |
| P225F | High | High | High | High | [1][4][6] |
| N230I | High | High | High | High | [1][2][3][4][5][6] |
Note: Resistance levels are qualitative summaries from the cited literature. "High" indicates a significant loss of efficacy, "Moderate" a noticeable reduction, and "Low" a slight decrease in sensitivity. "Sensitive" implies the fungicide is still effective.
Table 2: Performance against Corynespora cassiicola (Target Spot)
| Sdh Mutation | Boscalid Resistance | This compound Resistance | Fluopyram Resistance | Carboxin Resistance | Reference |
| Wild Type | Sensitive | Sensitive | Sensitive | Sensitive | [7][8] |
| B-H278Y/R | High | High | Sensitive | High | [7][8] |
| B-I280V | - | Additive/Antagonistic (with D-G109V) | - | - | [7] |
| D-G109V | - | Additive/Antagonistic (with B-mutations) | - | - | [7] |
| D-D95E | - | Additive/Antagonistic (with B-mutations) | - | - | [7] |
Note: The impact of double mutations in C. cassiicola can be complex, showing synergistic, additive, or antagonistic effects depending on the specific combination and the fungicide tested.[7] Strong correlations in resistance were observed between this compound and carboxin, boscalid, and fluopyram in strains with various double mutations.[7]
Table 3: Performance against Alternaria alternata (Leaf Spot)
| Sdh Mutation | Boscalid Resistance | This compound Resistance | Fluxapyroxad Resistance | Fluopyram Resistance | Reference |
| Wild Type | Sensitive | Sensitive | Sensitive | Sensitive | [9] |
| B-H277Y/R | High | Variable (Sensitive to High) | Variable (Sensitive to High) | Sensitive | [9] |
| C-H134R | High | Variable (Sensitive to High) | Variable (Sensitive to High) | Variable (Sensitive to Moderate) | [9] |
| D-H133R | High | Reduced Sensitivity | High | Reduced Sensitivity | [9] |
Note: "Variable" indicates that isolates with the same mutation showed a range of sensitivity phenotypes to the fungicide.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for assessing fungicide efficacy. Below are detailed protocols for key experiments commonly cited in the referenced literature.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth)
This method is used to determine the half-maximal effective concentration (EC50) of a fungicide, which is the concentration that inhibits 50% of the mycelial growth of a pathogen.
-
Media Preparation: Prepare potato dextrose agar (B569324) (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50-60°C, amend the medium with the test fungicide at various concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The fungicide is typically dissolved in a solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), and the same concentration of the solvent is added to the control plates.
-
Inoculation: Take mycelial plugs from the edge of an actively growing colony of the fungal isolate using a sterile cork borer (e.g., 5 mm diameter). Place one plug in the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a period determined by the growth rate of the pathogen (typically 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Molecular Characterization of Sdh Mutations
This protocol outlines the steps to identify point mutations in the Sdh genes (SdhB, SdhC, SdhD) that confer resistance to SDHI fungicides.
-
DNA Extraction: Extract genomic DNA from fungal mycelium grown in liquid or on solid media using a commercial DNA extraction kit or a standard protocol (e.g., CTAB method).
-
PCR Amplification: Amplify the target Sdh gene fragments using specific primers designed to flank the regions where mutations are known to occur.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained DNA sequences with the wild-type reference sequence of the respective Sdh gene using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution.
Visualizations
SDHI Mode of Action and Resistance Mechanism
References
- 1. Resistance to Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and this compound in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Field Trial Validation of Fungicides for the Control of Avocado Anthracnose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various fungicides for the control of avocado anthracnose, caused by Colletotrichum gloeosporioides. Due to the limited availability of published field trial data for penthiopyrad (B1679300), this document focuses on established and alternative fungicidal treatments, presenting available supporting experimental data to aid in research and development decisions.
Fungicide Performance Comparison
The following table summarizes the efficacy of different fungicides in controlling avocado anthracnose based on available field and post-harvest trial data. Efficacy can be influenced by environmental conditions, application timing, and disease pressure.
| Fungicide Active Ingredient(s) | Trade Name Example(s) | Efficacy in Reducing Anthracnose | Supporting Data Highlights |
| Azoxystrobin (B1666510) | Amistar, Abound | Effective | A field trial showed a 34.4% reduction in anthracnose incidence compared to a control group.[1] In another study, two pre-harvest applications of azoxystrobin followed by a post-harvest treatment with Graduate A+ (azoxystrobin + fludioxonil) provided good control of anthracnose.[2] However, some reports suggest the potential for resistance development.[3] |
| Copper Oxychloride / Copper Hydroxide | - | Effective | Field trials have demonstrated that copper-based fungicides can significantly reduce the incidence of anthracnose.[4][5] One study reported an 84% reduction in the severity of an anthracnose complex.[4] Regular application is often necessary for effective control.[6] |
| Prochloraz (B1679089) | Sportak | Effective (Post-harvest) | Post-harvest dip treatments with prochloraz have been shown to effectively control anthracnose and stem-end rot.[2][7] Combining prochloraz with butylated hydroxyanisole (BHA) also significantly reduced decay.[8] |
| Boscalid (B143098) + Pyraclostrobin | Pristine | Effective | In a field trial comparing alternatives to copper, a boscalid/pyraclostrobin formulation significantly reduced the number of body rots, which are often caused by anthracnose pathogens.[9] |
| Benomyl (B1667996) | - | Effective | Field tests have shown benomyl to be superior to a maneb/copper program in controlling anthracnose and significantly increasing yields.[10] |
| Difenoconazole (B1670550) + Azoxystrobin | Quadris Top | Proposed for Efficacy | A research protocol has been established to evaluate the efficacy of this combination for anthracnose control, indicating its potential as a treatment option.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of field trial results. Below are summarized protocols based on established research plans for evaluating fungicide efficacy on avocado anthracnose.
General Field Trial Protocol for Fungicide Efficacy
This protocol is a composite based on IR-4 Project plans for evaluating fungicides like this compound and difenoconazole + azoxystrobin.[11][12][13][14]
1. Host Plant and Test Site:
-
Host: Locally grown commercial avocado varieties susceptible to Colletotrichum gloeosporioides.
-
Site: Avocado field for spray applications and a laboratory for inoculation and data collection.
2. Experimental Design:
-
Arrange treatments in an appropriate statistical design, such as a completely randomized block design, with three to four replicates per treatment.
3. Treatments and Application:
-
Untreated Control: Included for baseline comparison.
-
Test Fungicides: Applied at specified rates (e.g., 1X and 2X the proposed label rate).
-
Standard Fungicide: A registered and effective fungicide for the target disease is used for comparison (e.g., Pristine - boscalid + pyraclostrobin).
-
Application Method: Foliar directed sprays using equipment that provides uniform application and simulates commercial techniques. Applications are typically made at 10-day intervals for a specified number of applications.
4. Inoculation (if necessary):
-
If natural disease pressure is low, artificial inoculation with a known concentration of Colletotrichum gloeosporioides spores is conducted, typically two days after a fungicide application.
5. Data Collection:
-
Disease Incidence: The proportion or number of fruits with anthracnose infection.
-
Disease Severity: The extent of the anthracnose infection on the fruit, often recorded as the percentage of the fruit surface affected.
-
Evaluation Timing: Disease is assessed at the time of each fungicide application and at set intervals (e.g., 5, 10, 15, and 20 days) after inoculation or the final application.
-
Harvest and Post-Harvest Evaluation: A sample of at least 12-50 fruits per treatment replicate is harvested and evaluated for disease incidence and severity.
6. Statistical Analysis:
-
Collected data is subjected to appropriate statistical analysis (e.g., ANOVA) to determine if significant differences exist between treatments.
Visualizing Experimental Processes
Diagrams can clarify complex workflows and relationships in experimental design.
Caption: Experimental workflow for a fungicide field trial on avocado anthracnose.
Caption: Mode of action for SDHI fungicides like this compound.
References
- 1. scielo.br [scielo.br]
- 2. Improving avocado fruit quality: evaluation of post-harvest treatments - Queensland Alliance for Agriculture and Food Innovation - University of Queensland [qaafi.uq.edu.au]
- 3. horticulture.com.au [horticulture.com.au]
- 4. avocadosource.com [avocadosource.com]
- 5. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 6. journal.nzpps.org [journal.nzpps.org]
- 7. researchgate.net [researchgate.net]
- 8. apsnet.org [apsnet.org]
- 9. scispace.com [scispace.com]
- 10. avocadosource.com [avocadosource.com]
- 11. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 12. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 13. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 14. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
Comparative Analysis of the Environmental Fate of Penthiopyrad and Its Metabolites
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental persistence, mobility, and transformation of the fungicide penthiopyrad (B1679300) and its principal degradation products.
This guide provides a detailed comparative analysis of the environmental fate of the fungicide this compound and its major metabolites. The information presented is collated from various environmental fate studies and regulatory assessments, offering a valuable resource for understanding the potential environmental impact of this agricultural chemical.
Data Presentation: Comparative Environmental Fate Parameters
The following tables summarize key quantitative data on the half-life and sorption coefficients of this compound and its primary metabolites in soil and water. This data is crucial for assessing the persistence and mobility of these compounds in the environment.
Table 1: Half-life (DT50) of this compound and its Metabolites in Soil and Water
| Compound | Environmental Compartment | Condition | Half-life (days) | Reference |
| This compound | Soil | Indirect Photolysis | 6.2 | [1] |
| Soil | Aerobic Biodegradation (shaded) | 60 - 406 | [1] | |
| Soil | Stereoisomers | 38.9 - 97.6 | [2] | |
| Soil (Turf) | Field Dissipation (Georgia, USA) | 15 | [1] | |
| Soil (Turf) | Field Dissipation (New York, USA) | 44 | [1] | |
| Water | Hydrolysis | Stable | [1] | |
| Water | Photolysis | Stable | [1] | |
| Water | Anaerobic | Persistent | [1] | |
| Cucumber & Tomato | Field Dissipation | < 8 | [3] | |
| DM-PCA | Soil | Aerobic Metabolism | 36 - 168 (mean 109) | [4] |
Table 2: Soil Sorption Coefficients of this compound and its Metabolites
| Compound | Sorption Coefficient | Value | Reference |
| This compound | Koc (L/kgoc) | 720 (mean) | [1] |
| KFOC (L/kgoc) | 560 - 900 | [1] | |
| PAM | Koc (L/kgoc) | 9.1 (mean) | [4] |
| KFOC (L/kgoc) | 6.5 - 12 | [4] | |
| PCA | Koc (L/kgoc) | 8.1 (mean) | [4] |
| DM-PCA | Koc (L/kgoc) | 7.0 (mean) | [4] |
| 753-A-OH | KFOC (L/kgoc) | 45 - 210 | [4] |
| 753-T-DO | KFOC (L/kgoc) | 460 - 510 | [4] |
Experimental Protocols
Detailed experimental protocols for environmental fate studies are often proprietary and not fully disclosed in published literature. However, based on available documentation, the following methodologies are commonly employed.
Soil and Water Residue Analysis
A prevalent analytical method for determining the concentration of this compound and its metabolites in environmental samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3]
Sample Preparation (Soil):
-
A known weight of the soil sample (e.g., 5.0 g) is extracted with a mixture of acetonitrile (B52724) and water (typically 4:1 v/v) by high-speed shaking.[1]
-
The mixture is centrifuged to separate the solid and liquid phases.[1]
-
The supernatant (extract) is collected, and the extraction process is often repeated.[1]
-
The combined extracts are concentrated by evaporating the acetonitrile.[1]
-
The concentrated extract undergoes a liquid-liquid partitioning step with ethyl acetate (B1210297) and 0.1% acetic acid.[1]
-
The ethyl acetate phase, containing the analytes of interest, is collected and evaporated.[1]
-
The residue is reconstituted in a suitable solvent (e.g., methanol (B129727)/water) for LC-MS/MS analysis.[1]
Sample Preparation (Water):
-
For the parent compound and some metabolites (e.g., 753-A-OH, 753-T-DO), water samples may be diluted with methanol and analyzed directly.[3]
-
For other metabolites (e.g., PAM, PCA, DM-PCA), the water sample is acidified and extracted with ethyl acetate.[3]
-
The ethyl acetate extract is evaporated, and the residue is redissolved in a methanol/water mixture for analysis.[3]
LC-MS/MS Analysis:
-
The final determination of the residues is performed by LC-MS/MS, often monitoring two parent-daughter ion transitions for each analyte to ensure accurate identification and quantification.[5]
Mandatory Visualization
This compound Degradation Pathway
The following diagram illustrates the proposed degradation pathway of this compound in soil and water, leading to the formation of its major metabolites.
References
Safety Operating Guide
Proper Disposal of Penthiopyrad: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Penthiopyrad, a broad-spectrum fungicide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. All waste containing this compound is considered hazardous and must be managed according to local, regional, national, and international regulations.[1]
Core Principles of this compound Disposal
The fundamental principle of this compound disposal is the prevention of environmental contamination.[1][2] This substance is toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is imperative to avoid its release into the environment, including sewers and waterways.[1][2] All materials contaminated with this compound must be treated as hazardous waste and handled by licensed disposal facilities.[1][4]
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, including handling of waste or spill cleanup, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is critical to prevent personal exposure.
Recommended PPE includes:
-
Eye and Face Protection: Safety glasses, goggles, or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Protective Clothing: A lab coat, coveralls, or other appropriate protective clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a dust respirator is recommended.[3]
Disposal of Unused this compound and Contaminated Materials
Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[4]
Procedural Steps:
-
Segregation: All this compound waste, including unused product, residues, and contaminated labware (e.g., pipettes, flasks), must be segregated from non-hazardous waste.
-
Containerization: Place all this compound waste into clearly labeled, sealable containers. The containers should be robust and compatible with the chemical.
-
Labeling: Label the waste containers clearly as "Hazardous Waste: Contains this compound."
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][3]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste management contractor. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.[1]
Management of Empty Containers
Empty containers may retain product residue and should be handled with care.[1]
-
Triple Rinsing (for liquid formulations):
-
Empty the container completely into the application equipment or a temporary holding container for later use or disposal.
-
Fill the container to one-quarter full with a suitable solvent (e.g., water, as appropriate for the formulation).
-
Securely recap the container and shake for 30 seconds.
-
Pour the rinsate into the application equipment or a container for hazardous waste collection.
-
Repeat this rinsing procedure two more times.
-
-
Disposal of Rinsed Containers: Once properly rinsed, containers may be offered for recycling, if a suitable program that accepts pesticide containers is available, or punctured and disposed of in a sanitary landfill, as permitted by local regulations.[4] Never reuse empty pesticide containers for any other purpose.
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Restrict access to the spill area to essential personnel.
-
Ventilate: If the spill occurs in an enclosed space, ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to dike the spill and prevent it from spreading.[1] Do not use combustible materials like sawdust.
-
Absorb and Collect: Absorb the spilled material with the absorbent. Carefully sweep or scoop up the contaminated material and place it into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontaminate the Area:
-
Clean the spill area with a detergent and water solution.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and the cleaning solution for disposal as hazardous waste.
-
-
Personal Decontamination: All personnel involved in the cleanup should thoroughly wash their hands and any exposed skin with soap and water. Contaminated clothing should be removed and laundered separately before reuse or disposed of as hazardous waste if heavily contaminated.
Quantitative Data
Specific quantitative disposal limits for this compound are determined by local, state, and national environmental protection agencies. Laboratories are required to consult their local hazardous waste regulations to ensure compliance. The following table provides a general framework for the types of quantitative data that may be relevant, though the specific values are subject to regulatory determination.
| Parameter | Typical Regulatory Consideration | Importance in Disposal |
| Concentration in Waste Stream | Limits may be set for landfill disposal vs. incineration. | Determines the required disposal method and associated costs. |
| Reportable Quantity (RQ) for Spills | Federal or state regulations may require reporting of spills exceeding a certain volume or weight. | Dictates legal obligations in the event of a significant accidental release. |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | If a waste is tested, the concentration of this compound in the leachate must be below a certain level to be considered non-hazardous (unlikely for pure substance). | A key laboratory test to classify waste as hazardous or non-hazardous. |
Experimental Protocols
While specific experimental protocols for disposal are not provided in publicly available literature, the principles of chemical waste management apply. The "Triple Rinsing" procedure described above is a standard protocol for the decontamination of pesticide containers. Decontamination of laboratory equipment would follow a similar principle of repeated rinsing with an appropriate solvent, with all rinsate being collected as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for the disposal of this compound waste.
Caption: Step-by-step process for managing a this compound spill.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Penthiopyrad
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Penthiopyrad, a broad-spectrum systemic fungicide. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound, while instrumental in agricultural and research applications, is classified as a substance that is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous attention to personal protective equipment (PPE) and established handling protocols is paramount.
Personal Protective Equipment (PPE): A Quantitative Overview
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear durable, waterproof gauntlet-style gloves that extend up the forearm.[2] Nitrile or barrier laminate gloves are highly recommended.[3] Avoid leather, paper, or fabric gloves as they can absorb the chemical.[2] For added protection, consider wearing a light pair of disposable gloves underneath.[2] Always wash the exterior of gloves before removal.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards for impact resistance.[4] For activities with a high risk of splashing, such as mixing or preparing solutions, a face shield should be worn in addition to goggles.[2][4] |
| Body Protection | Long-sleeved shirt and long pants, or coveralls | Loose-fitting coveralls buttoned at the neck and wrist provide a good barrier.[2][5] For tasks involving concentrated solutions or significant risk of splashing, a chemical-resistant apron or waterproof suit is necessary.[5] |
| Foot Protection | Chemical-resistant boots | Boots should be made of a chemical-resistant material, not leather or fabric.[2] Wear pants over the top of boots to prevent chemicals from entering.[2] |
| Respiratory Protection | Dust respirator or NIOSH-approved respirator with an organic vapor (OV) cartridge | Required when handling the solid form to avoid dust inhalation or when working in enclosed, poorly ventilated areas.[1][3] The specific type (e.g., with N, R, P, or HE prefilter) should be chosen based on the potential for exposure to vapors or particulates.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[2]
-
Ensure a designated work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary PPE as outlined in the table above. Check for any defects in the equipment.[2]
-
Have spill control materials (e.g., absorbent pads, vermiculite, or clay) readily available.[6]
2. Handling and Mixing:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[7]
-
Avoid all personal contact, including inhalation of dust or mists and contact with skin and eyes.[1]
-
When mixing, do so in an area where a spill can be easily contained.[6]
-
If transferring the chemical, pour carefully to avoid splashing.[6]
-
Do not eat, drink, or smoke in the handling area.[8]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[9]
-
Remove PPE immediately after handling the product.[9]
-
Wash the outside of gloves before removing them.
-
Clean all reusable PPE according to the manufacturer's instructions and store it in a clean, designated area away from chemical storage.[5][6]
-
Disposable PPE should be discarded as hazardous waste.[5]
Disposal Plan: Managing this compound Waste
1. Chemical Waste:
-
All wastes resulting from the use of this compound must be disposed of as hazardous waste.[9][10]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of contents and the container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][8]
2. Container Disposal:
-
Do not reuse empty containers for any purpose.[9]
-
For nonrefillable containers, triple-rinse or pressure-rinse the empty container.[9][11]
-
To triple-rinse, fill the container about one-quarter full with water, recap, and shake for 10 seconds.[9] Pour the rinsate into the application equipment or a mix tank for later use or disposal as hazardous waste.[9] Repeat this procedure two more times.[9]
-
Triple-rinsed containers are considered non-hazardous and can be offered for recycling if available or disposed of in a sanitary landfill as per local regulations.[6][10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15-20 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected skin and hair with running water and soap for 15-20 minutes.[1][12] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.
-
Ingestion: Rinse the mouth with water.[7][8] Give water to drink.[1] Do not induce vomiting unless directed by medical personnel.[8] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical advice.[1]
-
Spills: Evacuate the area and alert others.[1] Control personal contact by wearing appropriate PPE.[1] Use dry cleanup procedures and avoid generating dust.[1] Collect the spillage using absorbent materials and place it in a suitable container for disposal.[1][8] Prevent the spill from entering drains or waterways.[1][12]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 3. growingproduce.com [growingproduce.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. umass.edu [umass.edu]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. rimi.co.il [rimi.co.il]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 12. australandagri.com.au [australandagri.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
